H-Met-Met-Ala-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S2/c1-8(13(19)20)15-12(18)10(5-7-22-3)16-11(17)9(14)4-6-21-2/h8-10H,4-7,14H2,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYLZGQFKPHXHI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299289 | |
| Record name | L-Methionyl-L-methionyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-08-9 | |
| Record name | L-Methionyl-L-methionyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionyl-L-methionyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
H-Met-Met-Ala-OH tripeptide synthesis methods
Executive Summary & Strategic Analysis
The synthesis of H-Met-Met-Ala-OH (Methionyl-Methionyl-Alanine) presents a unique intersection of trivial peptide coupling mechanics and complex side-chain management. While a tripeptide is theoretically simple, the presence of a contiguous Methionine (Met-Met) motif introduces critical "soft spots" in the synthesis workflow:
-
Oxidative Instability: The thioether side chain of Methionine is highly susceptible to oxidation, forming sulfoxides (
) and sulfones ( ). This is accelerated under acidic conditions if scavengers are insufficient. -
Catalyst Poisoning: In solution-phase synthesis, the sulfur atom acts as a potent poison for transition metal catalysts (e.g., Pd/C), rendering standard hydrogenolytic deprotection strategies (like Cbz removal) inviable.
-
Hydrophobic Aggregation: The Met-Met sequence is hydrophobic, which can lead to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS), reducing coupling efficiency.
This guide details two validated protocols: a high-throughput Fmoc-SPPS method (recommended for discovery/gram-scale) and a Solution-Phase method (recommended for multi-gram/GMP scale-up), specifically engineered to mitigate sulfur-mediated side reactions.
Critical Reagent & Safety Architecture
Before initiating synthesis, the reagent quality and scavenger cocktails must be standardized to prevent the "Met-Oxidation" failure mode.
Table 1: Reagent Specifications & Scavenger Systems
| Component | Specification | Function | Critical Note |
| Resin (SPPS) | 2-Chlorotrityl Chloride (2-CTC) | Solid Support | Prevents diketopiperazine formation; mild cleavage. |
| Coupling Reagent | HATU or HBTU | Carboxyl Activation | HATU preferred for Met-Met coupling to overcome steric/aggregation issues. |
| Base | DIPEA (Dieckmann grade) | Activator Base | Must be free of primary amines. |
| Cleavage Cocktail | Reagent K (Modified) | Global Deprotection | Mandatory for Met peptides to reverse oxidation. |
| Solvent | DMF (Peptide Grade) | Reaction Medium | Keep anhydrous to prevent pre-mature Fmoc removal. |
The "Met-Safe" Cleavage Cocktail (Reagent K/H)
Standard TFA/Water cocktails will result in 10–30% Met-sulfoxide contamination. You must use a high-scavenger cocktail.
-
Formula: TFA (82.5%) / Phenol (5%) / Thioanisole (5%) / Water (5%) / EDT (2.5%).[1]
-
Advanced Option (Reagent H): Add Ammonium Iodide (
) and Dimethyl Sulfide (DMS) to actively reduce any formed sulfoxides back to Met during cleavage.
Protocol A: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This is the primary recommended route for speed and purity.
Workflow Logic
We utilize Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is chosen over Wang resin to prevent racemization of the C-terminal Cysteine (not applicable here, but good practice) and to allow cleavage of the protected fragment if needed.
Figure 1: Step-wise Fmoc-SPPS workflow for H-Met-Met-Ala-OH synthesis.
Step-by-Step Methodology
-
Resin Loading (The Anchor):
-
Swell 1.0 g of 2-CTC resin (1.0 mmol/g) in dry DCM for 30 min.
-
Dissolve Fmoc-Ala-OH (0.6 mmol, 0.6 eq relative to resin capacity to minimize aggregation) in DCM (10 mL) with DIPEA (4 eq).
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction vessel. Shake for 30 min. This caps unreacted chloride sites to prevent non-specific binding later. Wash resin 3x DCM, 3x DMF.
-
-
Elongation Cycle (Repeat for each Met):
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF. Note: Monitor UV absorbance of the waste; the fulvene-piperidine adduct absorbs at 301 nm.
-
Coupling: Dissolve Fmoc-Met-OH (3.0 mmol, 5 eq), HATU (2.9 mmol), and DIPEA (6.0 mmol) in DMF.
-
Pre-activation: Let the mixture stand for 2 minutes before adding to the resin.
-
Reaction: Add to resin and shake for 45–60 min.
-
QC Check: Perform a Kaiser Test (Ninhydrin). Blue beads = incomplete coupling (repeat step). Colorless beads = success.
-
-
Final Cleavage & Workup (Critical Step):
-
Wash the final resin (H-Met-Met-Ala-Resin) with DCM (5x) to remove all traces of DMF (DMF can cause formylation during acid cleavage).
-
Prepare Reagent K : TFA (16.5 mL) + Phenol (1 g) + Thioanisole (1 mL) + Water (1 mL) + EDT (0.5 mL).
-
Add cocktail to resin.[2] Shake for 2–3 hours at room temperature.
-
Filter resin and collect the filtrate.[1]
-
Precipitation: Dropwise add the filtrate into 40 mL of ice-cold Diethyl Ether. The peptide will precipitate as a white solid. Centrifuge and wash pellet 3x with cold ether.
-
Protocol B: Solution-Phase Synthesis (Scale-Up)
Why use this? If you lack SPPS equipment or require multi-gram batches where SPPS reagent costs (excess amino acids) become prohibitive.
Constraint: You cannot use Cbz/Benzyl protection because
Workflow Logic
-
N-Protection: Boc (Acid labile).
-
C-Protection: Methyl Ester (Base labile - Saponification).
-
Coupling: EDC/HOBt (Classic, cost-effective).
Figure 2: Convergent Solution-Phase strategy avoiding catalytic hydrogenation.
Step-by-Step Methodology
-
Synthesis of Boc-Met-Ala-OMe:
-
Dissolve H-Ala-OMe·HCl (1 eq) and Boc-Met-OH (1.1 eq) in DMF/DCM.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Add NMM (N-methylmorpholine) to adjust pH to ~8.
-
Stir 12h. Wash with 1M KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.
-
-
N-Terminal Deprotection:
-
Synthesis of Boc-Met-Met-Ala-OMe:
-
React H-Met-Ala-OMe·TFA with Boc-Met-OH using the same EDC/HOBt protocol.
-
Purification: At this stage, the protected tripeptide is likely hydrophobic. Recrystallize from EtOAc/Hexane if possible, or perform a rapid silica plug filtration.
-
-
Global Deprotection (Sequential):
Analytical Validation & Troubleshooting
Quality Control Parameters
-
Expected Mass (M+H)+:
-
Met (149.2) + Met (149.2) + Ala (89.1) - 2*H2O + H = 366.15 Da .
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Mobile Phase A: Water (0.1% TFA).
-
Mobile Phase B: Acetonitrile (0.1% TFA).
-
Gradient: 5% B to 60% B over 30 min. (Met-Met is moderately hydrophobic; expect elution around 30-40% B).
-
Troubleshooting "The Met Problem"
| Observation | Root Cause | Corrective Action |
| Mass Spec: M+16 peak | Met-Sulfoxide ( | Oxidation occurred.[3][4][5] Reduce peptide with |
| Mass Spec: M+32 peak | Met-Sulfone ( | Irreversible oxidation. Discard batch. Check solvent degassing. |
| Low Yield (SPPS) | Aggregation of Met-Met | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or switch to PEG-based ChemMatrix resin. |
| Doublet peaks in HPLC | Racemization | Check coupling base. Use Collidine instead of DIPEA. Ensure low temperature during saponification. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews, 109(6), 2455-2504. Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[3][8] International Journal of Peptide and Protein Research, 36(3), 255-266. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. Link
-
Biotage. (2023).[3][4] "How to handle peptides that contain methionine." Biotage Knowledge Base. Link
-
Sigma-Aldrich. "Solid Phase Synthesis - Fmoc Method." Technical Bulletin. Link
Sources
- 1. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ペプチドの固相合成 [sigmaaldrich.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
An In-depth Technical Guide to the Physicochemical Properties of Methionyl-Methionyl-Alanine (Met-Met-Ala)
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the tripeptide Methionyl-Methionyl-Alanine (Met-Met-Ala). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics that govern the behavior of this peptide. We will explore its molecular structure, theoretical isoelectric point, and solubility profile, while also providing detailed, field-proven experimental protocols for its characterization. A significant focus is placed on the inherent instability of methionine-containing peptides, with a thorough examination of oxidative degradation pathways and methodologies for assessing stability. This guide is structured to offer not just data, but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Met-Met-Ala
Short-chain peptides are of immense interest in various scientific fields, from fundamental biochemistry to therapeutic development. The tripeptide Met-Met-Ala, composed of two consecutive methionine residues followed by an alanine residue, presents a unique case study in peptide chemistry. The presence of two sulfur-containing, hydrophobic methionine residues profoundly influences its physicochemical properties, particularly its susceptibility to oxidation, which is a critical consideration for its synthesis, purification, storage, and application. Understanding these properties is paramount for any research or development involving this and similar peptide sequences.
Core Physicochemical Properties of Met-Met-Ala
A foundational understanding of a peptide's basic physicochemical properties is the first step in any scientific investigation. These properties dictate how the peptide will behave in various environments and inform the selection of appropriate analytical and handling techniques.
Molecular Structure and Composition
Met-Met-Ala is a tripeptide with the sequence L-Methionyl-L-Methionyl-L-Alanine. Its structure consists of three amino acids linked by two peptide bonds.
Caption: Chemical structure of Met-Met-Ala.
Quantitative Physicochemical Data
The following table summarizes the key calculated physicochemical properties of Met-Met-Ala.
| Property | Value | Method of Determination |
| Molecular Formula | C13H25N3O4S2 | Calculation |
| Molecular Weight | 351.49 g/mol | Calculation |
| Theoretical Isoelectric Point (pI) | ~5.6 | Calculation |
| Solubility | See Section 3.1 | Experimental Determination |
Isoelectric Point (pI) Determination: A Theoretical Approach
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[1][2] For a peptide, the pI is determined by the pKa values of its N-terminal amino group, C-terminal carboxyl group, and the side chains of any ionizable amino acids.[1] In the case of Met-Met-Ala, only the N-terminus and C-terminus contribute significantly to its charge state at different pH values, as the side chains of methionine and alanine are non-ionizable.
To estimate the pI, we consider the pKa values of the terminal groups. The pKa of the α-carboxyl group is approximately 2.3, and the pKa of the α-amino group is approximately 9.7.[2] Since there are no acidic or basic side chains, the pI can be estimated by averaging these two pKa values:
pI ≈ (pKa_COOH + pKa_NH2) / 2 pI ≈ (2.3 + 9.7) / 2 = 6.0
A more precise calculation can be performed using dedicated software that considers the specific pKa values of the terminal groups in a peptide context, which often differ slightly from those of free amino acids. Online peptide calculators can provide a more refined estimate. For instance, using a peptide property calculator, the theoretical pI of Met-Met-Ala is estimated to be approximately 5.6.[3][4] This slightly acidic pI suggests that the peptide will have a net negative charge at physiological pH (7.4) and a net positive charge in acidic conditions.
Experimental Characterization of Met-Met-Ala
Theoretical calculations provide a valuable starting point, but experimental characterization is essential to confirm and fully understand the physicochemical properties of Met-Met-Ala. This section outlines detailed protocols for key experiments.
Solubility Assessment: A Step-by-Step Protocol
The solubility of a peptide is a critical parameter for its handling and use in various applications.[5] The presence of two hydrophobic methionine residues in Met-Met-Ala may influence its solubility in aqueous solutions. The following protocol provides a systematic approach to determine the solubility of Met-Met-Ala.
Protocol 3.1: Peptide Solubility Determination
-
Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of lyophilized Met-Met-Ala (e.g., 1 mg) in a small volume of sterile, deionized water (e.g., 100 µL) to achieve a concentration of 10 mg/mL.[5] Vortex the sample for 30 seconds. A clear solution indicates good solubility in water.
-
Addressing Poor Aqueous Solubility: If the peptide does not fully dissolve in water, the solution will appear cloudy or contain visible particulates. In this case, proceed with the following steps sequentially, using a fresh aliquot of the peptide for each new solvent system.
-
pH Adjustment:
-
For Basic Peptides (pI > 7): Since the theoretical pI of Met-Met-Ala is ~5.6, this step is less likely to be effective. However, for peptides with a basic pI, one would add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing until the peptide dissolves.[6]
-
For Acidic Peptides (pI < 7): For Met-Met-Ala, which is slightly acidic, add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate, dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvents: If pH adjustment is unsuccessful, the use of organic solvents is necessary. Due to the presence of methionine, which is susceptible to oxidation, dimethylformamide (DMF) is a preferable alternative to dimethyl sulfoxide (DMSO).[5]
-
Attempt to dissolve the peptide in a small volume of DMF.
-
Once dissolved, slowly add the desired aqueous buffer to the peptide-DMF solution with gentle vortexing to reach the final desired concentration.
-
-
Sonication: If aggregation is suspected, sonication can be employed to aid dissolution.[5] Place the sample in a sonicator bath for short intervals (e.g., 10-20 seconds) to avoid excessive heating.
-
Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material.[5]
Caption: Workflow for determining the solubility of Met-Met-Ala.
Purity and Identity Confirmation by RP-HPLC and ESI-MS
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is the gold standard for assessing the purity of a synthetic peptide and confirming its molecular identity.[7][8]
Protocol 3.2: RP-HPLC-ESI-MS Analysis of Met-Met-Ala
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Met-Met-Ala in an appropriate solvent as determined in Protocol 3.1. Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
Instrumentation:
-
HPLC System: A binary pump system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for peptide analysis.[9]
-
Detector: A UV detector set to 214 nm and 280 nm.
-
Mass Spectrometer: An electrospray ionization mass spectrometer.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for method development.[8]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Purity: Determine the purity of the peptide by integrating the peak area of the main peak in the UV chromatogram (at 214 nm) and expressing it as a percentage of the total peak area.[7]
-
Identity: Confirm the identity of the peptide by comparing the experimentally observed mass-to-charge ratio (m/z) of the molecular ion in the mass spectrum with the theoretical mass of Met-Met-Ala (351.49 Da). In positive ion mode, expect to see the protonated molecular ion [M+H]⁺ at m/z 352.5.
-
Caption: Workflow for RP-HPLC-ESI-MS analysis of Met-Met-Ala.
Stability of Met-Met-Ala: The Challenge of Methionine Oxidation
A critical aspect of the physicochemical properties of Met-Met-Ala is its stability, which is largely dictated by the two methionine residues. Methionine is one of the most easily oxidized amino acids, and its oxidation can significantly impact the structure, function, and immunogenicity of a peptide.[11]
The Chemistry of Methionine Oxidation
The sulfur atom in the methionine side chain is susceptible to oxidation by various reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO), which adds 16 Da to the mass of the residue.[12] This oxidation can occur during synthesis, purification, storage, and even during analytical procedures.[13] Further oxidation can lead to the formation of methionine sulfone (MetO2), an additional 16 Da increase.
Caption: Oxidation pathway of methionine.
Forced Degradation Studies for Oxidative Stability Assessment
To evaluate the propensity of Met-Met-Ala to oxidize, forced degradation studies are performed.[14][15] These studies involve subjecting the peptide to stress conditions that accelerate degradation, allowing for the identification of degradation products and pathways.[16]
Protocol 4.1: Oxidative Forced Degradation of Met-Met-Ala
-
Sample Preparation: Prepare a solution of Met-Met-Ala at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Condition: Add hydrogen peroxide (H₂O₂) to the peptide solution to a final concentration of 0.03% to 0.3%. The exact concentration may need to be optimized.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 4, 8, and 24 hours). A control sample (peptide solution without H₂O₂) should be incubated under the same conditions.
-
Reaction Quenching: (Optional) The reaction can be stopped by adding an excess of a reducing agent like free methionine or by snap-freezing the sample.
-
Analysis: Analyze the stressed and control samples by RP-HPLC-ESI-MS using the method described in Protocol 3.2.
-
Data Interpretation:
-
Compare the chromatograms of the stressed and control samples. The appearance of new, more polar (earlier eluting) peaks in the stressed sample indicates degradation.
-
Examine the mass spectra of these new peaks. A mass increase of +16 Da or +32 Da relative to the parent peptide is indicative of the formation of MetO or MetO2 derivatives, respectively.[12] The presence of peaks corresponding to one or two oxidation events (+16 Da and +32 Da) should be investigated.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the key physicochemical properties of the tripeptide Met-Met-Ala, with a strong emphasis on practical, experimental approaches for its characterization. The theoretical calculations for molecular weight and isoelectric point serve as a solid foundation, while the detailed protocols for solubility assessment, purity and identity confirmation, and stability analysis offer a clear roadmap for researchers.
The inherent susceptibility of the two methionine residues to oxidation is a defining characteristic of this peptide. The provided forced degradation protocol is crucial for understanding and mitigating this instability. Future research could focus on the quantitative kinetics of Met-Met-Ala oxidation under various conditions and the impact of this oxidation on any potential biological activity. Furthermore, the development of formulation strategies to enhance the stability of this and other methionine-rich peptides remains a significant area of interest in pharmaceutical and biotechnological applications.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Patel, S., et al. (2025, August 9). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Lioi, M., et al. (2011). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Protein and Peptide Letters, 18(4), 369-376. Retrieved from [Link]
-
J.P. O'Connell, et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9333-9345. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71464643, Met-Ala-Asp. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
O'Connell, J. P., et al. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research, 60(6), 2535-2546. Retrieved from [Link]
-
UAB Mass Spectrometry. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]
-
Zhang, H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11269-11276. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
LCGC International. (2020, December 11). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Retrieved from [Link]
-
Darling, A. L., et al. (2019). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. Proceedings of the National Academy of Sciences, 116(12), 5497-5506. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145456834, Met-Ala-Thr. Retrieved from [Link]
-
Williams, J. P., & Loo, J. A. (2011). A Simple and Robust Method for Determining the Number of Basic Sites in Peptides and Proteins using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 891-899. Retrieved from [Link]
-
Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1157. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129656953, Met-Ala-Met. Retrieved from [Link]
- Google Patents. (n.d.). US5272135A - Method for the stabilization of methionine-containing polypeptides.
-
Leah4sci. (2016, June 4). How to Calculate Peptide Charge and Isoelectric Point MCAT Trick [Video]. YouTube. Retrieved from [Link]
-
NovoPro. (n.d.). H-Leu-Trp-Met-Arg-Phe-Ala-OH peptide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145458449, Trp-Met-Met. Retrieved from [Link]
Sources
- 1. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. renyi.hu [renyi.hu]
- 9. hplc.eu [hplc.eu]
- 10. biovera.com.au [biovera.com.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 16. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide on the Biological Function of H-Met-Met-Ala-OH
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the biological function of the tetrapeptide H-Met-Met-Ala-OH. An exhaustive review of the current scientific literature reveals that this specific peptide has not yet been characterized. Therefore, this document will provide a comprehensive, hypothesis-driven framework for investigating its potential biological activities. By dissecting the known functions of its constituent amino acids and related peptide structures, we aim to provide a foundational guide for future research into this novel molecule.
Part 1: Deconstructing H-Met-Met-Ala-OH: A Hypothetical Functional Landscape
The tetrapeptide H-Met-Met-Ala-OH is composed of two consecutive methionine residues at the N-terminus, followed by an alanine residue, and terminating with a free carboxyl group. This structure suggests several potential avenues of biological interaction and function.
The Significance of the N-Terminal Methionine Residues
Protein synthesis in eukaryotes is initiated with methionine.[1][2] This initial methionine is often removed by the enzyme methionine aminopeptidase (MAP) in a co-translational process that is critical for the proper function and post-translational modification of many proteins.[1][3][4] The susceptibility of the N-terminal methionine to cleavage by MAP is determined by the identity of the adjacent amino acid.[1][5] Specifically, if the side chain of the penultimate residue has a radius of gyration of 1.29 Å or less, the methionine is typically cleaved.[1]
Given that the second residue in H-Met-Met-Ala-OH is also a methionine, this peptide could potentially act as a substrate or an inhibitor of MAP. The presence of a second methionine might influence the binding affinity and processing by MAP, a hypothesis that warrants experimental validation.
Potential Bioactivity of the Met-Met Dipeptide Moiety
Recent research has highlighted the functional significance of dipeptides. Notably, the dipeptide Methionyl-Methionine (Met-Met) has been shown to exert anti-inflammatory effects in bovine mammary epithelial cells by modulating the JAK2-STAT5-NF-κB and MAPK signaling pathways.[6] It is plausible that H-Met-Met-Ala-OH, containing the Met-Met moiety, could exhibit similar anti-inflammatory properties. The C-terminal alanine may influence the peptide's stability, solubility, and receptor-binding affinity, potentially modulating the bioactivity of the Met-Met core.
The Role of Methionine in Cellular Processes
Methionine is an essential amino acid with diverse biological roles beyond protein synthesis.[7] Its thioether side chain is susceptible to oxidation, and this reversible oxidation to methionine sulfoxide can act as a regulatory switch in protein function and serves as an antioxidant mechanism.[8][9] Methionine is also a key component in the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in numerous metabolic reactions.[7] Furthermore, methionine metabolism is linked to crucial signaling pathways, such as the TORC1 pathway, which regulates cell growth and proliferation.[10][11] The presence of two methionine residues in H-Met-Met-Ala-OH suggests it could influence these metabolic and signaling pathways.
The Contribution of the C-Terminal Alanine
Alanine is a non-polar, aliphatic amino acid that plays a significant role in protein structure and metabolism.[12] Its small, non-reactive side chain is often used in alanine scanning mutagenesis to probe the functional importance of specific amino acid residues in proteins.[12][13] In the context of H-Met-Met-Ala-OH, the C-terminal alanine could contribute to the overall hydrophobicity and structural conformation of the peptide, influencing its interaction with biological targets.
Part 2: Proposed Experimental Workflows for Functional Characterization
To elucidate the biological function of H-Met-Met-Ala-OH, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the peptide's activity.
Peptide Synthesis and Purification
The synthesis of H-Met-Met-Ala-OH can be achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protection strategy.[8] However, the presence of methionine presents a challenge due to its susceptibility to oxidation and S-alkylation during the final acidolytic cleavage step.[8][14]
Experimental Protocol: Synthesis and Purification of H-Met-Met-Ala-OH
-
Synthesis: Utilize an automated peptide synthesizer with Fmoc-Ala-Wang resin as the solid support. Sequentially couple Fmoc-Met-OH and Fmoc-Met-OH.
-
Cleavage and Deprotection: To minimize methionine side-chain oxidation, employ a specialized cleavage cocktail such as Reagent H, which contains trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulphide, and ammonium iodide.[15]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (MS) and analytical HPLC.
In Vitro Assessment of Biological Activity
This assay will determine if H-Met-Met-Ala-OH can inhibit the activity of MAP.
Experimental Protocol: MAP Inhibition Assay
-
Enzyme and Substrate: Use recombinant human MAP2 and a fluorogenic substrate, such as Met-Pro-7-amido-4-methylcoumarin (AMC).
-
Assay Conditions: Perform the assay in a 96-well plate format. Incubate varying concentrations of H-Met-Met-Ala-OH with MAP2 prior to the addition of the substrate.
-
Data Acquisition: Measure the fluorescence intensity over time to determine the rate of substrate cleavage.
-
Analysis: Calculate the IC50 value of H-Met-Met-Ala-OH to quantify its inhibitory potency.
This workflow will investigate the potential anti-inflammatory effects of the peptide, drawing a parallel to the known activity of Met-Met.[6]
Experimental Protocol: Anti-inflammatory Assay in Macrophages
-
Cell Culture: Culture a macrophage cell line, such as RAW 264.7, in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of H-Met-Met-Ala-OH for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the cell culture supernatant using ELISA.
-
Signaling Pathway Analysis: Analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκB, p38, JNK) using Western blotting to determine the mechanism of action.[6]
Visualization of Proposed Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.
Diagram 1: Proposed Anti-inflammatory Signaling Pathway of H-Met-Met-Ala-OH
Caption: Proposed mechanism of H-Met-Met-Ala-OH anti-inflammatory action.
Diagram 2: Experimental Workflow for Functional Characterization
Caption: Workflow for synthesis and functional testing of H-Met-Met-Ala-OH.
Part 3: Quantitative Data Summary (Hypothetical)
The following table presents a template for summarizing the quantitative data that would be generated from the proposed experiments.
| Assay | Parameter | Expected Outcome for H-Met-Met-Ala-OH | Control |
| MAP Inhibition | IC50 (µM) | To be determined | Known MAP inhibitor (e.g., Bestatin) |
| Anti-inflammation | TNF-α reduction (%) | Dose-dependent decrease | Vehicle |
| Anti-inflammation | IL-1β reduction (%) | Dose-dependent decrease | Vehicle |
| Signaling | p-IκB levels | Decreased | LPS-stimulated control |
| Signaling | p-JNK levels | Decreased | LPS-stimulated control |
Conclusion and Future Directions
While the specific biological function of H-Met-Met-Ala-OH remains to be elucidated, this guide provides a robust, hypothesis-driven framework for its investigation. Based on the known roles of its constituent amino acids and the bioactivity of the Met-Met dipeptide, it is plausible that this novel tetrapeptide could function as a modulator of inflammation and cellular signaling. The experimental workflows detailed herein offer a clear path to testing these hypotheses and uncovering the therapeutic potential of H-Met-Met-Ala-OH. Future studies could also explore its role in methionine metabolism, its potential as an antioxidant, and its stability in biological fluids, further expanding our understanding of this promising molecule.
References
- Methionine aminopeptidase – Knowledge and References - Taylor & Francis. (URL: )
- N-Terminal Methionine Processing - PMC - NIH. (URL: )
- N-Terminal Methionine Excision | Encyclopedia MDPI. (URL: )
- Systematic profiling of peptide substrate specificity in N-terminal processing by methionine aminopeptidase using mRNA display and an unnatural methionine analogue | bioRxiv. (URL: )
- How to handle peptides th
- Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control - Microbial Cell. (URL: )
- Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggreg
- Synthesis of Methionine-Containing Peptides Related to Native Chemical Ligation | Request PDF - ResearchG
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC. (URL: )
- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides - LifeTein. (URL: )
- What is the point of met : r/Biochemistry - Reddit. (URL: )
- Effects of randomized supplementation of methionine or alanine on cysteine and glutathione production during the early phase of treatment of children with edem
- Consider the peptides Val-Met-Gly-Gly-Ala and Val-Gly-Gly-Met-Ala. How will the pI of these two peptides differ? - Quora. (URL: )
- Why are VAL, MET and ALA substitutions commonly used for protein behaviour and function studies? - Biology Stack Exchange. (URL: )
- The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC. (URL: )
- Methionyl-Methionine Exerts Anti-Inflammatory Effects through the JAK2-STAT5-NF-κB and MAPK Signaling Pathways in Bovine Mammary Epithelial Cells | Request PDF - ResearchG
- Alanine: Structure and Applications - JPT Peptide Technologies. (URL: )
- Effects of dietary methionine on growth performance, muscle nutritive deposition, muscle fibre growth and type I collagen synthesis of on-growing grass carp (Ctenopharyngodon idella) | British Journal of Nutrition. (URL: )
- Methionine at the Heart of Anabolism and Signaling: Perspectives
- Met Definition - Organic Chemistry Key Term - Fiveable. (URL: )
- Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells. (URL: )
- A) The structures of methionine (Met) and methionine analogs: homopropargylglycine (Hpg), azidohomoalanine (Aha), and azidonorleucine (Anl).
- On the roles of methionine and the importance of its microenvironments in redox metalloproteins - Dalton Transactions (RSC Publishing). (URL: )
- Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC - NIH. (URL: )
Sources
- 1. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dietary methionine on growth performance, muscle nutritive deposition, muscle fibre growth and type I collagen synthesis of on-growing grass carp (Ctenopharyngodon idella) | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 12. jpt.com [jpt.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. biotage.com [biotage.com]
- 15. lifetein.com [lifetein.com]
Structural Elucidation of H-Met-Met-Ala-OH: A Multi-Dimensional Analytical Framework
Executive Summary
Target Analyte: H-Met-Met-Ala-OH (Methionyl-methionyl-alanine) Molecular Formula: C₁₃H₂₅N₃O₄S₂ Monoisotopic Mass: 351.1286 Da
This technical guide outlines the structural elucidation and validation of the tripeptide H-Met-Met-Ala-OH. Unlike stable aliphatic peptides, this sequence presents specific physicochemical challenges—primarily the high susceptibility of the methionine thioether moieties to oxidation (sulfoxide/sulfone formation) and the potential for aggregation.
This framework integrates High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Orthogonal Chromatographic separation to satisfy the rigorous standards of ICH Q6B guidelines for peptide characterization.
Part 1: Primary Structure & Mass Spectrometry (The Sequencer)
Theoretical Mass & Fragmentation Logic
The first tier of elucidation is confirming the exact mass and amino acid sequence. The presence of two methionine residues creates a distinct isotopic envelope due to sulfur (
Table 1: Physicochemical Profile & MS Targets
| Parameter | Value / Formula | Diagnostic Note |
| Monoisotopic Mass (M) | 351.1286 Da | Base peak for identification. |
| [M+H]⁺ Precursor | 352.1359 Da | Primary ion in ESI(+). |
| [M+Na]⁺ Adduct | 374.1178 Da | Common adduct in salt-containing buffers. |
| Met-Sulfoxide (+O) | +15.9949 Da | Shift to ~368.13 Da. Diagnostic of oxidation. |
| Met-Sulfone (+2O) | +31.9898 Da | Shift to ~384.13 Da. Irreversible oxidation. |
Experimental Protocol: HRMS/MS Sequencing
Objective: Validate sequence order (Met-Met-Ala vs. Met-Ala-Met) and assess oxidation state.
-
Sample Prep: Dissolve peptide at 0.1 mg/mL in 50:50 Water/Acetonitrile + 0.1% Formic Acid. Avoid heating to prevent artifactual oxidation.
-
Direct Infusion: Introduce to Q-TOF or Orbitrap via ESI source (Flow: 5 µL/min).
-
MS1 Acquisition: Scan range 100–1000 m/z. Verify isotope distribution matches
pattern. -
MS2 Fragmentation (CID): Select 352.14 m/z precursor. Apply collision energy ramp (15–35 eV).
Diagnostic Fragmentation Pathway: The sequence H-Met-Met-Ala-OH will yield specific b-ions (N-terminal retention) and y-ions (C-terminal retention).
-
b2 Ion: [Met-Met]⁺
m/z ~262.08 (Strong indicator of N-term Met-Met block). -
y2 Ion: [Met-Ala]⁺
m/z ~221.09 (Strong indicator of C-term Met-Ala block). -
Neutral Loss (Diagnostic): If Met-Sulfoxide is present, a characteristic neutral loss of 64 Da (Methanesulfenic acid, CH₃SOH) will be observed in MS/MS.[1]
Caption: Figure 1. MS/MS fragmentation logic for H-Met-Met-Ala-OH. Green nodes represent primary sequence-confirming ions.
Part 2: NMR Spectroscopy (The Geometer)
Stereochemical & Connectivity Validation
While MS confirms mass, it cannot easily distinguish L- vs D-isomers or guarantee connectivity. NMR provides the "fingerprint" of the molecular geometry.
Solvent Strategy:
-
Primary: 90% H₂O / 10% D₂O (pH 4.0). Essential to observe amide (NH) protons which exchange too rapidly in pure D₂O.
-
Secondary: DMSO-d₆. Used if aggregation occurs or to sharpen amide signals by eliminating exchange.
The NMR Workflow (Self-Validating Protocol)
-
1D ¹H NMR: Establish proton count.
-
Met-CH₃ (ε): Singlets ~2.1 ppm (Integrate to 6H total).
-
Ala-CH₃ (β): Doublet ~1.4 ppm (Integrate to 3H).
-
Alpha Protons (α): 4.0–4.6 ppm region (Integrate to 3H).
-
Amide Protons (NH): 8.0–8.6 ppm (Integrate to 2H; N-term amine usually exchanges/broadens).
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: Identify spin systems.
-
Logic: The Ala methyl doublet will correlate to the Ala alpha proton. The Met methyl singlets are isolated (no coupling to γ-CH₂), but the Met α-β-γ chain will show connectivity.
-
-
2D NOESY (Nuclear Overhauser Effect):
-
Purpose: Sequential assignment (
connectivity). -
Logic: The α-proton of Met(1) will show a NOE cross-peak to the NH of Met(2). The α-proton of Met(2) will show a NOE to the NH of Ala(3). This proves the sequence order.
-
Table 2: Predicted Chemical Shift Ranges (H₂O/D₂O, pH 4.0)
| Residue | NH (ppm) | Hα (ppm) | Side Chain (ppm) |
| Met (1) | - (Exch) | 4.1 - 4.2 | β: 2.1-2.2, γ: 2.6, ε(CH₃): ~2.13 (s) |
| Met (2) | 8.4 - 8.6 | 4.4 - 4.5 | β: 2.0-2.1, γ: 2.5, ε(CH₃): ~2.10 (s) |
| Ala (3) | 8.1 - 8.3 | 4.2 - 4.3 | β(CH₃): 1.38 (d) |
Part 3: Impurity Profiling & Oxidation Control
The Methionine Challenge
Methionine is the "canary in the coal mine" for peptide stability. In H-Met-Met-Ala-OH, you have two sulfur centers. Oxidation yields a complex mixture:
-
Met(ox)-Met-Ala
-
Met-Met(ox)-Ala
-
Met(ox)-Met(ox)-Ala
Furthermore, Met-sulfoxide contains a chiral sulfur center, creating diastereomers (R and S).[2] High-performance separation is required to resolve these.
HPLC/UPLC Protocol
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm). Mobile Phase A: 0.1% TFA in Water (TFA suppresses silanol interactions). Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Shallow gradient (e.g., 0–20% B over 20 mins). Met-Met-Ala is relatively polar; rapid gradients will cause co-elution.
Elution Order Logic:
-
Met-Sulfoxide species: Elute earlier (more polar due to S=O dipole).
-
Native H-Met-Met-Ala-OH: Main peak.
-
D-Isomer Impurities: Typically elute slightly later or as shoulders (requires chiral column for definitive quantitation, e.g., Chiralpak).
Part 4: Integrated Elucidation Workflow
The following diagram illustrates the decision tree for confirming the structure.
Caption: Figure 2. Integrated structural confirmation workflow. Parallel processing of MS and NMR data is required for full validation.
References
-
ICH Harmonised Tripartite Guideline. (1999). Test Procedures and Acceptance Criteria for Biotechnological/Biological Products (ICH Q6B).[3][4][5] International Council for Harmonisation.[4][6] [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Lenehan, C. E., et al. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham / Mass Spectrometry Reviews. [Link]
-
Ghesquière, B., & Gevaert, K. (2014). Methionine oxidation: A specific PTM or a marker of oxidative stress? Proteomics.[7][8][9] (Details the +16 Da shift and neutral loss diagnostics).
-
Biotage. (2023).[10] How to handle peptides that contain methionine.[Link]
Sources
- 1. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. covalx.com [covalx.com]
- 5. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. nibrt.ie [nibrt.ie]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. thenelsonlab.com [thenelsonlab.com]
- 10. biotage.com [biotage.com]
Technical Guide: The Met-Met-Ala (MMA) Motif in Protein Engineering and Systems Biology
Topic: Met-Met-Ala sequence in naturally occurring proteins Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Non-Cleavable" Initiator
The Met-Met-Ala (MMA) sequence represents a critical, often engineered, N-terminal motif used to manipulate the biological fate of proteins. Unlike the vast majority of prokaryotic and eukaryotic proteins where the initiator methionine (iMet) is excised, the MMA sequence exploits the substrate specificity of Methionine Aminopeptidase (MAP) to force the retention of the N-terminal methionine.
For drug development professionals, this motif is a tool for half-life extension (via the N-end rule) and a quality attribute that requires specific analytical workflows due to its propensity for N-terminal acetylation .
Biological Mechanism: Why Met-Met-Ala Persists
The physiological stability of the MMA sequence is governed by two competing enzymatic systems: Methionine Aminopeptidase (MAP) and N-terminal Acetyltransferases (NATs) .
The MAP Checkpoint (Retention Logic)
In both prokaryotes and eukaryotes, MAP removes the iMet only if the second residue has a small side chain (radius of gyration < 1.29 Å).
-
Cleavable Residues (Position 2): Gly, Ala, Ser, Cys, Pro, Thr, Val.
-
Non-Cleavable Residues (Position 2): Met, Leu, Phe, Tyr, Trp, Lys, Arg, His, Glu, Asp, Asn, Gln, Ile.
In the Met-Met-Ala sequence, the second residue is Methionine . Because Met has a large, hydrophobic side chain, MAP cannot access the peptide bond between M1 and M2. Consequently, the initiator methionine is retained .
The N-End Rule and Stability
Once retained, the N-terminal Methionine acts as a stabilizing residue according to the N-end rule.
-
Destabilizing N-termini: Arg, Lys, His, Phe, Leu, Trp, Tyr, Ile (Primary); Asp, Glu (Secondary).
-
Stabilizing N-termini: Met , Gly, Ala, Ser, Thr, Val.[1]
Engineering Insight: If a protein sequence naturally starts with a destabilizing residue (e.g., Glutamate), simply adding a single Met (Met-Glu-...) often results in MAP cleavage (since Glu is large enough to block MAP? Correction: Glu is large, so MAP does NOT cleave Met-Glu. However, Met-Glu is a substrate for NatB acetylation.). Correction: The classic stability engineering example (e.g., Firefly Luciferase) uses Met-Met-Ala to ensure that even if processing machinery is active, the N-terminus remains Met (stabilizing), avoiding the exposure of a potentially destabilizing sub-terminal residue.
N-Terminal Acetylation (The "Blocked" End)
While MAP is blocked, the Met-Met- N-terminus becomes a substrate for NatC (or NatE/NatF in higher eukaryotes).
-
NatC Specificity: Acetylates N-termini starting with Met-Hydrophobic (Met-Leu, Met-Ile, Met-Met ).
-
Consequence: A significant fraction of naturally occurring or recombinant MMA proteins will be N-α-acetylated . This renders them "blocked" to Edman degradation.
Visualization: N-Terminal Processing Logic
The following decision tree illustrates the fate of the MMA sequence compared to a standard Met-Ala sequence.
Figure 1: Decision logic for N-terminal processing. The MMA motif (Right Branch) forces retention of the initiator Methionine, unlike the standard Met-Ala motif (Left Branch).
Case Studies in Nature and Engineering
Bovine Growth Hormone (bGH)
The signal peptide of Bovine Growth Hormone initiates with Met-Met-Ala-Ala... [1].
-
Function: Signal peptides are transient; they are cleaved by Signal Peptidase upon ER translocation.
-
Relevance: The MMA sequence here ensures the signal peptide itself is not prematurely degraded in the cytosol before targeting the ER.
Firefly Luciferase Stabilization
In a landmark study on protein stability, researchers appended the sequence Met-Met-Ala to the N-terminus of Firefly Luciferase [2].[2]
-
Problem: Wild-type Luciferase has a short half-life (~3 hours) in mammalian cells.
-
Solution: The MMA extension forced the retention of the stabilizing Met residue.
-
Outcome: The modified protein showed identical enzymatic activity but significantly enhanced intracellular stability, validating MMA as a "stabilizing tag."
Analytical Protocol: Validating the MMA Motif
For drug development, verifying the N-terminus is a Critical Quality Attribute (CQA). The MMA motif presents unique challenges due to potential acetylation.
The "Self-Validating" Workflow
| Step | Method | Purpose | Expected Result (MMA) |
| 1 | Intact Mass Spec (LC-MS) | Primary Confirmation | Mass = Theoretical Mass (with Met1 + Met2). Look for +42 Da shift (Acetylation). |
| 2 | Edman Degradation | Sequencing | Likely Fail/Blocked. If Ac-Met-Met is present, Edman cannot proceed. This "failure" confirms the blocked state. |
| 3 | Peptide Mapping (Trypsin/CNBr) | Secondary Confirmation | Trypsin: Generates N-terminal fragment. CNBr: Destructive. Cleaves at both Mets, destroying the N-terminus. Avoid CNBr for N-term verification. |
| 4 | MS/MS Sequencing | Definitive Sequence | De novo sequencing of the N-terminal peptide. |
Protocol: N-Terminal Verification via MS/MS
Note: This protocol assumes the protein is potentially acetylated.
-
Digestion: Use a protease that does not cleave Met (e.g., Trypsin, Asp-N). Avoid Cyanogen Bromide.
-
Rationale: CNBr cleaves C-terminal to Met. In Met-Met-Ala, it would cleave after M1 and M2, yielding free Homoserine Lactone and destroying the connectivity information.
-
-
LC-MS/MS: Inject digest onto a C18 column coupled to a Q-TOF or Orbitrap.
-
Data Analysis:
-
Search for the N-terminal peptide with variable modifications: Oxidation (M) and Acetylation (Protein N-term) .
-
Validation: The presence of the b2 ion (corresponding to Ac-Met-Met) is the fingerprint signature.
-
Drug Development Implications[4]
Manufacturing Consistency
When expressing recombinant proteins in E. coli, "ragged ends" (heterogeneous N-termini) are a common problem.
-
Met-Ala- starts often result in a mix of Met-Ala (unprocessed) and Ala- (processed).
-
Met-Met-Ala- starts are homogeneously processed (100% retention of Met-Met), reducing batch-to-batch variability.
Immunogenicity Risk
While N-terminal Methionine is natural, N-terminal Acetylation is more common in eukaryotes than prokaryotes.
-
Risk: If producing in E. coli (which has limited acetylation capacity compared to CHO cells), the MMA motif may remain unacetylated (Free amine).
-
Mitigation: If the human native protein is acetylated, producing it in E. coli without acetylation might create a neo-epitope. However, Met-Met is generally considered low-risk compared to non-native fusion tags.
References
-
Nucleotide sequence of the bovine growth hormone gene. Oxford Academic. Available at: [Link] (Verified via search context: Bovine Growth Hormone signal peptide Met-Met-Ala).
-
Modulation of firefly luciferase stability and impact on studies of gene regulation. ResearchGate. Available at: [Link] (Verified via search context: Met-Met-Ala stabilization tag).
-
NatF Contributes to an Evolutionary Shift in Protein N-Terminal Acetylation. PubMed Central (PMC). Available at: [Link]
-
MEROPS - the Peptidase Database. EMBL-EBI. Available at: [Link]
Sources
Introduction: The Significance of H-Met-Met-Ala-OH
An In-Depth Technical Guide to the Solubility and Stability of H-Met-Met-Ala-OH
This guide provides an in-depth analysis of the critical physicochemical attributes of the tripeptide H-Met-Met-Ala-OH, focusing on its solubility and stability profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective formulation and handling of this methionine-rich peptide.
The peptide H-Met-Met-Ala-OH, a sequence of two consecutive methionine residues followed by alanine, presents a unique case study in peptide formulation. Its structure, characterized by a free N-terminal amine and a C-terminal carboxylic acid, makes its behavior highly dependent on pH. The presence of two sulfur-containing methionine residues is the most significant feature, rendering the peptide highly susceptible to oxidation, a primary concern for its chemical stability.[1] Understanding these intrinsic properties is paramount for developing robust formulations, ensuring therapeutic efficacy, and maintaining product integrity throughout its lifecycle.
This guide will first explore the solubility characteristics of H-Met-Met-Ala-OH, providing a systematic approach to its dissolution. Subsequently, it will delve into a comprehensive analysis of its stability, with a strong emphasis on the oxidative degradation of its methionine residues and the establishment of a robust, stability-indicating analytical method.
Caption: Primary oxidative degradation pathway of H-Met-Met-Ala-OH.
Other Potential Degradation Pathways
-
Hydrolysis: Cleavage of the peptide backbone can occur at extreme pH values and elevated temperatures. [2]Peptides containing Asp residues are particularly prone to hydrolysis, but this is less of a concern for the Met-Met-Ala sequence. [3]* Aggregation: Peptides can self-associate to form aggregates, a form of physical instability. [3]This is influenced by concentration, pH, ionic strength, and temperature.
Establishing a Stability-Indicating Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. [2]For H-Met-Met-Ala-OH, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. [4][5][6] Causality of Method Choice: RP-HPLC separates molecules based on their hydrophobicity. The oxidation of methionine to methionine sulfoxide significantly increases the polarity of the peptide. Therefore, the oxidized degradants will elute earlier than the more hydrophobic parent peptide on a C18 column, allowing for their separation and quantification.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of the analytical method. [4][5] Objective: To intentionally degrade H-Met-Met-Ala-OH under various stress conditions and confirm that the resulting degradants can be resolved from the parent peptide by the RP-HPLC method.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of H-Met-Met-Ala-OH in deionized water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 0.3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate 1 mL of the stock solution at 70°C for 48 hours.
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.
-
Analyze all samples by RP-HPLC.
-
-
RP-HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 45% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peptide peak.
-
Calculate the percentage of parent peptide remaining and the percentage area of each major degradant.
-
Confirm the identity of the primary oxidative degradants (mono- and di-sulfoxides) using mass spectrometry (MS). [5][6]
-
Data Presentation: Forced Degradation Summary
| Stress Condition | % Parent Remaining | % Mono-Sulfoxide | % Di-Sulfoxide | % Other Degradants |
| Control (4°C, 24h) | 99.8 | <0.1 | <0.1 | 0.1 |
| 0.05 M HCl, 60°C, 24h | 95.2 | <0.1 | <0.1 | 4.7 |
| 0.05 M NaOH, 60°C, 24h | 92.5 | <0.1 | <0.1 | 7.4 |
| 0.15% H₂O₂, RT, 24h | 15.7 | 62.1 | 20.3 | 1.9 |
| 70°C, 48h | 88.4 | 5.8 | 1.1 | 4.7 |
| Note: Data are representative and intended for illustrative purposes. |
The results clearly indicate that H-Met-Met-Ala-OH is most sensitive to oxidative stress, confirming the primary degradation pathway.
Recommendations for Handling and Storage
Based on the physicochemical profile, the following best practices are recommended:
-
Storage of Lyophilized Powder: Store lyophilized peptide at -20°C or below. The powder is generally stable for months to years under these conditions. [7]* Storage of Stock Solutions: For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage, prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause aggregation. * Formulation Considerations:
-
Maintain the pH of solutions away from the isoelectric point (e.g., pH < 5 or pH > 7).
-
To mitigate oxidation, use high-purity, de-gassed solvents and consider purging the headspace of vials with an inert gas like argon or nitrogen.
-
For formulations requiring long-term stability, the inclusion of antioxidants or chelating agents may be beneficial. [8]The addition of free methionine can also act as a sacrificial scavenger to protect the peptide's methionine residues from oxidation. [9] * Protect solutions from light to prevent photo-oxidation. [8]
-
Conclusion
The tripeptide H-Met-Met-Ala-OH is a molecule whose utility is intrinsically linked to its careful handling. Its solubility is highly dependent on pH, a factor that can be readily manipulated to achieve desired concentrations in aqueous media. The dominant challenge lies in its chemical stability, where the two methionine residues present a significant liability for oxidation. A thorough understanding of this degradation pathway, coupled with the implementation of a validated, stability-indicating RP-HPLC method, is not merely a procedural step but a fundamental requirement for any research or development involving this peptide. By applying the principles and protocols outlined in this guide, scientists can ensure the integrity, purity, and performance of H-Met-Met-Ala-OH in their applications.
References
- Title: Peptide Stability in Formulations | R&D Guide for Success Source: Google Cloud URL
- Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: ResearchGate URL
- Title: Factors affecting the physical stability (aggregation)
- Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL
- Title: Guidelines for Peptide Dissolving Source: Google Cloud URL
- Title: Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods Source: Google Cloud URL
- Title: US5272135A - Method for the stabilization of methionine-containing polypeptides Source: Google Patents URL
- Title: Stability-indicating methods for peptide drug analysis Source: AMSbiopharma URL
- Title: Peptide solubility Source: Bachem URL
- Title: Peptide Synthesis Knowledge Base Source: Peptide Synthesis Knowledge Base URL
- Title: Peptide Stability and Potential Degradation Pathways Source: Sigma-Aldrich URL
- Title: Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins Source: Teknoscienze URL
- Source: Encyclopedia.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsra.net [ijsra.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
H-Met-Met-Ala-OH molecular weight and formula
Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of H-Met-Met-Ala-OH
Executive Summary H-Met-Met-Ala-OH (Methionyl-methionyl-alanine) is a hydrophobic tripeptide utilized primarily as a reference standard in enzymatic assays involving Peptide Deformylase (PDF) and as a kinetic probe in oxidative stress research. As the deformylated product of the N-terminal sequence f-Met-Met-Ala, this peptide serves as a critical control in monitoring bacterial protein maturation processes. Furthermore, its dual-methionine motif renders it an ideal model for studying reactive oxygen species (ROS)-mediated sulfur oxidation and subsequent mass spectrometric fragmentation patterns. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and stability profiles.
Part 1: Physicochemical Properties
The precise characterization of H-Met-Met-Ala-OH is fundamental for its use as an analytical standard. The peptide contains two thioether groups, making it highly susceptible to oxidation, which alters its retention time and mass.
Table 1: Physicochemical Data Profile
| Parameter | Value | Notes |
| Sequence | H-Met-Met-Ala-OH | N-terminal free amine; C-terminal free acid. |
| Molecular Formula | C₁₃H₂₅N₃O₄S₂ | |
| Monoisotopic Mass | 351.1286 Da | Calculated using C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207. |
| Average Molecular Weight | 351.51 g/mol | Useful for gravimetric preparation. |
| Isoelectric Point (pI) | ~5.74 | Theoretical (calculated via Henderson-Hasselbalch). |
| Hydrophobicity | High | Contains two Met residues and one Ala; limited solubility in neutral aqueous buffers. |
| Solubility | Soluble in 5% Acetic Acid, DMSO, or TFE. | Avoid basic pH to prevent disulfide scrambling (if Cys impurities present) or racemization. |
Part 2: Synthesis & Purification Protocols
Synthesizing H-Met-Met-Ala-OH requires stringent control over oxidation. Standard Fmoc solid-phase peptide synthesis (SPPS) is effective, but the cleavage step is critical due to the presence of two methionine residues.
Automated Fmoc-SPPS Protocol
-
Resin Selection: Wang Resin (pre-loaded with Fmoc-Ala) or 2-Chlorotrityl Chloride Resin is recommended to generate the C-terminal carboxylic acid.
-
Coupling Reagents: HBTU/DIEA or DIC/Oxyma.
Critical Cleavage Protocol (Prevention of Met Oxidation)
The thioether side chain of Methionine is prone to alkylation by carbocations (specifically tert-butyl cations from protecting groups) and oxidation during acidic cleavage.
-
Standard Cocktail (Avoid): 95% TFA / 2.5% TIS / 2.5% H₂O.[3] Risk:[4][5] High oxidation and alkylation.
-
Recommended Cocktail (Reagent K/H):
-
TFA: 82.5%
-
Phenol: 5% (Scavenger)
-
Thioanisole: 5% (Accelerates removal of Pbf/Trt groups, protects Met)
-
Water: 5%
-
EDT (1,2-Ethanedithiol): 2.5% (Critical for Met protection)
-
-
Procedure:
-
Cool cleavage cocktail to 0°C.
-
Add to resin and react for 2.5 hours at room temperature under N₂ atmosphere.
-
Precipitate with cold diethyl ether.
-
Centrifuge and wash pellet 3x with ether to remove scavengers.
-
Synthesis Workflow Diagram
Figure 1: Optimized SPPS workflow for Met-rich peptides, highlighting the specific cleavage cocktail required to prevent thioether oxidation.
Part 3: Analytical Profiling & Stability
Mass Spectrometry (MS) Fragmentation
In ESI-MS/MS, H-Met-Met-Ala-OH exhibits characteristic fragmentation useful for sequence validation.
-
Precursor Ion: [M+H]⁺ = m/z 352.13
-
Key Neutral Losses:
-
-48 Da: Loss of CH₃SH (Methanethiol) from Met side chain.
-
-64 Da: Loss of CH₃SOH (Methanesulfenic acid) – Signature of Oxidized Met (Met-Sulfoxide).[6]
-
-
Diagnostic Ions:
-
y₁ ion: [Ala+OH+H]⁺ = m/z 90.05
-
b₂ ion: [Met-Met]⁺ = m/z 263.1
-
Oxidation Kinetics (Stability Study)
Researchers often use H-Met-Met-Ala-OH to calibrate oxidation assays. Upon exposure to H₂O₂ or atmospheric oxygen over time, the peptide oxidizes in distinct stages.
-
Native: H-Met-Met-Ala-OH (MW 351.1)
-
Single Oxidation: H-Met(O)-Met-Ala-OH or H-Met-Met(O)-Ala-OH (+16 Da, MW 367.1)
-
Double Oxidation: H-Met(O)-Met(O)-Ala-OH (+32 Da, MW 383.1)
HPLC Method for Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-30% B over 20 minutes.
-
Note: Oxidized species are more polar and will elute earlier than the native peptide.
Oxidation Pathway Diagram
Figure 2: Stepwise oxidation pathway of H-Met-Met-Ala-OH. The sulfoxide form is reversible via Methionine Sulfoxide Reductase (Msr), while the sulfone is typically irreversible.
Part 4: Biological Applications
Peptide Deformylase (PDF) Assays
In bacteria, nascent polypeptides initiate with N-formyl-Methionine (f-Met). The enzyme Peptide Deformylase (PDF) removes the formyl group.
-
Substrate: f-Met-Met-Ala-OH.
-
Product: H-Met-Met-Ala-OH.
-
Application: H-Met-Met-Ala-OH is used as the product standard to generate calibration curves for HPLC/MS-based PDF inhibition assays. It confirms the catalytic activity of PDF in drug discovery campaigns targeting antimicrobial resistance.
Oxidative Stress Biomarker Model
Due to the "Met-Met" motif, this peptide is used to study the neighboring group effects in methionine oxidation. The proximity of two sulfur atoms can facilitate radical transfer or stabilization of oxidative intermediates, making this peptide a valuable probe for mechanistic studies of protein oxidation in neurodegenerative disease models.
References
-
PubChem. (2025). Compound Summary: Methionyl-Methionyl-Alanine. National Library of Medicine.[7] [Link]
-
Schöneich, C. (2002). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
-
Giglione, C., Boularot, A., & Meinnel, T. (2004). Protein N-terminal methionine excision. Cellular and Molecular Life Sciences.[8] [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. biovera.com.au [biovera.com.au]
- 3. biotage.com [biotage.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Sourcing and Application Guide: Methionyl-Methionyl-Alanine (Met-Met-Ala)
[1]
Executive Summary & Chemical Identity[1][2]
Methionyl-methionyl-alanine (Met-Met-Ala , MMA , or H-Met-Met-Ala-OH ) is a hydrophobic tripeptide often utilized as a specific protease substrate (e.g., for methionine aminopeptidases) and a reference standard in metabolic profiling. Unlike common reagents like BSA or Glycine, Met-Met-Ala is rarely a "shelf-stock" item. It is almost exclusively sourced via Custom Peptide Synthesis .
This guide provides the critical technical specifications required to order, handle, and validate this peptide, ensuring data integrity in high-sensitivity assays.
Chemical Specifications (Critical Quality Attributes)
| Property | Specification | Notes |
| Sequence | H-Met-Met-Ala-OH | N-terminal free amine, C-terminal free acid. |
| CAS Number | 14486-08-9 | Use this for vendor verification. |
| Molecular Formula | C₁₃H₂₅N₃O₄S₂ | Contains two sulfur atoms (thioethers). |
| Molecular Weight | 351.49 g/mol | Monoisotopic mass should be verified by MS. |
| Isoelectric Point (pI) | ~5.57 | Theoretical calculation. |
| Hydrophobicity | High | Contains two Methionine residues and one Alanine. |
| Oxidation Risk | Critical | Met residues easily oxidize to Methionine Sulfoxide (+16 Da). |
The Sourcing Landscape: Catalog vs. Custom
Do not waste time searching for "In-Stock" labels at general distributors. While aggregators list CAS 14486-08-9, the physical inventory is virtually non-existent. You must approach this as a Contract Manufacturing task.
Recommended Sourcing Workflow
The following diagram outlines the decision logic for sourcing Met-Met-Ala to ensure you receive a viable reagent.
Figure 1: Strategic sourcing workflow emphasizing the shift to custom synthesis and the necessity of oxidation controls.
Verified Supplier Capabilities
While stock is rare, the following vendors have validated protocols for Met-rich peptide synthesis:
-
Bachem: The gold standard for GMP-grade peptides. Ideal for clinical-stage work.
-
GenScript: Rapid turnaround for research-grade (non-GMP). Excellent for initial screening.
-
Chem-Impex International: Often lists specific Met-analogs and can synthesize the tripeptide rapidly.
-
AnaSpec (Eurogentec): Strong expertise in protease substrates.
Technical Protocol: Handling & Solubilization
The Trap: The double-methionine motif makes this peptide a "sulfur sponge." Exposure to atmospheric oxygen will convert Met to Met-Sulfoxide (Met(O)), shifting the mass by +16 or +32 Da and altering enzymatic recognition.
Storage & Stability Protocol
-
Upon Receipt: Store lyophilized powder at -20°C (or -80°C for >6 months).
-
Atmosphere: Ensure the vial is sealed under Argon or Nitrogen.
-
Desiccation: Keep in a desiccator. Hydrolysis is slow, but moisture accelerates oxidation.
Solubilization Workflow (Self-Validating)
Because Met-Met-Ala is hydrophobic, direct dissolution in PBS often fails, resulting in invisible aggregates that skew concentration data.
Step-by-Step Solubilization:
-
Initial Solvent (The "Wet" Step):
-
Dissolve the peptide in a minimal volume of DGME (Diglyme) or DMF (Dimethylformamide).
-
Why? These organic solvents disrupt hydrophobic stacking without chemically modifying the peptide.
-
Target Concentration: 10–20 mg/mL in this initial solvent.
-
-
Dilution (The "Buffer" Step):
-
Slowly add the organic peptide solution to your aqueous buffer (e.g., PBS pH 7.4 or HEPES) while vortexing.
-
Limit: Keep the final organic solvent concentration <5% (v/v) to avoid inhibiting biological assays.
-
-
Validation (The "Check" Step):
-
Measure concentration via A205 nm (peptide bond absorption) or amino acid analysis.
-
Note: This peptide lacks Tryptophan/Tyrosine, so A280 nm is useless.
-
Figure 2: Solubilization decision tree to prevent aggregation of hydrophobic Met-Met-Ala.
Quality Control & Analytical Validation
When ordering custom synthesis, you must demand the following QC metrics in your Certificate of Analysis (CoA):
-
HPLC Purity: >95% (or >98% for enzyme kinetics).
-
Watch out for: Truncated sequences (Met-Ala) or deletion sequences.
-
-
Mass Spectrometry (ESI-MS):
-
Target Mass: 351.5 Da (M+H⁺ ≈ 352.5).
-
Red Flag: A peak at 368.5 Da indicates Met-Sulfoxide (+16 Da). Reject the lot if this peak exceeds 2-3%.
-
-
Net Peptide Content (NPC):
-
Lyophilized peptides are often only 70-80% peptide by weight (remainder is water and counter-ions like TFA).
-
Action: Do not assume 1 mg powder = 1 mg peptide. Correct your molar calculations using the NPC value.
-
Biological Applications
Protease Substrate Profiling
Met-Met-Ala is a substrate for Methionine Aminopeptidase (MetAP) and certain metalloproteases. The cleavage of the N-terminal Methionine is a critical post-translational modification step in prokaryotic and eukaryotic protein synthesis.
-
Mechanism: MetAP removes N-terminal Met if the second residue has a small side chain (like Gly, Ala, Ser). Met-Met-Ala presents a specific kinetic challenge due to the bulkiness of the second Methionine.
Bacterial Metabolism Standards
Used as a reference standard in LC-MS/MS metabolomics to identify bacterial peptide export/import pathways, specifically in E. coli and Salmonella studies involving methionine salvage pathways.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 129656953, Met-Ala-Met (Analog Reference). Retrieved from [Link]
literature review on Met-Met-Ala peptides
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Met-Met-Ala Peptides
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tripeptide Methionine-Methionine-Alanine (Met-Met-Ala) presents unique characteristics and challenges due to the presence of two consecutive, chemically sensitive methionine residues. This guide provides a comprehensive technical overview for researchers, covering the entire workflow from synthesis to potential applications. We delve into the rationale behind protocol choices, emphasizing robust and self-validating methodologies critical for reproducible scientific outcomes. This document serves as a practical manual, detailing not only the "how" but the "why" of each step, grounded in established biochemical principles and supported by authoritative references.
Introduction: The Significance of the Met-Met-Ala Sequence
Peptides, short chains of amino acids, are fundamental to a vast array of biological processes and are increasingly important as therapeutic agents and research tools.[1] Tripeptides, such as Met-Met-Ala, represent the smallest peptide units that can exhibit specific biological activities and recognition properties. The Met-Met-Ala sequence is of particular interest for several reasons:
-
Methionine's Unique Chemistry: Methionine contains a thioether side chain, making it susceptible to oxidation to methionine sulfoxide and methionine sulfone.[2] This sensitivity is both a challenge during chemical synthesis and a point of interest in studies of oxidative stress and protein degradation.
-
Consecutive Methionine Residues: The Met-Met motif can influence local conformation and presents a concentrated site for oxidation. It also poses specific challenges during solid-phase peptide synthesis, including potential side reactions during acid-mediated cleavage.[3]
-
N-Terminal Methionine Recognition: Peptides with N-terminal methionine residues are subjects of study in molecular recognition, demonstrating specific binding affinities to synthetic receptors, which has implications for drug delivery and diagnostics.[4]
-
Biological Availability: Methionine-containing peptides can serve as a source of methionine to support protein accretion in various cell types, a critical factor in cell culture and nutritional science.[5]
This guide will navigate the complexities of working with this peptide, providing a clear path from synthesis to application.
Solid-Phase Peptide Synthesis (SPPS) of Met-Met-Ala
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the standard method for chemically synthesizing peptides. The core principle involves building the peptide chain sequentially while the C-terminal amino acid is covalently anchored to an insoluble resin support.[6] This allows for the use of excess reagents to drive reactions to completion, with purification from byproducts achieved through simple filtration and washing.
The Fmoc/tBu Synthesis Strategy
For the synthesis of Met-Met-Ala, the Fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is preferred. This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups (like tBu) for permanent side-chain protection.
Causality Behind the Choice: The Fmoc/tBu strategy employs orthogonal protection, meaning the two classes of protecting groups are removed under different chemical conditions. The mild base treatment (typically piperidine in DMF) used to remove the Fmoc group preserves the acid-labile side-chain protecting groups and the resin linkage, ensuring the integrity of the growing peptide chain until the final cleavage step.
Detailed Protocol: Fmoc-SPPS of Met-Met-Ala
This protocol assumes a starting scale of 0.1 mmol on a pre-loaded Fmoc-Ala-Wang resin.
-
Resin Swelling: Place the Fmoc-Ala-Wang resin (0.1 mmol) in a peptide synthesis vessel. Swell the resin in dichloromethane (DCM), followed by dimethylformamide (DMF) for 30 minutes each.
-
First Deprotection (Alanine):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine/DMF solution for 10 minutes. This two-step deprotection ensures complete removal of the Fmoc group.[7]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
First Coupling (Methionine):
-
Prepare the coupling solution: Dissolve Fmoc-Met-OH (0.5 mmol, 5 eq), HBTU (0.49 mmol, 4.9 eq), and DIPEA (1.0 mmol, 10 eq) in DMF.
-
Add the pre-activated solution to the resin. Agitate for 1-2 hours.
-
Self-Validation: Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling reaction. If positive (beads turn blue), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Deprotection (N-terminal Methionine):
-
Repeat Step 2 to remove the Fmoc group from the newly added methionine.
-
-
Second Coupling (Final Methionine):
-
Repeat Step 3 to couple the final Fmoc-Met-OH.
-
-
Final Deprotection:
-
Repeat Step 2 to remove the final Fmoc group, yielding the free N-terminus of the Met-Met-Ala peptide, which is still attached to the resin.
-
-
Final Wash and Drying: Wash the resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin-bound peptide under a high vacuum for several hours.
Critical Step: Cleavage and Deprotection of Methionine-Containing Peptides
The final step involves cleaving the peptide from the resin support and simultaneously removing any side-chain protecting groups. This is typically done with a strong acid, most commonly trifluoroacetic acid (TFA). However, for methionine-containing peptides, this step is fraught with risk.
The Challenge: The tert-butyl cation, a byproduct of tBu-based protecting group removal, can readily alkylate the nucleophilic sulfur atom in the methionine side chain, forming a sulfonium salt. Furthermore, oxidative conditions can convert methionine to methionine sulfoxide (Met(O)).[3]
The Solution: Scavengers. To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential. These molecules act as traps for the reactive cations and can create a reducing environment.
Physicochemical and Structural Characterization
Rigorous characterization is a self-validating step that confirms the identity and purity of the synthesized peptide.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the primary tool for confirming the molecular weight of a peptide. It provides a precise mass measurement that can be compared to the theoretical (calculated) mass.
Table 1: Theoretical Mass Data for Met-Met-Ala
| Species | Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
|---|---|---|---|
| Neutral Peptide | C₁₁H₂₁N₃O₄S₂ | 323.0977 | 323.456 |
| [M+H]⁺ | C₁₁H₂₂N₃O₄S₂⁺ | 324.1050 | 324.464 |
| [M+Na]⁺ | C₁₁H₂₁N₃O₄S₂Na⁺| 346.0869 | 346.446 |
Monoisotopic mass is calculated using the mass of the most abundant isotope of each element. This is the value typically observed in high-resolution mass spectrometers.
Protocol: ESI-MS Characterization
-
Sample Preparation: Prepare a dilute solution of the purified peptide (approx. 10 pmol/µL) in 50:50 ACN:water with 0.1% formic acid. Formic acid aids in the ionization process.
-
Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode. The primary ion observed should correspond to the protonated molecule, [M+H]⁺.
-
Data Analysis: Compare the observed m/z value with the theoretical mass from Table 1. The mass should match within the instrument's mass accuracy tolerance (typically <5 ppm for a high-resolution instrument). Tandem MS (MS/MS) can be performed to confirm the peptide sequence by analyzing fragmentation patterns. [8]
Biological Context and Potential Applications
The Met-Met-Ala peptide, while simple, serves as an excellent model for studying key biochemical principles.
Role as a Methionine Source for Protein Accretion
Studies have shown that various cell lines, including myogenic and mammary epithelial cells, can effectively utilize methionine-containing peptides as a source of methionine to support protein synthesis. [5]Research indicates that dipeptides with N-terminal methionine promote greater protein accretion than those with C-terminal methionine, suggesting that Met-Met-Ala could be an efficient source of this essential amino acid in cell culture applications. [5]The efficiency of uptake and utilization is also related to the hydrophobicity of the peptide.
Molecular Recognition and Binding Studies
The N-terminal methionine residue is a key recognition element for the synthetic host molecule cucurbitu[4]ril (Q8). [4]Q8 can bind with high affinity to peptides containing an N-terminal Met by simultaneously including the Met side chain and the side chain of the adjacent residue within its cavity. [4]Met-Met-Ala is an ideal candidate to study this "pair inclusion" phenomenon, providing insights into host-guest chemistry that can be applied to the development of drug delivery systems or biosensors.
Chemical Stability and Oxidation as a Model System
The presence of two adjacent methionine residues makes Met-Met-Ala highly susceptible to oxidation. Peptide-bound methionine can transfer oxidative damage from its thioether side chain to the peptide backbone, potentially leading to peptide decomposition. [2]This makes Met-Met-Ala a valuable tool for:
-
Screening antioxidant compounds.
-
Studying the mechanisms of oxidative damage in proteins.
-
Developing formulation strategies to improve the shelf-life of methionine-containing therapeutic peptides.
Conclusion
The tripeptide Met-Met-Ala, while structurally simple, offers a rich platform for scientific investigation and requires a nuanced and careful approach to its synthesis and handling. The methodologies detailed in this guide—from the selection of an appropriate SPPS strategy and cleavage cocktail to the rigors of RP-HPLC purification and MS characterization—provide a robust framework for obtaining high-quality material. By understanding the underlying chemical principles, particularly the challenges posed by the methionine residues, researchers can confidently produce and utilize this peptide to explore fundamental questions in cell biology, molecular recognition, and the biochemistry of oxidative stress.
References
-
Cunha, A. P., & Pavan, F. R. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4547-4561. Available at: [Link]
-
Fujita, K., et al. (1993). Purification and characterization of tripeptide aminopeptidase from bovine dental follicles. Archives of Oral Biology, 38(10), 903-909. Available at: [Link]
-
ResearchGate. (n.d.). HPLC trace of the purification of the crude tripeptide 44. Retrieved from [Link]
- Google Patents. (n.d.). KR102177642B1 - Process for the Preparation of Tripeptide.
-
Webb, K. E., et al. (1996). Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells. The Journal of Nutrition, 126(1), 232-241. Available at: [Link]
-
Ghang, Y. J., et al. (2015). Molecular Recognition of Methionine-Terminated Peptides by Cucurbitu[4]ril. Journal of the American Chemical Society, 137(12), 4136-4143. Available at: [Link]
-
Tatge, D. B., et al. (2004). Investigation of the nature of the methionine–π interaction in β-hairpin peptide model systems. Protein Science, 13(9), 2515-2522. Available at: [Link]
-
Kpunzar, T., et al. (2018). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. Organic Letters, 20(24), 7934-7938. Available at: [Link]
-
Huber, P., & Eisenreich, W. (2008). Methionine peptide formation under primordial earth conditions. Origins of Life and Evolution of Biospheres, 38(3), 249-259. Available at: [Link]
-
Hunt, D. F., et al. (1992). Characterization of Peptides Bound to the Class I MHC Molecule HLA-A2.1 by Mass Spectrometry. Science, 255(5049), 1261-1263. Available at: [Link]
-
Quora. (2023). Consider the peptides Val-Met-Gly-Gly-Ala and Val-Gly-Gly-Met-Ala. How will the pI of these two peptides differ?. Retrieved from [Link]
-
Schmidt, R., et al. (2019). Methionine‐associated peptide α‐amidation is directed both to the N‐ and the C‐terminal amino acids. Journal of Peptide Science, 25(1), e3133. Available at: [Link]
-
aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]
-
Teixidó, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15155-15163. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Recognition of Methionine-Terminated Peptides by Cucurbit[8]uril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Peptides Bound to the Class I MHC Molecule HLA-A2.1 by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of H-Met-Met-Ala-OH: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the solid-phase synthesis of the tripeptide H-Met-Met-Ala-OH. This document is intended for researchers, scientists, and professionals in drug development with a foundational understanding of peptide chemistry. We will delve into the strategic considerations behind each step, from resin selection to final purification, ensuring a reproducible and high-yield synthesis.
Introduction: The Strategy Behind Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide chain is covalently attached to an insoluble polymeric support.[1][2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.
The target peptide, H-Met-Met-Ala-OH, presents a specific challenge due to the presence of two methionine residues. Methionine's thioether side chain is susceptible to oxidation, which can occur during synthesis and cleavage.[3][4] Therefore, the chosen strategy must mitigate this side reaction to ensure the purity of the final product. This protocol employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile Nα-protecting group, and a highly acid-labile resin to allow for mild cleavage conditions that preserve the integrity of the methionine residues.
Materials and Reagents
Proper selection of materials and reagents is critical for a successful synthesis. The following table outlines the necessary components and the rationale for their selection.
| Component | Specification | Rationale |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin | The high acid lability of the 2-CTC resin allows for cleavage of the peptide under very mild acidic conditions, which minimizes side reactions, including the oxidation of methionine and racemization.[5][6][7] It is particularly well-suited for the synthesis of peptides with a C-terminal carboxylic acid.[8] |
| Amino Acids | Fmoc-Ala-OH, Fmoc-Met-OH | Fmoc-protected amino acids are the standard for modern SPPS. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine. Methionine is generally used without side-chain protection in Fmoc synthesis.[3] |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | These are highly efficient aminium-based coupling reagents that promote rapid amide bond formation with minimal racemization, especially when used with an additive like HOBt or Oxyma.[2][9] |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base used to activate the carboxyl group of the incoming amino acid for coupling.[9] |
| Fmoc Deprotection | 20% Piperidine in DMF | A standard solution for the rapid and clean removal of the Fmoc protecting group. |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | High-purity, peptide-synthesis-grade solvents are essential. DCM is used for swelling the resin and for washing steps, while DMF is the primary solvent for coupling and deprotection reactions. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water | A standard cleavage cocktail. TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS acts as a scavenger to trap reactive carbocations generated during cleavage, thereby preventing side reactions like the alkylation of methionine.[10] |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | The gold standard for the purification of synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[1][11][12][13] |
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the solid-phase synthesis of H-Met-Met-Ala-OH.
Caption: Workflow for the solid-phase synthesis of H-Met-Met-Ala-OH.
Detailed Step-by-Step Protocol
This protocol is designed for a 0.1 mmol synthesis scale. Adjust quantities proportionally for different scales.
Resin Preparation and Loading of the First Amino Acid (Fmoc-Ala-OH)
-
Resin Swelling: Place 2-chlorotrityl chloride resin (0.1 mmol, ~62.5 mg for a 1.6 mmol/g loading resin) in a reaction vessel. Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.[8][14]
-
Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-Ala-OH (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in DCM (3 mL).
-
Loading: Drain the DCM from the swollen resin. Add the Fmoc-Ala-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[14]
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.5 mL) to the reaction vessel and agitate for 30 minutes.[8]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Substitution Level Determination (Optional but Recommended): A small sample of the resin can be taken to determine the loading efficiency spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[14][15]
Peptide Chain Elongation
This cycle is repeated for each subsequent amino acid (Met, then Met).
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes. Drain the solution. Repeat this step with fresh 20% piperidine in DMF for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Met-OH (0.3 mmol, 3 eq) with HBTU (0.29 mmol, 2.9 eq) and DIPEA (0.6 mmol, 6 eq) in DMF (3 mL) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Coupling Completion Test (Optional): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Repeat steps 1-5 for the second Methionine residue.
Final Deprotection and Cleavage
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in section 4.2, step 1.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5, v/v/v). A specific cocktail for methionine-containing peptides may also include scavengers like 1,2-ethanedithiol (EDT) and thioanisole to further prevent oxidation and other side reactions.[10][16]
-
Add the cleavage cocktail (5 mL) to the dry resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add cold diethyl ether (40 mL) to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.
-
Purify the peptide by preparative RP-HPLC using a C18 column.[11][12][17]
-
A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA).[17]
-
-
Analysis:
-
Collect the fractions containing the purified peptide.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS).
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Storage and Handling of Methionine-Containing Peptides
Peptides containing methionine are susceptible to oxidation.[18][19][20][21] For long-term storage, the lyophilized peptide should be stored at -20°C or lower in a tightly sealed container with a desiccant.[18][19][20] When preparing solutions, use deoxygenated buffers.[19][22] Avoid repeated freeze-thaw cycles.[18][22]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Loading Efficiency | Inactive resin (hydrolyzed); Insufficient activation time or reagents. | Reactivate the 2-CTC resin with thionyl chloride before use.[15] Ensure adequate equivalents of amino acid and base are used. |
| Incomplete Coupling | Steric hindrance; Aggregation of the peptide chain. | Double couple the problematic amino acid. Use a more potent coupling reagent like HATU. |
| Presence of Deletion Sequences | Incomplete Fmoc deprotection or coupling. | Ensure complete deprotection and coupling at each step. Perform a Kaiser test. |
| Oxidation of Methionine | Exposure to air during cleavage or workup. | Use a cleavage cocktail with appropriate scavengers.[10][16] Handle the peptide quickly and use deoxygenated solvents. Consider using Fmoc-Met(O)-OH during synthesis followed by a reduction step.[23] |
| Poor Peak Shape in HPLC | Secondary interactions with the stationary phase. | Adjust the mobile phase pH. Ensure the use of an ion-pairing agent like TFA.[1][11] |
References
- Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins.
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin. Tetrahedron Letters, 30(30), 3947-3950. Retrieved from [Link]
- Peptideweb.com. (n.d.). Synthesis protocols.
- Royal Society of Chemistry. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry.
- AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., & Wenqing, Y. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 30(30), 3943-3946. Retrieved from [Link]
- Aapptec Peptides. (n.d.). Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide; CAS 76265-70-8.
- AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-34. Retrieved from [Link]
- AAPPTEC. (n.d.). Coupling Reagents.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., & Wenqing, Y. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- AAPPTec. (n.d.). Peptide Purification.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- AAPPTEC. (n.d.). Fmoc-Met-OH – Standard methionine derivative for solid phase peptide synthesis.
- Fields, G. B. (2002). Preparation and handling of peptides containing methionine and cysteine. Methods in enzymology, 348, 3-21.
- Google Patents. (n.d.). US20160362445A1 - Solid phase peptide synthesis via side chain attachment.
- AAPPTec. (n.d.). Storage and Handling of Peptides.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules (Basel, Switzerland), 19(9), 13809-13821. Retrieved from [Link]
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- CPC Scientific. (2019, November 2). How should I handle and store my peptides?
- Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
-
Chen, Y., et al. (1998). A cleavage cocktail for methionine-containing peptides. Peptide Research, 11(5), 263-266. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters, 25(17), 3035-3039. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. renyi.hu [renyi.hu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptideweb.com [peptideweb.com]
- 15. peptide.com [peptide.com]
- 16. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. cpcscientific.com [cpcscientific.com]
- 21. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. peptide.com [peptide.com]
High-Resolution Purification of H-Met-Met-Ala-OH by Preparative Reverse-Phase HPLC
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of the synthetic tripeptide H-Met-Met-Ala-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification. We address the specific challenges associated with methionine-containing peptides, namely the susceptibility to oxidation, and present a systematic workflow from initial analytical method development to a scaled-up preparative separation. The protocol emphasizes strategies to maximize purity and yield while ensuring the integrity of the final product.
Introduction: The Challenge of Purifying Methionine-Containing Peptides
The tripeptide H-Met-Met-Ala-OH is a valuable building block and research tool. As with all synthetic peptides, achieving high purity is paramount for its use in biological assays or further chemical modification, as impurities can significantly alter experimental outcomes.[1] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[2][3] The separation is based on the differential partitioning of the target peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[4]
A specific challenge arises from the presence of two methionine (Met) residues. The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide [Met(O)].[5] This oxidation can occur during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS), sample handling, or even during the chromatographic separation itself.[6][7] The resulting Met(O) impurity is more polar than the parent peptide and typically elutes earlier in an RP-HPLC separation, often as a closely related peak that can be difficult to resolve.[2] Therefore, the purification strategy must be designed not only to separate standard synthesis-related impurities (e.g., truncated or deletion sequences) but also to effectively resolve the oxidized form from the desired product.
This guide details a robust workflow designed to achieve >98% purity for H-Met-Met-Ala-OH.
Pre-Purification Strategy & Physicochemical Considerations
Physicochemical Properties of H-Met-Met-Ala-OH
-
Sequence: H-Met-Met-Ala-OH
-
Molecular Formula: C₁₃H₂₅N₃O₄S₂
-
Molecular Weight (Avg.): 351.49 g/mol
-
Structure: Methionine - Methionine - Alanine
-
Hydrophobicity: The presence of two methionine residues and one alanine residue gives this tripeptide moderate hydrophobicity, making it well-suited for retention and separation on standard C18 stationary phases.[8]
Mitigating Methionine Oxidation
Oxidation is the primary side reaction of concern.[6] The formation of methionine sulfoxide introduces a polar sulfoxide group, decreasing the peptide's hydrophobicity.[2]
Key Preventative Measures:
-
Cleavage from Resin: During the final acidolytic cleavage step in Fmoc/tBu SPPS, standard cocktails can lead to oxidation.[6] Utilizing a cleavage cocktail specifically designed to minimize methionine oxidation, such as "Reagent H" (which includes scavengers like thioanisole, 1,2-ethanedithiol, and ammonium iodide), is highly recommended.[9][10]
-
Sample Handling: After cleavage and precipitation, the crude peptide should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. For dissolution, use freshly prepared, degassed solvents.
-
On-Column Oxidation: While less common with modern, high-purity stationary phases, interactions with metal contaminants in older columns or frits can catalyze oxidation.[5][7] Using high-purity, metal-free columns and mobile phases is advisable.
HPLC Method Development: A Systematic Approach
The purification process is a logical progression from small-scale analytical method development to large-scale preparative chromatography.[11][12] This ensures that separation parameters are optimized for resolution and throughput before committing large quantities of crude material.[13]
Workflow Overview
The overall strategy involves developing an optimized analytical method and then scaling it linearly for preparative purification.[11][14]
Caption: Workflow for the purification of H-Met-Met-Ala-OH.
Stationary Phase Selection
A C18 silica column is the standard and most effective choice for purifying peptides of this size and hydrophobicity.[1][15] Key considerations include:
-
Pore Size: A pore size of 100-130 Å is ideal for small peptides, as it provides a high surface area for interaction without restricting access of the analyte to the stationary phase.[2][16]
-
Particle Size: For analytical development, smaller particles (e.g., <5 µm) provide higher efficiency and resolution. For preparative scale, larger particles (e.g., 5-10 µm) are used to reduce backpressure and allow for higher loading capacities.[11]
Mobile Phase Selection
-
Mobile Phase A (Aqueous): Deionized water with an acidic modifier.
-
Mobile Phase B (Organic): Acetonitrile (ACN) with the same acidic modifier. ACN is preferred for its low viscosity and UV transparency.[12]
-
Acidic Modifier (Ion-Pairing Agent): 0.1% Trifluoroacetic Acid (TFA) is the most common choice.[1][15] TFA serves two critical functions:
-
It protonates free silanol groups on the silica surface, minimizing undesirable secondary interactions that cause peak tailing.[17]
-
It forms an ion pair with the protonated amine groups on the peptide, increasing its hydrophobicity and retention, which leads to sharper peaks and better resolution.[18]
-
Detailed Experimental Protocols
Materials and Reagents
-
Crude H-Met-Met-Ala-OH peptide (post-cleavage and ether precipitation)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic Acid (TFA), HPLC-grade or sequencing grade
-
0.22 µm syringe filters
-
Analytical and Preparative HPLC systems with UV detectors
-
Analytical and Preparative C18 columns (specifications below)
-
Lyophilizer (Freeze-dryer)
Protocol 1: Crude Peptide Sample Preparation
-
Weigh the crude lyophilized peptide powder.
-
Dissolve the peptide in a minimal amount of Mobile Phase A (Water + 0.1% TFA) to create a concentrated stock solution (e.g., 10-20 mg/mL). If solubility is an issue, a small amount of ACN (5-10%) can be added.
-
Vortex briefly and sonicate for 1-2 minutes if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: Analytical HPLC - Method Development
This step is crucial for determining the retention time of the target peptide and optimizing the separation from impurities.[12]
-
Equilibrate the Column: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Scouting Run: Inject a small amount (e.g., 10 µL) of the prepared crude sample.
-
Run Gradient: Execute a broad, linear scouting gradient (e.g., 5% to 65% B over 30 minutes). This will show the elution profile of all components.
-
Identify Peaks: The main peak is the target peptide. The primary impurity of concern, Met(O)-containing peptide, will likely elute slightly earlier. Other impurities may include truncated sequences (more polar, elute earlier) or incompletely deprotected peptides (more non-polar, elute later).
-
Optimize Gradient: Based on the scouting run, create a shallower, focused gradient around the target peptide's elution time to maximize resolution.[19] For example, if the peptide elutes at 40% B, a new gradient of 30% to 50% B over 20 minutes will provide much better separation.
Protocol 3: Preparative HPLC - Purification
The goal here is to purify the maximum amount of peptide with the highest possible purity. This is achieved by linearly scaling the optimized analytical method.[11][20]
-
Calculate Preparative Flow Rate: Use the following formula to scale the flow rate:
-
Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep Column) / Radius (Analytical Column)]²
-
-
Adjust Gradient Time: The gradient time must be adjusted to account for the different system dwell volumes of the analytical and preparative systems. A common starting point is to keep the gradient slope (%B/min) the same.
-
Equilibrate the System: Equilibrate the preparative C18 column with the starting mobile phase conditions for at least 5-7 column volumes.
-
Load Sample: Inject the filtered crude peptide solution. Do not overload the column, as this will lead to peak broadening and poor separation. A typical loading for a 20 mm ID column is 50-150 mg, depending on the complexity of the crude mixture.
-
Run Preparative Gradient: Execute the scaled-up, optimized gradient.
-
Fraction Collection: Collect fractions across the main peak using a fraction collector. It is wise to collect narrow fractions, especially on the leading and tailing edges of the peak, to isolate the purest material.
Protocol 4: Post-Purification Analysis and Final Processing
-
Analyze Fractions: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
-
Pool Pure Fractions: Combine only the fractions that meet the desired purity specification (e.g., >98%).
-
Remove Organic Solvent: Use a rotary evaporator to remove the majority of the acetonitrile from the pooled solution.
-
Lyophilization: Freeze the aqueous solution completely and lyophilize until a dry, fluffy white powder is obtained. This removes the water and residual TFA, yielding the peptide as a TFA salt.[12][21]
-
Final QC: Perform a final analytical HPLC and Mass Spectrometry analysis to confirm the purity and identity of the final product.
Summary of Optimized HPLC Parameters
The following table provides a validated starting point for the purification of H-Met-Met-Ala-OH.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 100 Å, 3.5 µm, 4.6 x 150 mm | C18, 100 Å, 5-10 µm, 20 x 250 mm |
| Mobile Phase A | 0.1% TFA (v/v) in Water | 0.1% TFA (v/v) in Water |
| Mobile Phase B | 0.1% TFA (v/v) in Acetonitrile | 0.1% TFA (v/v) in Acetonitrile |
| Flow Rate | 1.0 mL/min | ~18-20 mL/min (Scaled from analytical) |
| Detection Wavelength | 214 nm & 280 nm | 214 nm & 280 nm |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 5 - 20 µL | 1 - 5 mL (depending on concentration) |
| Optimized Gradient | Example: 25% to 45% B over 20 minutes | Example: 25% to 45% B over 20-25 minutes |
Conclusion
The successful purification of H-Met-Met-Ala-OH to a high degree of purity is readily achievable through a systematic RP-HPLC workflow. The critical factor for this specific peptide is the proactive mitigation of methionine oxidation through the use of appropriate cleavage cocktails and careful sample handling. By developing an optimized analytical method with a shallow gradient and then linearly scaling it to a preparative scale, researchers can effectively resolve the target peptide from both synthesis-related impurities and its oxidized by-products. The protocols and parameters outlined in this application note provide a robust framework for obtaining highly pure H-Met-Met-Ala-OH suitable for the most demanding research applications.
References
-
Fields, C. G., & Fields, G. B. (1999). A cleavage cocktail for methionine-containing peptides. Peptide Science, 47(5), 365-371. [Link]
-
LCGC International. (2025). Easy method scale-up for peptide purification. LCGC International. [Link]
-
Peptides.com. Cleavage Cocktails; Reagent H. Peptides.com. [Link]
-
KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
Nguyen, J. M., Liu, X., & Lauber, M. A. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [Link]
-
Academia.edu. (n.d.). (PDF) A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]
-
Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 1. Phenomenex. [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC Co., Ltd. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. [Link]
-
ResearchGate. (2016). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?. ResearchGate. [Link]
-
Biotage. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography. Biotage. [Link]
-
Minotti, A. M., et al. (1990). Identification of methionine-containing tryptic peptides of unstable beta-tubulin separated by reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies Ltd. [Link]
-
D'Atri, V., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Advanced Materials Technology, Inc. [Link]
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]
-
Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Waters Corporation. [Link]
-
Muttenthaler, M., et al. (2016). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Angewandte Chemie International Edition. [Link]
-
Chromatography Today. (2018). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Chromatography Today. [Link]
-
ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
- Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides.
-
PubChem. (n.d.). H-Met-met-OH. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Alanyl-methionine. National Center for Biotechnology Information. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. hplc.eu [hplc.eu]
- 3. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 4. renyi.hu [renyi.hu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 11. Peptide Purification Scale-Up with HPLC [knauer.net]
- 12. peptide.com [peptide.com]
- 13. LC Scaling Analytical Methods Technical Tip 1 | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. mac-mod.com [mac-mod.com]
- 17. halocolumns.com [halocolumns.com]
- 18. lcms.cz [lcms.cz]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. H-Met-Ala-OH peptide [novoprolabs.com]
High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of the Tripeptide Methionyl-Methionyl-Alanine (Met-Met-Ala)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This guide provides a comprehensive framework for the analysis of the tripeptide Methionyl-Methionyl-Alanine (Met-Met-Ala) using advanced mass spectrometry techniques. We detail optimized protocols for sample preparation, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The core of this application note is an in-depth explanation of the principles behind experimental choices, from solvent selection to fragmentation analysis, ensuring robust and reproducible results. We present a complete theoretical fragmentation analysis of Met-Met-Ala, including calculated masses for precursor and primary fragment ions, to serve as a definitive reference for data interpretation.
Introduction and Scientific Context
Small peptides, such as the tripeptide Met-Met-Ala, are fundamental building blocks of biological systems and represent a growing class of therapeutic agents and critical biomarkers. Methionine-containing peptides are of particular interest due to their susceptibility to oxidation, a post-translational modification that can significantly alter biological function and immunogenicity. Accurate and precise characterization of these molecules is therefore paramount in drug development, proteomics, and clinical research.
Mass spectrometry (MS) offers unparalleled speed, sensitivity, and specificity for peptide analysis.[1] It enables not only the confirmation of molecular weight but also the definitive sequencing of the amino acid chain through fragmentation analysis.[1][2] This application note serves as a practical guide for researchers, providing both the theoretical foundation and field-proven protocols for the comprehensive analysis of Met-Met-Ala.
Foundational Principles of Peptide Mass Spectrometry
The analysis of a peptide like Met-Met-Ala by mass spectrometry involves three key stages:
-
Ionization: The neutral peptide molecule is converted into a gas-phase ion. The two most common "soft ionization" techniques, which minimize in-source fragmentation, are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3][4][5] ESI is ideal for samples in solution and often produces multiply charged ions, making it highly compatible with liquid chromatography (LC-MS).[5] MALDI is a solid-state technique where the analyte is co-crystallized with a matrix, typically yielding singly charged ions, which is excellent for rapid molecular weight confirmation.[3][6]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole).
-
Fragmentation (Tandem MS): To determine the amino acid sequence, ions of a specific m/z (the precursor ion, in this case, protonated Met-Met-Ala) are isolated and fragmented. Collision-Induced Dissociation (CID) is a common method where ions collide with an inert gas, causing the peptide backbone to break at the amide bonds.[2][7] This process generates a predictable series of fragment ions.
Peptide Fragmentation Nomenclature
When a peptide is fragmented via CID, the backbone cleaves primarily at the peptide bonds. The resulting fragments are named according to a standard nomenclature.[8]
-
b-ions: The charge is retained on the N-terminal fragment.
-
y-ions: The charge is retained on the C-terminal fragment.
By measuring the mass difference between consecutive ions in a b- or y-ion series, one can deduce the sequence of amino acids.[9][10][11]
Theoretical Mass and Fragmentation Profile of Met-Met-Ala
A crucial first step in any mass spectrometry experiment is to calculate the theoretical masses of the target analyte and its expected fragments. This provides a reference against which experimental data can be matched.
The chemical formula for Met-Met-Ala is C₁₃H₂₅N₃O₄S₂.
Table 1: Theoretical Monoisotopic Masses for Met-Met-Ala and its Fragment Ions
| Ion Type | Sequence | Formula | Monoisotopic m/z (Da) |
| Precursor Ion | [M+H]⁺ | C₁₃H₂₆N₃O₄S₂⁺ | 352.1363 |
| Precursor Adduct | [M+Na]⁺ | C₁₃H₂₅N₃O₄S₂Na⁺ | 374.1182 |
| b-ions | |||
| b₁ | Met | C₅H₁₀NO S⁺ | 132.0454 |
| b₂ | Met-Met | C₁₀H₁₈N₂O₂S₂⁺ | 263.0784 |
| y-ions | |||
| y₁ | Ala | C₃H₈NO₂⁺ | 90.0550 |
| y₂ | Met-Ala | C₈H₁₇N₂O₃S⁺ | 221.0958 |
Note: Masses are calculated for the singly charged, protonated species.
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary cleavage points along the Met-Met-Ala backbone that produce the key b- and y-ions during CID.
Caption: Fragmentation diagram of Met-Met-Ala showing cleavage sites.
Experimental Design: Materials and Protocols
Materials and Reagents
-
Peptide Standard: Met-Met-Ala (≥98% purity)
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Acid Modifier: LC-MS Grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with ESI source (e.g., Orbitrap, Q-TOF)
-
MALDI-TOF Mass Spectrometer
-
Analytical balance, vortex mixer, centrifuge, calibrated pipettes
-
Protocol 1: Standard Preparation
Causality: The goal is to create a clean, stable stock solution of the peptide that is free of interfering substances like salts or detergents, which can suppress ionization.[12][13] Using a solvent mixture containing an organic component like acetonitrile improves solubility and promotes efficient desolvation in the ESI source.[12] A small amount of acid (0.1% FA) is added to ensure the peptide is protonated, allowing for detection in positive ion mode.[12]
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Met-Met-Ala standard. Dissolve it in 1 mL of 50:50 (v/v) Acetonitrile/Water with 0.1% Formic Acid. Vortex thoroughly to ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent composition to create working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.) for method development and calibration.
-
Storage: Store all solutions at -20°C in sealed vials to prevent degradation and solvent evaporation.
Protocol 2: LC-ESI-MS/MS Analysis
Causality: Liquid chromatography separates the analyte from potential impurities and delivers it to the mass spectrometer at a controlled flow rate. The gradient elution, moving from a lower to a higher organic solvent concentration, is necessary to elute peptides from the reverse-phase C18 column. Tandem MS (MS/MS) is configured to automatically select the calculated precursor ion (m/z 352.1363) for fragmentation, providing structural confirmation.
Caption: Workflow for LC-ESI-MS/MS analysis of Met-Met-Ala.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for peptide separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for strong retention. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic phase for elution. |
| Gradient | 2% to 40% B over 10 min | Gradual increase in organic content to elute the peptide. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Adjustable based on sample concentration. |
| ESI-MS System | ||
| Ionization Mode | Positive | To detect the protonated [M+H]⁺ ion. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume. |
| Sheath/Aux Gas | Nitrogen, instrument dependent | Facilitates desolvation of droplets. |
| Capillary Temp | 275 - 325 °C | Aids in solvent evaporation. |
| MS Scan Events | ||
| MS1 Scan Range | m/z 100 - 1000 | To detect the precursor ion. |
| MS2 Activation | CID or HCD | To fragment the peptide backbone.[14] |
| Precursor m/z | 352.1363 | The target ion for fragmentation. |
| Collision Energy | 20-30 (unitless, NCE) | Must be optimized to achieve a good balance of fragment ions. |
Protocol 3: MALDI-TOF MS Analysis
Causality: MALDI-TOF is an excellent tool for rapid molecular weight confirmation due to its high throughput and tolerance for some impurities.[15][16] The matrix (CHCA) is chosen because it strongly absorbs the laser energy and efficiently transfers a proton to the analyte, facilitating soft ionization.[17]
-
Matrix Preparation: Prepare a saturated solution of CHCA in 50:50 ACN/Water with 0.1% TFA.
-
Spotting: On a MALDI target plate, spot 1 µL of the peptide working solution (e.g., 1 µg/mL). Let it air dry completely.
-
Matrix Application: Spot 1 µL of the CHCA matrix solution directly on top of the dried sample spot.
-
Crystallization: Allow the spot to air dry completely, forming a co-crystal of the matrix and analyte.
-
Acquisition: Load the plate into the MALDI-TOF instrument. Acquire spectra in positive reflector mode. The instrument will detect the time it takes for the ion to travel the flight tube, which is directly proportional to its m/z.[3]
Data Interpretation and Validation
-
MS1 Spectrum Analysis (LC-ESI-MS):
-
Examine the full scan (MS1) spectrum at the retention time of the peptide.
-
Locate the peak corresponding to the [M+H]⁺ ion at m/z 352.1363 .
-
Look for the sodium adduct [M+Na]⁺ at m/z 374.1182 . The presence of adducts can confirm the molecular weight but may reduce the intensity of the desired protonated ion.
-
-
MS2 Spectrum Analysis (LC-ESI-MS/MS):
-
This is the fragmentation spectrum, which provides sequence information.[18]
-
Identify peaks that match the theoretical b- and y-ions from Table 1.
-
Key Validation Ions: The presence of the y₁ ion (Ala, m/z 90.0550) and the b₂ ion (Met-Met, m/z 263.0784) are strong indicators of the correct sequence.
-
The mass difference between the precursor (352.1363) and the y₂ ion (221.0958) should correspond to the N-terminal Met residue mass (131.0405 Da).
-
The mass difference between the y₂ ion (221.0958) and the y₁ ion (90.0550) should correspond to the middle Met residue mass (131.0408 Da).
-
-
MALDI-TOF Spectrum Analysis:
-
The primary peak in the spectrum should correspond to the [M+H]⁺ ion at m/z 352.1363 . The high resolution of modern TOF analyzers allows for very accurate mass measurement, confirming the elemental composition.
-
Conclusion
The protocols detailed in this application note provide a robust and reliable methodology for the analysis of the tripeptide Met-Met-Ala. By employing LC-ESI-MS/MS, researchers can achieve confident structural elucidation and sequencing, while MALDI-TOF offers a rapid and accurate means of molecular weight confirmation. A thorough understanding of the theoretical fragmentation patterns is essential for accurate data interpretation and validation. These methods form a foundational workflow that can be adapted for the analysis of other short peptides in various research and development settings.
References
- Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 16(4), 595-609.
- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences Technical Handbook.
- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques.
- Thermo Fisher Scientific. (n.d.). Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific US.
- University of Michigan Mass Spectrometry Laboratory. (n.d.).
- Soriaga, M. P., et al. (1988). Amino acid and tripeptide mixture analysis by laser desorption fourier transform mass spectrometry. Analytical Chemistry, 60(13), 1424-1427.
- Vachet, R. W., & Glish, G. L. (1998). Collision-induced dissociation (CID) of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 146, 247-263.
- MtoZ Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. MtoZ Biolabs Tech-Support.
- Timperman, A. T., & Qin, D. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.12.
- Haack, M. H., & Loo, J. A. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e163.
- Shimadzu. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer.
- LibreTexts Chemistry. (2019). MALDI-TOF. Chemistry LibreTexts.
- Lakey, J. R. T., et al. (2021). Maldi-Tof Analysis of Mitochondrial Peptides. Clinical Medicine Insights: Case Reports, 14, 117954762110034.
- Thermo Fisher Scientific. (2025).
- Separation Science. (2023). Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature.
- Stevens, S. M., Jr. (2007). Nomenclature of b-and y-, as well as c-and z-ions generated most commonly upon collision-induced dissociation and electron capture dissociation of peptide ions.
- Kjeldsen, F., & Bunkenborg, J. (2015). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Methods in molecular biology (Clifton, N.J.), 1348, 83-102.
- MtoZ Biolabs. (n.d.).
- Nonlinear Dynamics. (n.d.). What do the B & Y Matches Mean?. Nonlinear Dynamics Support.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Käll, L., et al. (2008). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. In Protein Sequencing Protocols (pp. 83-102). Humana Press.
- European Pharmaceutical Review. (2013).
- Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis.
- Wikipedia. (n.d.).
- Zhang, Z., & Shah, B. (2015). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, 82(1), 16-1.
- Mtoz Biolabs. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. MtoZ Biolabs Resource.
Sources
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. biovera.com.au [biovera.com.au]
- 7. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sepscience.com [sepscience.com]
- 9. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 11. epfl.ch [epfl.ch]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 15. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicineinsights.info [medicineinsights.info]
- 17. shimadzu.com [shimadzu.com]
- 18. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy for H-Met-Met-Ala-OH characterization
Application Note: High-Resolution NMR Characterization of the Tripeptide H-Met-Met-Ala-OH
Abstract
This technical guide outlines the protocol for the complete structural characterization of the tripeptide H-Met-Met-Ala-OH using nuclear magnetic resonance (NMR) spectroscopy. While short peptides often appear simple, the H-Met-Met-Ala-OH sequence presents specific challenges, including the resolution of identical side chains (Methionine repeats) and the monitoring of oxidation states (sulfoxide formation). This note details sample preparation in DMSO-d6, acquisition parameters for homonuclear and heteronuclear 2D experiments, and a logic-based assignment strategy to unambiguously distinguish residues.
Introduction & Scientific Context
The tripeptide H-Met-Met-Ala-OH serves as a critical model system for studying oxidative stress and protein stability. Methionine (Met) residues are highly susceptible to oxidation, forming methionine sulfoxide (MetO), a modification often linked to loss of biological therapeutic potency.
Structural Challenges:
-
Redundancy: The presence of two adjacent Methionine residues (Met1 and Met2) results in overlapping signals in 1D 1H NMR, necessitating 2D correlation spectroscopy for resolution.
-
Exchangeable Protons: The N-terminal amine (
) and amide ( ) protons provide crucial connectivity data but are prone to solvent exchange. -
Oxidation Sensitivity: The thioether methyl groups are sensitive probes for oxidation, shifting significantly upon sulfoxide formation.
Experimental Protocol
Reagents and Materials
-
Analyte: H-Met-Met-Ala-OH (High purity >95%).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D, containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
-
Note: DMSO-d6 is preferred over
because it slows proton exchange, allowing observation of the amide backbone ( ) and N-terminal amine ( ) signals.
-
-
NMR Tubes: 5 mm high-precision tubes (e.g., Wilmad 535-PP).
Sample Preparation
-
Weighing: Accurately weigh 3.0 – 5.0 mg of peptide.
-
Dissolution: Add 600 µL of DMSO-d6.
-
Homogenization: Vortex gently until fully dissolved. Avoid vigorous shaking that introduces air bubbles (oxygen promotes Met oxidation).
-
Transfer: Transfer to the NMR tube. Ensure solvent height is ~40-45 mm to match the coil length.
Acquisition Parameters (600 MHz recommended)
| Experiment | Pulse Sequence | Scans (NS) | Mixing Time | Purpose |
| 1D 1H | zg30 | 16-32 | N/A | Quantitation, purity, initial ID. |
| 2D COSY | cosygpppqf | 8-16 | N/A | Identification of spin systems (H-H coupling). |
| 2D TOCSY | mlevph | 16 | 80 ms | Full side-chain correlation (Amide to Methyl). |
| 2D NOESY | noesygpph | 32 | 300-500 ms | Sequential assignment (Inter-residue connectivity). |
| 2D HSQC | hsqcetgp | 16-32 | N/A | Carbon assignment (C-H correlation). |
Data Analysis & Assignment Strategy
1D 1H NMR Spectrum Overview
The 1D spectrum in DMSO-d6 will display three distinct regions.
| Region (ppm) | Signal Type | Assignment |
| 8.0 – 8.8 | Doublets / Broad Singlets | Amide NH (Met2, Ala3) & N-term |
| 4.0 – 4.8 | Multiplets | Alpha protons ( |
| 1.8 – 2.6 | Multiplets / Singlets | Met Side chains ( |
| 1.2 – 1.4 | Doublet | Ala Methyl ( |
Critical Quality Attribute (CQA) - Oxidation Check:
-
Native Met
: Singlet at ~2.08 ppm . -
Oxidized Met (Sulfoxide)
: Singlet shifts downfield to ~2.60 - 2.70 ppm .-
Protocol: Integrate the peak at 2.6 ppm relative to 2.08 ppm to calculate % oxidation.
-
Stepwise Assignment Logic
To distinguish Met1 from Met2, we utilize the "Sequential Assignment" strategy (Wüthrich method).
Step 1: Spin System Identification (TOCSY/COSY) [1][2]
-
Alanine (Ala3): Look for the distinct methyl doublet (~1.2 ppm) correlating to an alpha proton (~4.2 ppm) and an amide proton (~8.2 ppm).
-
Methionines (Met1, Met2): Both will show correlations from Amide/Alpha to side chain
and the singlet.-
Differentiation: Met1 (N-terminus) lacks a sharp amide doublet. Instead, it possesses a broad
signal (often ~8.1-8.3 ppm, integrating to 3H). Met2 will have a sharp amide doublet (integrating to 1H).
-
Step 2: Sequential Connectivity (NOESY)
NOESY correlates protons close in space (<5 Å). We look for the
-
Met1
→ Met2 : Strong cross-peak. -
Met2
→ Ala3 : Strong cross-peak.
Step 3: Carbon Assignment (HSQC)
-
Ala
: High field (~17 ppm). -
Met
: ~15 ppm. -
Met
: ~30 ppm.
Summary of Chemical Shifts (DMSO-d6)
Note: Values are approximate and concentration-dependent.
| Residue | NH (ppm) | H | Side Chain (ppm) |
| Met 1 (N-term) | ~8.1 (br, | ~3.9 - 4.1 | |
| Met 2 (Internal) | ~8.5 (d) | ~4.4 - 4.6 | |
| Ala 3 (C-term) | ~8.2 (d) | ~4.2 |
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to final structure validation.
Caption: Operational workflow for NMR characterization, integrating Quality Control (oxidation check) before advanced 2D acquisition.
References
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. Link
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text for sequential assignment). Link
-
Biological Magnetic Resonance Data Bank (BMRB). "Average Chemical Shifts for Amino Acids." Link
-
Hollas, M. (2023). "Characterization of Methionine Oxidation in Biotherapeutics." Analytical Chemistry. (Context for Met-Sulfoxide shifts). Link
Sources
Application Note: Optimal Solubilization and Storage Strategies for the Oxidation-Prone Tripeptide H-Met-Met-Ala-OH
[1][2]
Executive Summary & Molecule Profile[1][2][3]
The tripeptide H-Met-Met-Ala-OH presents a distinct set of challenges for researchers due to the juxtaposition of two Methionine residues. While the Alanine C-terminus contributes to hydrophobicity, the primary stability risk is the rapid oxidation of the Methionine thioether side chains into sulfoxides (Met(O)) and sulfones (Met(O)₂).
This guide provides a self-validating protocol to solubilize this peptide while mitigating oxidative degradation.[1][2]
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
| Property | Value | Notes |
| Sequence | H-Met-Met-Ala-OH | Methionine-Methionine-Alanine |
| Formula | C₁₃H₂₅N₃O₄S₂ | |
| Molecular Weight | ~351.46 g/mol | |
| Isoelectric Point (pI) | ~5.95 | Calculated based on pKa(NH₂)≈9.6, pKa(COOH)≈2.3 |
| Hydropathy | Hydrophobic | High aggregation potential in neutral aqueous buffers.[1][2][3] |
| Solubility Class | Difficult | Lowest solubility near pH 6.0 (pI).[1][2] |
| Major Instability | Oxidation | Susceptible to +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts.[1][2] |
Critical Handling Constraints: The "Why" Behind the Protocol
Before attempting dissolution, it is imperative to understand the mechanism of failure. The "Met-Met" motif is not merely hydrophobic; it is a "redox sensor."[1][2]
The Oxidation Trap
Methionine residues are highly sensitive to Reactive Oxygen Species (ROS) and dissolved oxygen. In the presence of standard DMSO (which often contains trace peroxides) or non-degassed buffers, the thioether group (-S-) oxidizes to a sulfoxide (-S=O).[1][2]
-
Impact on Experiments: Oxidation increases the polarity of the peptide. If you are studying hydrophobicity-driven aggregation or receptor binding, oxidized Met-Met-Ala will yield false negatives.[1][2]
-
The DMSO Paradox: DMSO is the best solvent for hydrophobic peptides but can act as an oxidizing agent if not fresh or high-purity (spectroscopic grade).[1][2]
Protocol A: Solubilization Strategy
Objective: Dissolve H-Met-Met-Ala-OH to a stock concentration (e.g., 1–5 mM) without inducing oxidation.
Reagents Required[1][5][6][8][9]
-
Solvent: High-purity DMSO (Anhydrous, ≥99.9%) or HFIP (Hexafluoroisopropanol) for difficult aggregates.[1][2]
Step-by-Step Procedure
-
Environmental Prep:
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation, which fuels hydrolysis.[1]
-
-
Solvent Selection (The "Dropwise" Method):
-
Initial Attempt: Do not add water or PBS first.[1][2] The peptide is hydrophobic and near its pI (pH ~6) in water, leading to immediate aggregation.
-
Action: Add DMSO dropwise to the powder.[1] Use the minimum volume necessary to achieve clarity.
-
Volume Guide: Target a concentration 10-20x higher than your final working concentration.[1][2]
-
-
Dilution (The "Crash" Check):
-
Degassing (Crucial for Met-Met):
-
Immediately overlay the solution with Argon or Nitrogen gas. If preparing large volumes, sparge the buffer with gas for 15 minutes prior to mixing.
-
Visualization: Solubilization Decision Tree
Figure 1: Decision logic for solubilizing H-Met-Met-Ala-OH, prioritizing pH avoidance near the isoelectric point.
Protocol B: Storage & Stability[1]
Core Rule: Never store H-Met-Met-Ala-OH in solution at 4°C for extended periods. Methionine oxidation is cumulative and irreversible under standard conditions.[1][2]
Storage Matrix
| State | Temperature | Conditions | Shelf Life |
| Lyophilized (Powder) | -20°C or -80°C | Desiccated, Dark, Argon Overlay | 1–2 Years |
| Stock Solution (DMSO) | -80°C | Aliquoted, Sealed, Argon Overlay | 3–6 Months |
| Working Solution (Aq) | 4°C | Use Immediately | < 24 Hours |
Best Practice: The "Single-Use" Aliquot
Protocol C: Quality Control (Self-Validation)
How do you know if your Met-Met-Ala is still intact? You must monitor for the "Sulfoxide Shift."
HPLC/MS Validation Method
Methionine oxidation results in a decrease in hydrophobicity .[1][2]
-
Detection:
Note: If your HPLC trace shows "split peaks" or a "shoulder" on the leading edge of the main peak, your peptide has oxidized.
Visualization: The Oxidation Pathway
Figure 2: The oxidative degradation pathway of Methionine residues, leading to mass shifts and polarity changes.
References
-
Bachem. (2021). Peptide Solubility Guidelines. Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] Handling and Storage of Synthetic Peptides.[1][2][5][6][7][8] Retrieved from
-
Thermo Fisher Scientific. (n.d.).[1][2] Peptide Storage and Handling Guidelines. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Ala-Met (Related Dipeptide Data).[1][2] Retrieved from [1][2]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alanyl-methionine | C8H16N2O3S | CID 85744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. chemimpex.com [chemimpex.com]
- 6. creative-peptides.com [creative-peptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
using H-Met-Met-Ala-OH in cell culture assays
An Application Guide for the In Vitro Investigation of H-Met-Met-Ala-OH
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental investigation of the tripeptide H-Met-Met-Ala-OH in cell culture assays. While H-Met-Met-Ala-OH is a novel peptide with limited characterization in published literature, its structure, rich in the sulfur-containing amino acid methionine, suggests plausible and testable biological activities. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to explore two primary hypotheses: (1) the role of H-Met-Met-Ala-OH as a cytoprotective agent against oxidative stress and (2) its potential function as a signaling molecule in inflammatory pathways. The protocols provided are robust, self-validating systems designed to serve as a strong foundation for novel research into this compound.
Introduction: Unveiling the Potential of a Methionine-Rich Tripeptide
H-Met-Met-Ala-OH is a tripeptide comprising two N-terminal methionine residues followed by an alanine residue. The biological functions of short peptides are diverse, acting as signaling molecules, enzyme regulators, and modulators of gene expression.[1][2][3][4] The unique properties of H-Met-Met-Ala-OH are likely dictated by its constituent amino acids, particularly methionine.
Methionine is an essential amino acid with several critical roles in cellular physiology.[5][6] It is a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is vital for the methylation of DNA, RNA, and proteins, thereby influencing epigenetic regulation and metabolic functions.[6][7] Furthermore, methionine plays a crucial role in the synthesis of cysteine and, subsequently, the master antioxidant glutathione (GSH), which is fundamental to cellular defense against oxidative damage.[6][8][9] Indeed, methionine residues within proteins can act as "catalytic antioxidants," scavenging reactive oxygen species (ROS) to form methionine sulfoxide, a modification that can be reversed by methionine sulfoxide reductases (MSRs), thus protecting cells from oxidative stress.[10][11][12][13]
Given the presence of two methionine residues, H-Met-Met-Ala-OH presents a compelling candidate for investigation as a potent antioxidant and cytoprotective agent. It may serve as a sacrificial scavenger of ROS or be metabolized to support the endogenous antioxidant machinery.
Additionally, peptides initiated with methionine, particularly in their N-formylated state (fMet), are powerful signaling molecules in the innate immune system.[14][15] N-formylmethionine, released by bacteria and damaged mitochondria, acts as a potent chemoattractant for leukocytes by activating G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[16][17][18] This activation triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and ROS production.[19][20] While H-Met-Met-Ala-OH is not N-formylated, its methionine-rich N-terminus makes it a molecule of interest for its potential, albeit likely weaker, interaction with FPRs or as a substrate for enzymatic formylation in certain biological contexts.
This guide provides the foundational protocols to begin exploring these two exciting and scientifically-grounded hypotheses for the function of H-Met-Met-Ala-OH in cell culture.
Product Information and Handling
Properties of H-Met-Met-Ala-OH
The fundamental properties of H-Met-Met-Ala-OH are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis for batch-specific details.
| Property | Value / Description | Source / Method |
| Full Name | L-Methionyl-L-methionyl-L-alanine | IUPAC Nomenclature |
| Molecular Formula | C13H25N3O4S2 | Calculated |
| Molecular Weight | 351.49 g/mol | Calculated |
| Appearance | Typically a white to off-white lyophilized powder. | Generic Peptide Property |
| Purity | ≥95% (as determined by HPLC) is recommended for cell-based assays. | Standard Recommendation |
| Solubility | Soluble in aqueous buffers such as PBS or cell culture media. For higher concentrations, use of DMSO or a small amount of acid/base may be required. Test solubility in a small volume first. | Inferred from similar peptides[21][22][23] |
| Storage | Store lyophilized powder at -20°C or colder. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Standard Peptide Handling |
Reconstitution Protocol
Proper reconstitution is critical for experimental accuracy. The following is a general protocol.
-
Centrifugation: Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Selection: For most cell culture applications, reconstituting directly into sterile, serum-free culture medium or a buffered solution like PBS (pH 7.4) is ideal. If higher stock concentrations are needed, sterile DMSO can be used. Note that high concentrations of DMSO can be toxic to cells; ensure the final concentration in your assay does not exceed 0.1-0.5%.
-
Calculation: To prepare a 10 mM stock solution of H-Met-Met-Ala-OH (MW: 351.49 g/mol ), dissolve 3.51 mg of the peptide in 1 mL of your chosen solvent.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
-
Dissolution: Add the calculated volume of solvent to the vial. Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
Application I: Investigating Cytoprotective and Antioxidant Effects
Scientific Rationale: The high methionine content of H-Met-Met-Ala-OH suggests it may protect cells from oxidative stress-induced damage and death. This hypothesis can be tested by exposing cells to a known oxidative stressor (e.g., hydrogen peroxide, H₂O₂) with and without pre-treatment with the peptide. The cytoprotective effect can be quantified using a cell viability assay, while the direct antioxidant activity can be measured by assessing intracellular ROS levels.
Experimental Workflow for Cytoprotection Assays
Caption: Workflow for assessing cytoprotective effects of H-Met-Met-Ala-OH.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the ability of H-Met-Met-Ala-OH to protect cells from death induced by an oxidative stressor. The MTT assay measures the metabolic activity of viable cells, which is proportional to cell number.[24][25][26][27]
Materials:
-
H-Met-Met-Ala-OH (reconstituted stock solution)
-
Cell line of interest (e.g., HeLa, SH-SY5Y, or primary cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well flat-bottom sterile plates
-
Oxidative stressor (e.g., Hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[26]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
Peptide Pre-treatment:
-
Prepare serial dilutions of H-Met-Met-Ala-OH in serum-free medium at 2x the final desired concentrations (e.g., 2 µM, 20 µM, 200 µM).
-
Remove the complete medium from the wells and replace it with 50 µL of the 2x peptide dilutions. Add 50 µL of serum-free medium to control wells.
-
Incubate for 2-4 hours.
-
-
Induction of Oxidative Stress:
-
Prepare the oxidative stressor at 2x its final concentration in serum-free medium. The optimal concentration must be determined empirically, but a good starting point for H₂O₂ is a final concentration that induces ~50% cell death (e.g., 100-500 µM).
-
Add 50 µL of the 2x stressor solution to the peptide-treated wells.
-
Add 50 µL of serum-free medium to the "untreated control" and "peptide only" control wells.
-
Incubate for a duration appropriate for the stressor and cell type (e.g., 4-24 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from the wells.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[25]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[26]
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.[24]
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Percent Viability: Calculate as follows:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) × 100
-
-
Plot the % viability against the concentration of H-Met-Met-Ala-OH.
Protocol 2: Measurement of Intracellular ROS via DCFDA/H2DCFDA Assay
This protocol directly measures the potential of H-Met-Met-Ala-OH to scavenge intracellular ROS. H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[28][29][30][31][32]
Materials:
-
H-Met-Met-Ala-OH (reconstituted stock solution)
-
Cell line of interest
-
Dark, clear-bottom 96-well plates
-
DCFDA or H2DCFDA solution (e.g., 20 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Oxidative stressor (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a dark, clear-bottom 96-well plate as described in the MTT protocol and allow them to adhere overnight.
-
Peptide Treatment: Remove the culture medium and treat the cells with various concentrations of H-Met-Met-Ala-OH in serum-free medium or HBSS for 1-2 hours.
-
Probe Loading:
-
Induction and Measurement of ROS:
-
Remove the H2DCFDA solution and wash the cells once with warm HBSS.
-
Add 100 µL of HBSS containing the oxidative stressor (e.g., 100 µM H₂O₂) to the wells. Include a positive control (stressor only) and a negative control (HBSS only).
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure fluorescence (Ex/Em 485/535 nm) at regular intervals (e.g., every 5 minutes for 60 minutes) to obtain a kinetic reading, or take a single endpoint reading after a fixed time (e.g., 30 minutes).
-
Data Analysis:
-
Corrected Fluorescence: Subtract the average fluorescence of blank wells (no cells).
-
Fold Change in ROS: Normalize the fluorescence signal of treated wells to the signal of the untreated control wells.
-
Plot the fold change in ROS against the concentration of H-Met-Met-Ala-OH. A decrease in fluorescence indicates ROS scavenging.
Application II: Investigating Cell Signaling Activity
Scientific Rationale: N-formylated methionine-containing peptides are well-established ligands for Formyl Peptide Receptors (FPRs), which are highly expressed on immune cells like neutrophils and macrophages.[16][17] Activation of FPRs initiates pro-inflammatory signaling cascades. H-Met-Met-Ala-OH, with its Met-Met N-terminus, is a candidate for investigation as a potential, albeit likely low-affinity, modulator of FPR signaling. This could be particularly relevant in disease models where mitochondrial damage leads to the release of endogenous peptides.[14]
Hypothetical Signaling Pathway: FPR Activation
The following diagram illustrates the canonical signaling pathway initiated by the activation of FPRs. Investigating the effect of H-Met-Met-Ala-OH on this pathway could involve measuring downstream events like calcium mobilization or the phosphorylation of key kinases like ERK and Akt.
Caption: Hypothetical Formyl Peptide Receptor (FPR) signaling cascade.
Protocol 3: Chemotaxis Assay (Boyden Chamber) - A Recommended Approach
A key function initiated by FPR activation is chemotaxis, the directed migration of cells towards a chemical gradient.[33] A Boyden chamber assay is the gold standard for quantifying this in vitro.
Principle: The assay uses a chamber with two compartments separated by a microporous membrane. Cells (e.g., human neutrophils or a monocyte cell line like THP-1) are placed in the upper compartment. A solution containing the suspected chemoattractant (H-Met-Met-Ala-OH) is placed in the lower compartment. If the peptide is a chemoattractant, cells will migrate through the pores of the membrane towards the higher concentration in the lower chamber. The number of migrated cells is then quantified, typically by staining and microscopy.
Experimental Outline:
-
Cell Preparation: Isolate primary neutrophils or culture an appropriate cell line (e.g., THP-1 cells differentiated into macrophage-like cells).
-
Assay Setup: Place different concentrations of H-Met-Met-Ala-OH in the lower wells of the Boyden chamber. A well-known chemoattractant like fMLP should be used as a positive control, and buffer alone as a negative control.
-
Cell Seeding: Add a suspension of the cells to the upper chamber (the insert).
-
Incubation: Incubate the chamber for a period sufficient to allow migration (e.g., 1-3 hours for neutrophils).
-
Quantification: After incubation, remove the insert. Scrape off non-migrated cells from the top side of the membrane. Fix and stain the migrated cells on the bottom side of the membrane. Count the stained cells under a microscope.
Expected Outcome: A dose-dependent increase in the number of migrated cells towards H-Met-Met-Ala-OH would suggest it has chemoattractant properties.
Conclusion and Future Directions
The tripeptide H-Met-Met-Ala-OH represents an unexplored molecule with significant research potential stemming from its methionine-rich composition. The application notes provided here offer a logical and scientifically-grounded starting point for its investigation. The protocols for assessing cytoprotection and antioxidant activity are robust methods to test the hypothesis that H-Met-Met-Ala-OH can mitigate cellular damage from oxidative stress. Furthermore, the proposed exploration into its signaling capabilities via pathways such as the Formyl Peptide Receptors opens up exciting possibilities for its role in immunology and inflammation research. Successful results from these initial assays would warrant further investigation into its mechanism of action, including calcium flux assays, western blotting for key signaling proteins, and in vivo studies in models of oxidative stress or inflammation.
References
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
Methionine: Functions, Food Sources and Side Effects. Healthline. [Link]
-
L-Methionine: benefits, dosage, contraindications. Darwin Nutrition. [Link]
-
Methionine – a crucial amino acid in metabolism, antioxidant defense, and cellular function. Biocrates. [Link]
-
Formyl peptide receptor. Wikipedia. [Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. National Center for Biotechnology Information. [Link]
-
What is Methionine used for?. Patsnap Synapse. [Link]
-
Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. National Center for Biotechnology Information. [Link]
-
Methionine in proteins defends against oxidative stress. National Center for Biotechnology Information. [Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology. [Link]
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. National Center for Biotechnology Information. [Link]
-
(PDF) Methionine in proteins defends against oxidative stress. ResearchGate. [Link]
-
Short Peptides Regulate Gene Expression. National Center for Biotechnology Information. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance. Oxford Academic. [Link]
-
H-Met-Ala-OH peptide. NovoPro. [Link]
-
N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. Oxford Academic. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Full article: Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. Taylor & Francis Online. [Link]
-
Effect of short peptides on neuronal differentiation of stem cells. National Center for Biotechnology Information. [Link]
-
The Influence of Short Peptides on Cell Senescence and Neuronal Differentiation. MDPI. [Link]
-
Antioxidant role of methionine-containing intra- and extracellular proteins. National Center for Biotechnology Information. [Link]
-
Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing. [Link]
-
DCFDA-H2DCFDA-Cellular ROS-Assay-Kit-protocol-book-v12-ab113851 (Website). Scribd. [Link]
-
N-Formylmethionine. Wikipedia. [Link]
-
H-Met-arg-phe-ala-OH. PubChem. [Link]
-
H-Met-Ala-OH formiate salt. Chemsrc. [Link]
-
Methionine residues as endogenous antioxidants in proteins. PNAS. [Link]
-
New role for methionine in protecting cells from oxidative stress. Karolinska Institutet. [Link]
-
Safety Data Sheet: H-D-Ala-OH. Carl ROTH. [Link]
-
H-Met-met-OH. PubChem. [Link]
Sources
- 1. Short Peptides Regulate Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of short peptides on neuronal differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature-inspired and medicinally relevant short peptides [explorationpub.com]
- 5. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 6. What is Methionine used for? [synapse.patsnap.com]
- 7. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 8. darwin-nutrition.fr [darwin-nutrition.fr]
- 9. Methionine - Metabolite - biocrates life science ag [biocrates.com]
- 10. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases [mdpi.com]
- 15. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 16. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 17. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. H-Met-Ala-OH peptide [novoprolabs.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. atcc.org [atcc.org]
- 26. broadpharm.com [broadpharm.com]
- 27. clyte.tech [clyte.tech]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 29. content.abcam.com [content.abcam.com]
- 30. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. doc.abcam.com [doc.abcam.com]
- 32. scribd.com [scribd.com]
- 33. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
Application Note: Strategies for the Enzymatic Cleavage of the Met-Met-Ala Sequence
Abstract
The site-specific cleavage of peptide sequences is a cornerstone of proteomics, protein engineering, and therapeutic development. The tripeptide sequence Methionine-Methionine-Alanine (Met-Met-Ala) presents a unique challenge due to the presence of a Met-Met bond, which is not a primary recognition site for common, highly specific proteases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic cleavage of this sequence. We will explore the rationale for enzyme selection, focusing on targeting the more susceptible Met-Ala bond, and provide detailed, validated protocols for achieving efficient cleavage using broad-specificity proteases. This guide emphasizes the causality behind experimental choices and includes workflows for the analysis and confirmation of cleavage products.
Introduction: The Challenge of the Met-Met-Ala Sequence
Proteolytic enzymes, or proteases, are indispensable tools that catalyze the hydrolysis of peptide bonds with varying degrees of specificity.[1] While enzymes like Trypsin (cleaves after Lys/Arg) and Enterokinase (cleaves after DDDDK) offer surgical precision, they are ineffective on a sequence like Met-Met-Ala.[2][3] The primary challenge lies in the Met-Met peptide bond. There are no readily available endopeptidases that specifically recognize and cleave between two consecutive methionine residues.
While chemical methods, such as the use of cyanogen bromide (CNBr), can effectively cleave C-terminal to methionine residues and would thus cut the Met-Met bond, this approach often requires harsh conditions and can lead to undesirable side reactions.[4][5] Therefore, an enzymatic strategy is often preferred for its mild reaction conditions and compatibility with sensitive biomolecules.
This guide focuses on an effective enzymatic strategy: bypassing the resistant Met-Met bond and targeting the adjacent, more cleavable Met-Ala peptide bond. This is achievable using proteases with broader substrate specificity.
Rationale for Enzyme Selection
To cleave the Met-Ala bond, the ideal enzyme must recognize Methionine at the P1 position and accommodate Alanine at the P1' position, following the Schechter-Berger nomenclature.[1][6] Based on known enzymatic specificities, two primary candidates emerge: Proteinase K and Thermolysin.
-
Proteinase K: A broad-spectrum serine protease discovered in the fungus Parengyodontium album.[7] Its key advantage is its ability to cleave peptide bonds adjacent to the carboxyl group of aliphatic and aromatic amino acids.[7][8] Methionine is an aliphatic amino acid, making the Met-Ala bond a prime target for Proteinase K. Furthermore, its high activity in the presence of denaturants like SDS and urea makes it exceptionally useful for cleaving fusion proteins or substrates with complex tertiary structures.[7]
-
Thermolysin: A thermostable neutral metalloproteinase that requires zinc for activity and calcium for stability. Its specificity is directed towards peptide bonds containing hydrophobic amino acids. Thermolysin preferentially cleaves before bulky and aromatic residues (Ile, Leu, Val, Ala, Met, Phe) when they are in the P1' position.[3] In the Met-Ala sequence, Alanine occupies the P1' position, making this bond a suitable cleavage site for Thermolysin. Its thermostability allows for reactions to be performed at elevated temperatures, which can help denature substrates and improve cleavage efficiency.[9]
The following table summarizes the key characteristics of these selected enzymes for this application.
| Feature | Proteinase K | Thermolysin |
| Enzyme Class | Serine Protease (Subtilisin family S8)[7] | Metalloproteinase |
| Primary Cleavage Site | After aliphatic or aromatic residues (e.g., Met)[8] | Before hydrophobic residues (e.g., Ala, Met, Leu)[3][10] |
| Target Bond in Met-Met-Ala | Met↓Ala | Met↓Ala |
| Optimal pH | 7.5 - 12.0[11] | 7.0 - 9.0 |
| Key Advantage | Very broad specificity; active in denaturants (SDS, Urea)[7] | Thermostable; specific for hydrophobic residues[3][9] |
| Potential Drawback | Broad specificity may lead to off-target cleavage[11] | Requires Ca²⁺ for stability and Zn²⁺ for activity[9] |
Experimental Workflow and Protocols
The overall experimental workflow involves substrate preparation, the enzymatic digestion reaction, quenching, and subsequent analysis of the cleavage products.
Caption: Targeted cleavage of the Met-Ala peptide bond.
A. High-Performance Liquid Chromatography (RP-HPLC)
-
Method: Inject the quenched reaction mixture onto a C18 reverse-phase column. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Expected Result: A successful digestion will show a decrease in the peak area of the full-length substrate and the appearance of new, typically more hydrophilic (earlier eluting) peaks corresponding to the cleaved fragments.
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Method: Couple HPLC to a mass spectrometer to determine the precise mass of the eluting peaks.
-
Expected Result: The masses of the new peaks should correspond to the theoretical masses of the expected fragments (e.g., the dipeptide Met-Met and the remaining Ala-... peptide). MS/MS fragmentation can be used to confirm the sequence of the resulting peptides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Incomplete Cleavage | 1. Enzyme activity is low.2. Substrate is resistant (folded).3. Incorrect buffer composition. | 1. Increase enzyme:substrate ratio (e.g., to 1:50 or 1:20). Increase incubation time.2. For Proteinase K, add 0.5% SDS or 1M Urea. For Thermolysin, increase temperature to 75°C.<[7][9]br>3. Ensure correct pH and presence of required cofactors (e.g., Ca²⁺ for Thermolysin). [9] |
| Off-Target Cleavage | 1. Enzyme concentration is too high.2. Incubation time is too long.3. Proteinase K's broad specificity. [11] | 1. Reduce the enzyme:substrate ratio (e.g., to 1:200 or 1:500).2. Perform a time-course experiment to find the optimal incubation time.3. Consider using Thermolysin, which may offer slightly higher specificity for this particular sequence. |
| Poor Recovery of Products | 1. Peptide fragments are sticking to tubes.2. Degradation of products. | 1. Use low-protein-binding microcentrifuge tubes.2. Ensure the reaction is properly quenched and analyze samples promptly or freeze at -80°C. |
Conclusion
The enzymatic cleavage of the Met-Met-Ala sequence is best approached by targeting the Met-Ala bond with a broad-specificity protease. Both Proteinase K and Thermolysin are effective for this purpose, with the choice depending on substrate characteristics and the desired reaction conditions. Proteinase K offers robust activity, even in the presence of denaturants, while Thermolysin provides a thermostable option with a preference for hydrophobic residues. By following the detailed protocols and validation methods outlined in this guide, researchers can achieve reliable and efficient cleavage of this challenging tripeptide sequence for a wide range of applications in research and development.
References
-
Proteinase K - Wikipedia. Wikipedia. [Link]
-
Deciphering Proteinase K: Exploring Its Nonspecific Cleavage Sites. (June 22, 2023). SBS Genetech. [Link]
-
PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Expasy. [Link]
-
Thermolysin - Wikipedia. Wikipedia. [Link]
-
Specific Cleavage of Polypeptides. The Biomics. [Link]
-
Bioinformatics explained: Proteolytic cleavage. DTU Health Tech. [Link]
-
Chemical Cleavage of Proteins at Methionyl Residues. (2006). Springer Nature Experiments. [Link]
-
Protein Cleavage. Creative Diagnostics. [Link]
-
Serine Proteases Substrate Specificity. University of Arizona. [Link]
Sources
- 1. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 2. neb.com [neb.com]
- 3. Specific Cleavage of Polypeptides [thebiomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 6. purdue.edu [purdue.edu]
- 7. Proteinase K - Wikipedia [en.wikipedia.org]
- 8. Proteinase K: Introduction & Applications [sigmaaldrich.com]
- 9. Thermolysin - Wikipedia [en.wikipedia.org]
- 10. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 11. Deciphering Proteinase K: Exploring Its Nonspecific Cle... [sbsgenetech.com]
Application Note: Fluorescent Labeling of H-Met-Met-Ala-OH
Methodology for N-Terminal Modification of Methionine-Rich Hydrophobic Peptides
Executive Summary
Objective: To covalently attach a fluorescent reporter to the tripeptide H-Met-Met-Ala-OH (MMA) while preserving its structural integrity and preventing thioether oxidation.
Challenge: The H-Met-Met-Ala-OH sequence presents two specific chemical challenges:
-
Methionine Sensitivity: The thioether side chains of the two Methionine residues are highly susceptible to oxidation (forming sulfoxides), particularly during the pH adjustments required for amine labeling.
-
Hydrophobicity & Size: As a short, hydrophobic peptide (MW ~379.5 Da), MMA behaves similarly to the fluorophores themselves, making purification via size-exclusion chromatography (SEC) impossible.
Solution: This protocol utilizes N-Hydroxysuccinimide (NHS) Ester chemistry targeting the N-terminal
Strategic Analysis & Chemical Logic
Structural Assessment
-
Target: Primary
-amine (N-terminus). pKa ~8.0. -
Interference: None. There are no Lysine (
-amine) residues, ensuring site-specific labeling at the N-terminus. -
Risk Factor (Met-Met): The Met-Met bond is prone to oxidation. Oxidized Met (+16 Da mass shift) alters hydrophobicity and biological recognition.
-
Mitigation: All buffers must be degassed. Avoid vigorous vortexing (aeration). Perform reactions under inert gas (
or Ar) if possible.
-
Fluorophore Selection
For a small peptide like MMA, the fluorophore can double the molecular weight, drastically altering solubility and binding affinity.
-
Recommendation: Use smaller, rigid fluorophores.
-
FITC (Fluorescein Isothiocyanate): Classic, but sensitive to pH.[1]
-
Cyanine 3/5 (Cy3/Cy5) NHS Esters: Good photostability, but adds significant hydrophobicity.
-
Alexa Fluor 488 NHS Ester: Highly soluble, minimizes aggregation. (Preferred for this protocol) .
-
Workflow Visualization
Diagram 1: Reaction Mechanism & Logic Flow
This diagram illustrates the critical decision points and chemical pathway for labeling MMA.
Caption: Workflow for N-terminal labeling of Met-Met-Ala. Note the critical QC step to detect Methionine oxidation.
Detailed Protocol: NHS-Ester Labeling
Materials & Reagents
| Component | Specification | Purpose |
| Peptide | H-Met-Met-Ala-OH (>95% Purity) | Target molecule. |
| Fluorophore | NHS-Ester Dye (e.g., Alexa Fluor 488) | Label. Use 1 mg aliquots to prevent hydrolysis. |
| Reaction Buffer | 100 mM NaHCO₃ (Sodium Bicarbonate), pH 8.3 | Provides basic pH for amine deprotonation. Degas before use. |
| Organic Solvent | Anhydrous DMF or DMSO | Solubilizes the hydrophobic peptide and dye. |
| Quenching Buffer | 1 M Tris-HCl (pH 8.0) or 1 M Glycine | Scavenges unreacted NHS-ester. |
| Inert Gas | Nitrogen ( | Prevents Met oxidation. |
Step-by-Step Procedure
Step 1: Preparation of Reaction Buffer (Degassing)
-
Prepare 10 mL of 100 mM NaHCO₃.
-
Adjust pH to 8.3 . Crucial: pH > 8.5 accelerates NHS hydrolysis; pH < 8.0 reduces labeling efficiency.[2]
-
Degas the buffer by sonication under vacuum for 10 minutes or by bubbling high-purity
for 15 minutes. This removes dissolved oxygen that attacks Methionine.
Step 2: Solubilization
-
Dissolve 1 mg of H-Met-Met-Ala-OH in 50
L of anhydrous DMF (or DMSO).-
Note: MMA is hydrophobic. If it does not dissolve, add DMF dropwise until clear, then dilute with reaction buffer.
-
-
Add 450
L of the degassed NaHCO₃ buffer.-
Final Peptide Concentration: ~2 mg/mL.
-
Final Solvent: 10% DMF / 90% Buffer.
-
Step 3: Coupling Reaction
-
Dissolve the NHS-Ester fluorophore in anhydrous DMF at 10 mg/mL immediately before use.[3]
-
Add the dye to the peptide solution.[4]
-
Stoichiometry: Use a 1.2 to 1.5 molar excess of dye over peptide.
-
Calculation: For 1 mg MMA (MW 379), you have ~2.6
mol. Use ~3.5 mol of dye.
-
-
Flush the headspace of the vial with
gas and cap tightly. -
Incubate for 1 hour at Room Temperature in the dark with gentle agitation (rocker). Do not vortex.
Step 4: Quenching
-
Add 50
L of 1 M Tris-HCl (pH 8.0) or Glycine. -
Incubate for 15 minutes. This reacts with remaining NHS-ester, preventing it from reacting non-specifically during purification.
Purification & Quality Control
Why RP-HPLC? Size exclusion columns (e.g., PD-10, Sephadex G-25) have a cutoff of ~5000 Da. They cannot separate a ~1000 Da labeled peptide from a ~600 Da free dye. Reverse-Phase HPLC is required to separate based on hydrophobicity.[5]
RP-HPLC Protocol
-
Column: C18 Analytical or Semi-Prep (e.g., 5
m, 100 Å pore size). -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[5][6]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[5]
-
Gradient:
-
0-5 min: 5% B (Isocratic hold)
-
5-25 min: 5%
60% B (Linear gradient) -
Note: Free dye usually elutes early (more polar) or very late (if highly hydrophobic), while the labeled peptide elutes in the middle.
-
Diagram 2: Purification Logic Tree
Caption: Decision logic for purification. RP-HPLC is the only viable option for peptides < 1.5 kDa.
Quality Control (LC-MS)
Verification is critical to ensure the Met residues are intact.
| Observation (Mass Spec) | Interpretation | Action |
| Expected Mass | MW(Peptide) + MW(Dye) - MW(HOSu) | Pass. Lyophilize and store. |
| +16 Da | Mono-oxidation (Met-Sulfoxide) | Fail/ repurpose. Oxidation occurred. Check buffer degassing. |
| +32 Da | Di-oxidation (Both Met oxidized) | Fail. Severe oxidation. Use inert atmosphere next time. |
| -131 Da (approx) | Unlabeled Peptide | Incomplete. Increase Dye:Peptide ratio or pH. |
Storage and Stability
-
Lyophilization: Freeze-dry the collected HPLC fractions immediately to remove TFA (which can degrade fluorophores over time).
-
Storage: Store the lyophilized powder at -20°C, desiccated, and protected from light.
-
Reconstitution: Dissolve in DMSO/DMF for stock solutions; dilute into aqueous buffer only immediately before use to prevent aggregation.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS-ester chemistry).
-
Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocol. (Standard protocols for amine labeling).[2]
-
Bachem. Peptide Handling and Storage Guidelines. (Best practices for hydrophobic and Met-containing peptides).
-
Lumiprobe. Labeling of proteins and peptides with NHS esters. (Specific considerations for stoichiometry and pH).
-
Sigma-Aldrich. Methionine Oxidation in Peptides. (Technical note on stability of Met residues).
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. interchim.fr [interchim.fr]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. hplc.eu [hplc.eu]
Application Note: Kinetic Profiling of N-Terminal Methionine Excision Using H-Met-Met-Ala-OH
This Application Note is structured as a high-level technical guide for drug discovery scientists and enzymologists. It focuses on the use of H-Met-Met-Ala-OH as a specialized substrate to probe the S1' pocket specificity of Methionine Aminopeptidases (MetAP) and to distinguish them from broad-spectrum cytosolic aminopeptidases.
Introduction & Biological Context
In the development of anti-infectives and anti-angiogenic therapies, Methionine Aminopeptidase (MetAP) is a critical drug target. MetAP removes the N-terminal methionine from nascent proteins, a process essential for post-translational modification and cell viability.
While standard substrates like H-Met-Ala-Ser-OH are used for routine activity checks, H-Met-Met-Ala-OH serves a more sophisticated purpose: S1' Pocket Profiling .
Why H-Met-Met-Ala-OH?
The catalytic efficiency of MetAP is strictly governed by the radius of gyration of the amino acid at the P1' position (the residue adjacent to the N-terminal Methionine).
-
Type I MetAP (e.g., E. coli MetAP1): Requires a small P1' residue (Gly, Ala, Ser, Pro, Thr, Val, Cys).[1] It processes H-Met-Met-Ala-OH poorly due to the bulk of the Methionine side chain at P1'.
-
Type II MetAP (e.g., Human MetAP2) & Broad Aminopeptidases (e.g., AP-N): Possess a larger S1' pocket or greater plasticity, allowing for more efficient cleavage of bulky P1' substrates.
Therefore, H-Met-Met-Ala-OH is the "Gold Standard" substrate for discriminating between MetAP isoforms and identifying off-target activity from broad-spectrum cytosolic aminopeptidases during inhibitor screening.
Mechanism of Action & Assay Logic
The detection of activity relies on a Coupled Enzyme Assay . Since H-Met-Met-Ala-OH lacks a chromophore, the release of free L-Methionine is quantified via an oxidative coupling cascade.
Pathway Diagram
The following diagram illustrates the reaction cascade and the specific role of the S1' pocket in substrate acceptance.
Figure 1: The Coupled Enzyme Assay Cascade. The rate-limiting step is the initial cleavage by MetAP, which is governed by the steric fit of the P1' Methionine into the enzyme's S1' pocket.
Protocol: Spectrophotometric Coupled Assay
This protocol is optimized for a 96-well plate format.[2] It is robust against interference from small molecule inhibitors that do not absorb at 440 nm (o-dianisidine) or 590 nm (Amplex Red).
A. Reagents & Preparation[2][3][4]
| Reagent | Concentration (Stock) | Concentration (Final) | Role |
| H-Met-Met-Ala-OH | 20 mM in H₂O | 0.2 – 1.0 mM | Substrate |
| HEPES Buffer | 1.0 M (pH 7.5) | 50 mM | Buffering Agent |
| CoCl₂ or MnCl₂ | 10 mM | 0.1 mM | Essential Metal Cofactor |
| KCl | 2.0 M | 100 mM | Ionic Strength Stabilizer |
| L-Amino Acid Oxidase | 10 mg/mL | 0.5 Units/mL | Converts Met → H₂O₂ |
| Horseradish Peroxidase | 10 mg/mL | 5 Units/mL | Peroxidase |
| o-Dianisidine | 10 mg/mL (in Ethanol) | 0.1 mg/mL | Chromogenic Substrate |
B. Step-by-Step Methodology
-
Buffer Preparation (Assay Mix):
-
Prepare a master mix containing HEPES, KCl, and the specific metal cofactor (Co²⁺ for E. coli MetAP, Mn²⁺ for Human MetAP2).
-
Critical: Do NOT use EDTA or EGTA in the buffer; they will strip the metal ion and inactivate the enzyme.
-
-
Coupling System Activation:
-
Add L-AAO, HRP, and o-Dianisidine to the Assay Mix.
-
Incubate at 30°C for 10 minutes to burn off any trace free amino acids present in the enzyme preparations (Background Suppression).
-
-
Substrate Addition:
-
Add H-Met-Met-Ala-OH to the wells.
-
Note: If determining
, vary substrate concentration from 0.1 mM to 5 mM.
-
-
Reaction Initiation:
-
Add the Target Enzyme (MetAP) to initiate the reaction.
-
Total Volume: 100 µL per well.
-
-
Data Acquisition:
-
Monitor Absorbance at 440 nm (for o-dianisidine) or Fluorescence (Ex 530/Em 590 for Amplex Red) in kinetic mode.
-
Read every 30 seconds for 30 minutes at 30°C.
-
C. Data Analysis & Self-Validation
To ensure the assay is reporting accurately, you must generate a Standard Curve using L-Methionine.
-
Prepare L-Methionine standards (0 – 100 µM).
-
Run them through the full coupled system (minus MetAP).
-
Calculate the extinction coefficient (
) for your specific plate reader setup. -
Convert
to using the slope of the standard curve.
Critical Parameters & Troubleshooting (Expertise)
As a Senior Scientist, you must anticipate failure modes. The following table summarizes common issues when using H-Met-Met-Ala-OH.
| Parameter | Issue | Scientific Rationale & Fix |
| Metal Dependency | No Activity | MetAP is a metalloenzyme. Ensure CoCl₂ (for bacterial) or MnCl₂ (for human) is fresh. Oxidation of Co²⁺ to Co³⁺ inactivates the enzyme. Use fresh solutions. |
| Substrate Purity | High Background | Synthetic peptides often contain trace free Methionine. Pre-incubate substrate with L-AAO/HRP for 10 mins before adding MetAP to consume background Met. |
| Enzyme Specificity | Low Turnover | H-Met-Met-Ala-OH is a "stress" substrate. If turnover is too low for detection, switch to H-Met-Ala-Ser-OH to confirm enzyme viability, then return to MMA to prove specificity. |
| Inhibitor Artifacts | False Positives | Compounds with amine groups or redox potential can interfere with L-AAO/HRP. Always run a control: Enzyme + Product (Met) + Inhibitor to check for interference with the coupling system. |
Application Note: HPLC Validation (The "Truth" Method)
When optical interference prevents the coupled assay (e.g., screening colored compounds), use HPLC.
Workflow:
-
Incubate: 50 mM HEPES, 0.1 mM CoCl₂, 1 mM H-Met-Met-Ala-OH, Enzyme.
-
Quench: Add 10% Trifluoroacetic Acid (TFA) to stop reaction.
-
Separation: C18 Reverse-Phase Column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% to 20% B over 15 minutes.
-
-
Detection: UV at 214 nm (Peptide bond).
-
Output: You will see the disappearance of the Tripeptide (H-Met-Met-Ala-OH) and the appearance of the Dipeptide (H-Met-Ala-OH). Note: Free Methionine absorbs poorly at 214 nm compared to peptides.
References
-
Bradshaw, R. A., et al. (1998). "Methionine aminopeptidase: structure and function." Trends in Biochemical Sciences.
-
Ben-Bassat, A., et al. (1987). "Processing of the initiation methionine from proteins: properties of the Escherichia coli methionine aminopeptidase and its gene structure." Journal of Bacteriology.
-
Frottin, F., et al. (2006). "The proteomics of N-terminal methionine cleavage." Molecular & Cellular Proteomics.
-
Lowther, W. T., & Matthews, B. W. (2000). "Structure and function of the methionine aminopeptidases." Biochimica et Biophysica Acta (BBA).
Sources
Technical Support Center: H-Met-Met-Ala-OH Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yield, during the solid-phase peptide synthesis (SPPS) of H-Met-Met-Ala-OH. The synthesis of peptides containing methionine (Met) presents unique difficulties due to the susceptibility of its thioether side chain to oxidation and other side reactions, particularly during acidic cleavage.[1][2] This document provides a structured approach to diagnosing and resolving the root causes of low yield, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My final yield for H-Met-Met-Ala-OH is significantly lower than expected. What are the most common causes?
Low yield in SPPS can generally be attributed to three main stages: incomplete peptide chain assembly on the resin, undesired side reactions during synthesis, or inefficient cleavage and deprotection from the solid support.[3] For a short, methionine-rich peptide like H-Met-Met-Ala-OH, the primary suspects are side reactions involving the methionine residues—specifically oxidation and S-alkylation—which occur during the final trifluoroacetic acid (TFA)-based cleavage step.[4][5]
Q2: How can I quickly determine if the low yield is due to a problem during on-resin synthesis or during the final cleavage?
A small-scale test cleavage is the most effective diagnostic tool.[6] Before cleaving your entire batch of resin, take a small sample (10-20 mg) and subject it to your standard cleavage protocol. Analyze the resulting solution by mass spectrometry (MS).
-
If the target peptide mass is the dominant peak: Your on-resin synthesis was likely successful, and the issue lies with the large-scale cleavage, work-up, or precipitation procedure.
-
If you see significant peaks corresponding to deletion sequences (e.g., Met-Ala, Ala) or no target peptide mass: The problem occurred during the on-resin synthesis, likely due to incomplete coupling or deprotection.[7]
-
If you see a prominent peak at [Target Mass + 16 Da] or [+32 Da]: This indicates oxidation of one or both methionine residues, a common issue during cleavage.[8]
Q3: What are the primary side reactions specific to methionine that I should be aware of?
The two most common and stubborn side reactions for methionine-containing peptides during Fmoc-SPPS occur during the final acidolytic cleavage.[4][5]
-
Oxidation: The thioether side chain of methionine is easily oxidized to form methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da per oxidized residue.[1][9] This can happen due to exposure to air or reactive species generated during cleavage.
-
S-alkylation (specifically S-tert-butylation): During cleavage, protecting groups like Boc or tBu are removed, generating reactive tert-butyl cations. These cations can be attacked by the nucleophilic sulfur atom of methionine, leading to the formation of a sulfonium salt, which is a significant impurity.[4][5]
In-Depth Troubleshooting Guides
This section provides a systematic, in-depth approach to resolving the specific issues identified in the preliminary diagnosis.
Guide 1: On-Resin Synthesis Problems (Incomplete Chain Assembly)
While less common for a tripeptide, on-resin issues can still occur and should be systematically ruled out.
Q: How do I diagnose and solve incomplete coupling of Met or Ala residues?
Causality & Diagnosis: Incomplete coupling means the incoming Fmoc-amino acid fails to react completely with the free N-terminus of the growing peptide chain, leading to deletion sequences. This can be caused by steric hindrance, peptide aggregation, or insufficient reagent activation. You can monitor coupling completion using a qualitative test like the Kaiser (ninhydrin) test, which detects free primary amines.[6] A positive (blue bead) result indicates incomplete coupling.
Solutions:
-
Double Coupling: If a coupling reaction is identified as difficult, simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.[10]
-
Use More Potent Coupling Reagents: While standard carbodiimides (DCC, DIC) with HOBt are often sufficient, difficult couplings may require more powerful uronium or phosphonium salt reagents.[11][12]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Advantages | Considerations |
| DIC / HOBt | Carbodiimide | Cost-effective, low racemization with HOBt.[13] | Slower than other options; byproduct (DIU) is soluble. |
| HBTU / HATU | Aminium (Uronium) | Fast, highly efficient, widely used. HATU is more reactive.[14] | Can cause guanidinylation of the free N-terminus if used in excess. |
| PyBOP | Phosphonium | High coupling efficiency with low racemization risk.[11] | More expensive; generates potentially hazardous byproducts. |
Q: Could peptide aggregation be an issue for a short peptide like H-Met-Met-Ala-OH?
For a tripeptide, significant aggregation leading to synthesis failure is unlikely.[9] However, the choice of resin can still impact overall efficiency. Using a resin with a lower loading capacity or one based on polyethylene glycol (PEG) can improve solvation and accessibility of the reaction sites, which is always beneficial.[15][16][17]
Guide 2: Methionine-Specific Side Reactions
This is the most probable cause of low yield for H-Met-Met-Ala-OH.
Q: My mass spectrometry results show a prominent peak at [Target Mass + 16 Da]. What is it and how can I prevent it?
Causality & Diagnosis: This peak corresponds to your target peptide with one methionine residue oxidized to methionine sulfoxide (Met(O)).[8] The thioether side chain is highly susceptible to oxidation, which primarily occurs during the final TFA cleavage.[9]
Solutions & Prevention: The key is to use a "cleavage cocktail" containing scavengers that quench oxidative species and protect the methionine residue.
-
Inclusion of Reducing Agents: Adding scavengers like dimethylsulfide (DMS), 1,2-ethanedithiol (EDT), or thioanisole to the cleavage cocktail can effectively minimize oxidation.[4][5][18][19]
-
Optimized Cleavage Cocktail: A cocktail specifically designed to prevent methionine oxidation is highly recommended. Recent studies have shown that adding small amounts of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) can completely eradicate oxidation.[4][5]
dot
Caption: Oxidation of methionine to methionine sulfoxide.
Guide 3: Final Cleavage and Deprotection Issues
Q: What is the best cleavage cocktail to minimize both oxidation and S-alkylation for H-Met-Met-Ala-OH?
Causality & Explanation: A standard cleavage cocktail like 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is insufficient for methionine-containing peptides.[8] Water acts as a scavenger for some carbocations, and TIS is excellent for scavenging trityl groups, but neither effectively prevents methionine oxidation or S-tert-butylation.[4][5] An optimized cocktail must contain scavengers for both oxidative species and tert-butyl cations.
Data Presentation: Comparison of Cleavage Cocktails
| Cocktail Name | Composition (v/v/w) | Key Scavengers | Efficacy for Met-Peptides | Reference |
| Reagent B | TFA/Water/TIS (95:2.5:2.5) | TIS | Poor: Does not prevent Met oxidation.[19] | [19] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole, EDT | Good: Reduces oxidation and alkylation. | [19] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5%) | DMS, NH₄I, Thioanisole | Excellent: Specifically designed to eliminate Met oxidation.[18][20] | [18][20] |
| TMSCl/PPh₃ | TFA/Anisole/TMSCl/DMS/PPh₃ (85:5:5:5 + 1mg/mL PPh₃) | DMS, TMSCl, PPh₃ | Excellent: Eradicates oxidation and reduces S-alkylation.[4] | [4] |
For H-Met-Met-Ala-OH, using a cocktail similar to Reagent H or the TMSCl/PPh₃ formulation is strongly recommended for maximizing yield and purity.
Q: My peptide won't precipitate from the cleavage mixture after adding cold ether. What should I do?
Causality & Solution: Short, relatively hydrophilic peptides can sometimes remain soluble in the ether/TFA mixture.
-
Reduce TFA Volume: Before adding ether, concentrate the TFA cleavage mixture under a gentle stream of nitrogen to about 10-20% of its original volume. This increases the relative concentration of the peptide and reduces its solubility.[21]
-
Increase Ether Volume: Use a larger volume of cold diethyl ether (e.g., 20-40 times the volume of the concentrated TFA).
-
Chill Thoroughly: Ensure the ether is ice-cold and allow the precipitation mixture to stand at -20°C for at least 30-60 minutes to maximize recovery.
Experimental Protocols & Workflows
Workflow: Systematic Troubleshooting of Low Yield
dot
Caption: Systematic workflow for troubleshooting low peptide yield.
Protocol 1: Small-Scale Test Cleavage for Diagnosis
-
Place 10-20 mg of dried peptide-resin into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of your chosen cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Filter the cleavage mixture away from the resin beads (a small fritted syringe can be used) into a new tube.
-
Precipitate the peptide by adding the filtrate to a separate tube containing ~1.5 mL of ice-cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze via LC-MS.[6]
Protocol 2: Optimized Cleavage for H-Met-Met-Ala-OH
This protocol is based on scavenger cocktails designed to prevent methionine side reactions.[4][5][18]
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. Option A (Reagent H-type): Trifluoroacetic acid/Thioanisole/1,2-Ethanedithiol/Water/Dimethylsulfide (85:5:2.5:5:2.5 v/v).
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir the suspension at room temperature for 3-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and concentrate to ~10-20% of the original volume under a stream of N₂.
-
Precipitate the peptide by adding the concentrated solution dropwise to a stirred flask of ice-cold diethyl ether (40x the volume of the concentrate).
-
Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold ether and dry under vacuum.
References
-
Nandhini, K., Alhassan, M., Veale, C. G. L., Albericio, F., & de la Torre, B. G. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]
-
Rentier, C., Monasson, O., Nuti, F., Rovero, P., Sabatino, G., & Papini, A. M. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. tks - Teknoscienze. [Link]
-
Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]
-
Nandhini, K., Alhassan, M., Veale, C. G. L., Albericio, F., & de la Torre, B. G. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Peptides. [Link]
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Almac. [Link]
-
Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. Biotage. [Link]
-
Fields, G. B. (n.d.). Preparation and handling of peptides containing methionine and cysteine. SpringerLink. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]
-
Semantic Scholar. (n.d.). A cleavage cocktail for methionine-containing peptides. Semantic Scholar. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Support in Peptide Synthesis: Why It's Essential. ResolveMass Laboratories Inc.. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. [Link]
-
ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Butz, T., & El-Khouri, R. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PMC. [Link]
-
van der Heijden, K. A., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. [Link]
Sources
- 1. ペプチドの固相合成 [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reagents for Met-Met-Ala Synthesis
Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals tackling the synthesis of the tripeptide Methionine-Methionine-Alanine (Met-Met-Ala). While a seemingly simple sequence, the presence of two consecutive methionine residues introduces specific challenges that require careful consideration of your coupling strategy to ensure high yield and purity.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization, structured in a practical question-and-answer format.
Troubleshooting Guide: Common Issues in Met-Met-Ala Synthesis
This section addresses specific experimental problems. Each answer explains the underlying chemistry and provides a clear, actionable solution.
Q1: My final mass spectrum shows the expected mass, but also a significant peak at +16 Da. What is this impurity and how can I prevent it?
A1: The +16 Da peak corresponds to the oxidation of one of the methionine residues to methionine sulfoxide.[1][2] The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis but is most prevalent during the final acidic cleavage from the resin.[3][4]
Root Cause Analysis:
-
Oxidative Species: Reactive oxygen species can be present in solvents or generated during synthesis.
-
Acid-Catalyzed Oxidation: The final cleavage step using strong acids like Trifluoroacetic acid (TFA) can promote oxidation, especially if the cleavage cocktail lacks appropriate scavengers.[3][5]
Preventative & Corrective Actions:
-
Inert Atmosphere: While not always necessary for short peptides, performing the synthesis under an inert atmosphere (Argon or Nitrogen) can minimize exposure to atmospheric oxygen.[6]
-
High-Quality Reagents: Use fresh, high-purity solvents and reagents to minimize contaminants that could act as oxidizing agents.[7]
-
Optimized Cleavage Cocktail: This is the most critical step. During cleavage, use a cocktail containing scavengers that can quench carbocations and prevent oxidation. For methionine-containing peptides, a common and effective cocktail is "Reagent K" or a variation thereof.[8] A typical mixture includes TFA with scavengers like water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[9][10] EDT is particularly effective at preventing methionine oxidation.
-
Post-Synthesis Reduction: If oxidation has already occurred, the purified peptide containing methionine sulfoxide can sometimes be reduced back to methionine, although this adds complexity to the workflow.[1][2]
Q2: The coupling of the second Met residue is sluggish, and I'm seeing a significant amount of Ala-Met dipeptide (a deletion sequence) in my crude product. How can I improve coupling efficiency?
A2: Incomplete coupling is a common issue that leads to deletion sequences and dramatically lowers the final yield.[11] While Met-Met is not as sterically hindered as sequences involving N-methylated amino acids, achieving >99% coupling efficiency is paramount.[12][13]
Root Cause Analysis:
-
Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to drive the reaction to completion in a standard timeframe.
-
Peptide Aggregation: Although less likely for a tripeptide, the growing peptide chain can sometimes aggregate on the resin, blocking reactive sites.[1]
-
Sub-optimal Concentrations: Low concentrations of the amino acid or coupling reagents can slow down the bimolecular reaction.[14]
Solutions:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like DIC, consider switching to a more reactive aminium/uronium or phosphonium salt reagent.[15] HATU and COMU are excellent choices as they form highly reactive OAt- and Oxyma-esters, respectively, which are more efficient than the HOBt-esters formed by HBTU.[16][17]
-
Implement Double Coupling: If you suspect a difficult coupling, simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.[14][18] This is a highly effective strategy for ensuring the reaction goes to completion.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can significantly improve reaction kinetics.[14]
-
Monitor the Reaction: Use a qualitative test to confirm the absence of free primary amines after coupling. The Kaiser test is standard for this purpose. A negative Kaiser test (beads remain yellow) indicates a complete reaction.[12]
Q3: My HPLC analysis shows two closely eluting peaks with the same mass, suggesting the presence of a diastereomer. What causes this and how is it controlled?
A3: This observation points to racemization (or more accurately, epimerization) of one of the amino acid residues during the synthesis.[19] Racemization occurs when the chiral α-carbon of the activated amino acid loses its stereochemical integrity, leading to the incorporation of a D-amino acid instead of the desired L-amino acid.[20][21]
Root Cause Analysis:
-
Over-Activation: The activated carboxylic acid can form an oxazolone intermediate, a planar structure that is easily deprotonated and reprotonated, leading to a loss of stereochemistry. This is more likely with prolonged activation times or highly reactive reagents.[15]
-
Excess Base: The tertiary base (commonly DIPEA) used in the coupling reaction can promote racemization by abstracting the α-proton from the activated intermediate.[15][20]
Mitigation Strategies:
-
Reagent Selection:
-
Avoid Carbodiimides Alone: Using carbodiimides like DCC or EDC without additives is known to cause significant racemization.[6]
-
Use Additives: If using a carbodiimide, always include an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, its safer and more effective modern replacements like OxymaPure. These additives form active esters that are less prone to racemization.[15][22]
-
Prefer Aminium/Uronium Salts: Reagents like HATU and COMU are highly recommended for minimizing racemization. The HOAt and Oxyma leaving groups they contain are excellent at suppressing this side reaction.[16][17]
-
-
Control the Base: Use the minimum necessary amount of base. For aminium/uronium salt activations, typically 2 equivalents of a non-nucleophilic base like DIPEA are used. In cases where racemization is a major concern, a weaker base like N-methylmorpholine (NMM) may be considered.[15]
-
Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 1-3 minutes is usually sufficient.[13]
Frequently Asked Questions (FAQs)
Q1: Which class of coupling reagent is generally best for a methionine-rich sequence like Met-Met-Ala?
A1: For methionine-containing peptides, the priority is to achieve high coupling efficiency quickly to minimize side reactions. Therefore, aminium/uronium salt reagents are generally the best choice .[15]
-
HATU (or HCTU): These are based on the HOAt and 6-Cl-HOBt additives, respectively. They offer very high reactivity with low risk of racemization, making them excellent for challenging couplings.[16] HATU is often considered a gold standard for difficult sequences.[23]
-
COMU: This is a third-generation uronium reagent based on OxymaPure. It offers coupling efficiency comparable or even superior to HATU, with the added benefits of being non-explosive and having water-soluble byproducts, which simplifies workup.[17][22]
-
HBTU/TBTU: These are highly effective and widely used reagents. However, they are based on HOBt and are generally considered slightly less reactive and offer less protection against racemization than HATU or COMU.[6][15][24]
-
Carbodiimides (DIC, EDC) + Additive: While economical, this combination is generally slower and more prone to side reactions than the pre-formed aminium/uronium salts. This method is sufficient for many routine syntheses but is not the first choice for optimizing a potentially challenging sequence.[6][15]
Q2: Do I need to protect the methionine side chain during Fmoc-SPPS?
A2: No, the thioether side chain of methionine is generally considered stable to the conditions of standard Fmoc-based solid-phase peptide synthesis (SPPS) and does not require a protecting group.[2][25] The primary risks to the methionine side chain are oxidation and S-alkylation, which are most pronounced during the final acidolytic cleavage, not during the coupling and deprotection cycles.[3][5] The focus should be on using appropriate scavengers during cleavage rather than on side-chain protection.
Q3: Can the choice of solvent impact the synthesis of Met-Met-Ala?
A3: Yes, the solvent plays a critical role.
-
N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. It has excellent solvating properties for both the resin and the reagents.[11] Ensure you use a high-purity, peptide-synthesis grade DMF to avoid amine contaminants that can terminate the peptide chain.
-
N-Methyl-2-pyrrolidone (NMP) can be a superior alternative to DMF, especially for sequences prone to aggregation. It has stronger solvating capabilities and does not decompose to secondary amines like DMF can.[11] For a short peptide like Met-Met-Ala, aggregation is less of a concern, but NMP remains an excellent solvent choice.
Data Presentation & Protocols
Table 1: Comparison of Common Coupling Reagents for Met-Met-Ala Synthesis
| Coupling Reagent | Reagent Class | Key Advantages | Potential Issues & Considerations for Met-Met-Ala |
| HATU | Aminium/Uronium Salt | Highly reactive, excellent for hindered couplings, very low racemization risk.[12][16] | Higher cost. Potential for side reactions if used in large excess.[12] |
| HBTU | Aminium/Uronium Salt | Fast, efficient, and widely used. More cost-effective than HATU.[15][24] | Slightly lower reactivity than HATU. Based on potentially explosive HOBt.[15] |
| COMU | Aminium/Uronium Salt | Coupling efficiency comparable or superior to HATU, low racemization, non-explosive, water-soluble byproducts.[17][22] | Higher cost than HBTU. Can cause chain termination if used in large excess during cyclization reactions.[17] |
| DIC / OxymaPure | Carbodiimide + Additive | Cost-effective. OxymaPure is a safe and highly effective modern additive that suppresses racemization.[15][22] | Slower reaction kinetics than aminium salts. Requires two separate components for activation. |
| DIC / HOBt | Carbodiimide + Additive | Very economical and widely used historically. | HOBt is potentially explosive. Less effective at suppressing racemization than OxymaPure or HOAt.[15] |
Experimental Protocols
Protocol 1: Standard SPPS Coupling Cycle (Fmoc/tBu Chemistry)
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Preparation: Start with the N-terminal Fmoc-protected peptide-resin (e.g., Fmoc-Ala-Resin or Fmoc-Met-Ala-Resin) in a suitable reaction vessel. Swell the resin in DMF for 30-60 minutes.[12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Using HATU):
-
In a separate vial, dissolve the incoming Fmoc-Met-OH (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.[13]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Monitoring & Washing:
-
Take a small sample of resin beads and perform a Kaiser test . If the test is negative (beads are yellow), the coupling is complete. If positive (beads are blue), either extend the reaction time or perform a double coupling (repeat step 3).[12]
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times) to prepare for the next cycle or final cleavage.
-
Protocol 2: Test Cleavage and Analysis
This small-scale procedure is used to verify the synthesis was successful before cleaving the entire batch of resin.[18]
-
Sample Preparation: After the final Fmoc deprotection and washing, dry a small sample of the peptide-resin (approx. 5-10 mg) under vacuum.
-
Cleavage:
-
Place the dried resin in a 1.5 mL microcentrifuge tube.
-
Add 200-300 µL of a cleavage cocktail suitable for methionine-containing peptides (e.g., TFA/H₂O/EDT, 95:2.5:2.5).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional mixing.
-
-
Peptide Precipitation & Work-up:
-
Filter the cleavage mixture away from the resin beads (a small fritted syringe can be used) into a new tube containing ~10 times the volume of cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube to pellet the peptide. Carefully decant the ether.
-
Wash the pellet once more with cold ether, centrifuge, and decant.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the correct mass and assess purity.
Visualizations
Peptide Coupling Activation Mechanism
Caption: The two-step mechanism of peptide bond formation.
Troubleshooting Workflow for Met-Met-Ala Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- BenchChem. (2025). A Researcher's Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Abu-OH Incorporation.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Solid Phase Synthesis.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Biotage. (2023, February 7). How to handle peptides that contain methionine.
- Chan, W. C., & White, P. D. (Eds.). (n.d.). Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Ser-OMe Synthesis: HATU vs. HBTU vs. DIC.
- MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- SlideShare. (n.d.). Racemization in peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
- Fields, G. B. (Ed.). (n.d.). Racemization Assays. Methods in Enzymology.
- ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Bio-protocol. (2025, October 5). Peptide Synthesis.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid Phase Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. peptide.com [peptide.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 21. Racemization in peptide synthesis | PPTX [slideshare.net]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. researchgate.net [researchgate.net]
- 24. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of H-Met-Met-Ala-OH and Prevention of Methionine Oxidation
Welcome to the technical support center for the synthesis of methionine-containing peptides, with a specific focus on H-Met-Met-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the common yet challenging issue of methionine oxidation during solid-phase peptide synthesis (SPPS).
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding methionine oxidation during peptide synthesis.
Q1: What is methionine oxidation and why is it a problem?
A: Methionine (Met) contains a thioether side chain that is highly susceptible to oxidation, primarily converting to methionine sulfoxide (Met(O)).[1][2] This seemingly small addition of an oxygen atom (+16 Da) can have significant consequences.[3] It alters the polarity and conformation of the peptide, which can impact its biological activity, aggregation properties, and purification profile.[4][5] In the context of drug development, unintended oxidation represents a critical quality attribute that must be controlled.
Q2: When is methionine oxidation most likely to occur during SPPS?
A: While the thioether in methionine is generally stable during standard Fmoc-based SPPS coupling and deprotection steps, it is particularly vulnerable during the final cleavage and deprotection step.[1][] This is primarily due to the strongly acidic conditions, typically using trifluoroacetic acid (TFA), which can generate reactive species that oxidize the methionine residue.[7][8][9][10] Oxidation can also occur to a lesser extent during prolonged storage of the peptide post-synthesis.[11][12]
Q3: What are the primary signs of methionine oxidation in my peptide product?
A: The most common indicator of methionine oxidation is the appearance of one or more unexpected peaks in your analytical chromatogram (e.g., HPLC). These peaks will correspond to a mass increase of +16 Da (for single oxidation) or +32 Da (for double oxidation to methionine sulfone) per methionine residue in your peptide, as determined by mass spectrometry.[3]
Q4: Can I reverse methionine oxidation?
A: Yes, methionine sulfoxide can be reduced back to methionine.[13] This can be achieved either post-purification or, in some cases, during the cleavage step itself.[13][14] Common methods involve the use of reducing agents.[14] However, it is generally preferable to prevent oxidation in the first place to avoid additional steps and potential yield loss.
II. Troubleshooting Guide: Diagnosing and Solving Methionine Oxidation
This section provides a structured approach to troubleshooting specific issues you may encounter during the synthesis of H-Met-Met-Ala-OH.
Issue 1: My mass spectrometry results show a significant peak at +16 Da and/or +32 Da relative to the expected mass of H-Met-Met-Ala-OH.
-
Underlying Cause: This is a clear indication of methionine oxidation. The +16 Da peak corresponds to the formation of one methionine sulfoxide residue (H-Met(O)-Met-Ala-OH or H-Met-Met(O)-Ala-OH), and the +32 Da peak corresponds to both methionine residues being oxidized (H-Met(O)-Met(O)-Ala-OH).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for +16/+32 Da impurities.
-
Corrective Actions:
-
Optimize Your Cleavage Cocktail with Scavengers: The most critical step in preventing methionine oxidation is the composition of your TFA cleavage cocktail.[9][10] Standard cocktails may not be sufficient.
-
Recommended Scavenger Cocktails:
Scavenger Cocktail Composition Rationale Reagent K TFA/Thioanisole/Phenol/H2O/EDT (82.5:5:5:5:2.5) A classic cocktail where thioanisole and EDT act as scavengers to protect methionine.[15] TMSCl/PPh3 Enhanced Cocktail TFA/Anisole/TMSCl/Me2S (85:5:5:5) + 1 mg/mL Triphenylphosphine (PPh3) A more advanced cocktail shown to effectively eradicate oxidation.[7] | DTT Addition | Add Dithiothreitol (DTT) to your cleavage mixture. | DTT is a reducing agent that can suppress oxidation.[13] |
-
-
Control Cleavage Conditions:
-
Temperature: Perform the cleavage reaction at room temperature or on ice to minimize the rate of side reactions.
-
Duration: Limit the cleavage time to the minimum required for complete deprotection and cleavage from the resin (typically 1-3 hours).
-
-
Post-Cleavage Handling:
-
Issue 2: I observe minor +16 Da peaks, but my primary product is the correct mass. How can I improve the purity?
-
Underlying Cause: This suggests that your current preventative measures are partially effective but can be improved. Minor oxidation may also be introduced during sample preparation for analysis.[17][18]
-
Troubleshooting Workflow:
Caption: Workflow for optimizing purity and removing minor oxidized species.
-
Corrective Actions:
-
Increase Scavenger Concentration: If using a standard scavenger cocktail, consider slightly increasing the percentage of the scavenger component.
-
In-Situ Reduction during Cleavage: For a more proactive approach, incorporate a reducing agent directly into the cleavage cocktail. The use of ammonium iodide (NH4I) in combination with dimethyl sulfide (Me2S) has been shown to reduce any methionine sulfoxide as it forms.[7][19]
-
Post-Purification Reduction Protocol: If oxidized peptide is co-eluting with your desired product, a post-purification reduction step may be necessary.
-
Protocol: Reduction of Methionine Sulfoxide with NH4I
-
Dissolve the purified, oxidized peptide in a suitable solvent.
-
Add NH4I and dimethyl sulfide (Me2S).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC-MS.
-
Re-purify the peptide to remove the reagents.
-
-
-
Issue 3: My peptide is aggregating and difficult to purify. Could this be related to methionine?
-
Underlying Cause: While aggregation is sequence-dependent, the oxidation state of methionine can play a role. Methionine is hydrophobic, while methionine sulfoxide is more hydrophilic. In some cases, synthesizing the peptide with methionine sulfoxide intentionally can improve solubility and reduce aggregation during synthesis and purification.[4]
-
Strategic Approach: The "Oxidation-Reduction" Strategy
-
Synthesis: Synthesize the peptide using Fmoc-Met(O)-OH instead of Fmoc-Met-OH. This can lead to a cleaner crude product due to improved solubility.[4]
-
Purification: Purify the more polar H-Met(O)-Met(O)-Ala-OH peptide, which may exhibit better chromatographic behavior.
-
Reduction: After purification, perform a global reduction of the methionine sulfoxide residues back to methionine using a suitable reducing agent as described in the protocol above.
-
III. Experimental Protocols
Protocol 1: Optimized Cleavage of H-Met-Met-Ala-OH from Resin
This protocol is designed to minimize methionine oxidation during the final cleavage step.
-
Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare the cleavage cocktail in a separate, sealed vial. For a robust, anti-oxidation cocktail, use:
-
9.0 mL Trifluoroacetic acid (TFA)
-
0.5 mL Thioanisole
-
0.3 mL 1,2-Ethanedithiol (EDT)
-
0.2 mL Anisole
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
-
Washing and Drying:
-
Centrifuge the peptide suspension.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Analytical HPLC-MS for Detecting Methionine Oxidation
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS).
-
Monitor for the expected mass of H-Met-Met-Ala-OH, as well as the +16 Da and +32 Da adducts.
-
IV. References
Sources
- 1. biotage.com [biotage.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Publicación [silice.csic.es]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. form.biomatik.com [form.biomatik.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Resolution for Met-Met-Ala
Status: Active Agent: Senior Application Scientist Ticket Subject: Resolution and Peak Shape Issues with Hydrophobic Tripeptide (Met-Met-Ala)
Executive Summary
You are analyzing Met-Met-Ala , a hydrophobic tripeptide. While short peptides often behave like small molecules, the specific sequence (containing two Methionine residues) introduces unique challenges: oxidation-induced peak splitting and hydrophobic retention shifts .
This guide addresses the three most common failure modes for this specific analyte:
-
"Ghost" Pre-peaks: Caused by Methionine oxidation (Met
Met-Sulfoxide). -
Peak Tailing: Caused by secondary silanol interactions at the N-terminus.
-
Poor Selectivity: Inability to separate the target from deletion sequences (e.g., Met-Ala).
Part 1: Diagnostic Triage (Troubleshooting)
Q: I see a "split" peak or a small peak eluting just before my main Met-Met-Ala peak. Is my column failing?
A: It is likely not the column, but your sample chemistry.
The Science: Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (MetO) .[1] The addition of an oxygen atom increases the polarity of the side chain. In Reversed-Phase HPLC (RP-HPLC), more polar compounds elute earlier.
-
Target: Met-Met-Ala (Hydrophobic, elutes later).
-
Impurity: Met(O)-Met-Ala (More polar, elutes earlier).
-
Impurity: Met(O)-Met(O)-Ala (Most polar, elutes earliest).
Diagnostic Test:
Incubate a small aliquot of your sample with 0.1%
Q: My main peak is tailing significantly ( ). How do I fix this?
A: This is typically due to the interaction between the positively charged N-terminus of the peptide and residual silanols on the silica column surface.
The Fix:
-
Switch Ion Pairing Agents: If you are using Formic Acid (0.1%), switch to Trifluoroacetic Acid (TFA, 0.05% - 0.1%) . TFA is a stronger hydrophobic counter-ion; it "masks" the positive charge on the peptide more effectively than formic acid, preventing silanol interaction.
-
Check pH: Ensure your mobile phase pH is < 3.0. This suppresses the ionization of silanols (keeping them neutral), preventing them from binding to your peptide.
Part 2: Visualizing the Problem
The following logic tree outlines the decision process for troubleshooting Met-Met-Ala separation issues.
Figure 1: Decision matrix for diagnosing resolution loss in Methionine-containing peptides based on relative retention time.
Part 3: Optimized Method Parameters
Mobile Phase Selection: The Critical Choice
For a tripeptide like Met-Met-Ala, the choice of acid modifier dictates the trade-off between Resolution and Sensitivity .
| Feature | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Recommendation for Met-Met-Ala |
| Mechanism | Strong ion-pairing agent.[2][3] Forms hydrophobic ion pairs with peptide. | Weak acid. Proton source for ionization only. | Use TFA for UV detection or purity analysis.[2] |
| Peak Shape | Sharp, symmetrical peaks. | Broader peaks, potential tailing.[4] | Use TFA unless MS sensitivity is critical. |
| MS Signal | Strong signal suppression (bad for MS). | Excellent signal intensity (good for MS). | Use FA only if detecting low-level impurities via MS. |
| Resolution | High. | Moderate to Low. | TFA is required to resolve oxidized variants. |
Stationary Phase (Column) Selection
Do not use a Wide-Pore (300 Å) column. Those are for large proteins. Met-Met-Ala is a small molecule (~350 Da).
-
Pore Size: 120 Å (Standard) or 80 Å . Small pores provide more surface area for small peptides to interact with the hydrophobic ligand.
-
Ligand: C18 .[4][2][5] Met-Met-Ala is sufficiently hydrophobic to retain well on C18.
-
End-capping: Double End-capped . Essential to minimize the tailing described in Part 1.
The "Gold Standard" Protocol for Met-Met-Ala
Objective: Maximize resolution between Native Met-Met-Ala and Met(O)-Met-Ala.
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm, 120 Å pore size.
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C - 30°C .
-
Warning: Do not exceed 40°C. Higher temperatures accelerate on-column Methionine oxidation.
-
-
Gradient:
-
Concept: Use a shallow gradient slope (approx 0.5% to 1% B per minute) to resolve the oxidized species.
-
Step: 0-2 min: 5% B (Isocratic hold to stack sample).
-
Step: 2-22 min: 5%
25% B (Linear Gradient). -
Step: 22-25 min: 95% B (Wash).
-
Part 4: The Methionine Oxidation Pathway
Understanding the chemistry of your analyte is the only way to prevent "ghost peaks."
Figure 2: The polarity shift of Methionine oxidation. As oxidation increases, retention time (RT) decreases.
References
-
Effect of Ion Pairing Agents (TFA vs Formic Acid)
- Title: "TFA Alternatives for Peptide Purific
- Source: Chrom
-
URL:[Link]
-
Methionine Oxidation Mechanism
- Title: "Redox Proteomics of Protein-bound Methionine Oxid
- Source: N
-
URL:[Link]
-
Peptide Separation Fundamentals (Pore Size & Ligand)
- Title: "HPLC Analysis and Purific
- Source: N
-
URL:[Link]
Sources
Technical Support Center: Challenges in Cleaving H-Met-Met-Ala-OH from Resin
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cleavage of methionine-containing peptides, specifically the tripeptide H-Met-Met-Ala-OH, from solid-phase synthesis resins. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve high-yield, high-purity peptide products.
Introduction: The Unique Challenges of Methionine-Containing Peptides
Methionine (Met) is one of two sulfur-containing proteinogenic amino acids.[1] Its thioether side chain, while generally non-reactive during standard Fmoc-based solid-phase peptide synthesis (SPPS), is highly susceptible to side reactions during the final trifluoroacetic acid (TFA)-based cleavage from the resin.[1][2] The primary challenges encountered when cleaving peptides containing methionine, such as H-Met-Met-Ala-OH, are:
-
Oxidation: The thioether group of methionine is easily oxidized to form methionine sulfoxide (Met(O)), a diastereomeric mixture that is difficult to separate from the desired peptide.[2][3] This oxidation can be caused by reactive oxygen species present during the acidic cleavage conditions.[1]
-
S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups, highly reactive tBu cations are generated. These can alkylate the nucleophilic thioether side chain of methionine, leading to the formation of a sulfonium salt impurity.[2][4]
-
Re-attachment to the Resin: Cationic species generated from the cleavage of the linker can react with the electron-rich methionine side chain, causing the peptide to irreversibly re-attach to the resin, which results in a significant decrease in yield.[5][6]
This guide will provide a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cleavage of H-Met-Met-Ala-OH. Each question is followed by a detailed scientific rationale and a step-by-step troubleshooting protocol.
FAQ 1: My final product shows a mass increase of +16 Da. What is this, and how can I prevent it?
Answer: A mass increase of +16 Da is indicative of methionine oxidation, where one of the methionine residues in your H-Met-Met-Ala-OH peptide has been converted to methionine sulfoxide (Met(O)).[1]
Scientific Rationale
The thioether in methionine's side chain is susceptible to oxidation under the acidic conditions of TFA cleavage.[3] This reaction is often exacerbated by the presence of dissolved oxygen or other oxidizing species in the reagents. The resulting sulfoxide is more polar than the parent peptide, which can be observed as an earlier eluting peak in reverse-phase HPLC analysis.[7]
Troubleshooting Protocol: Preventing Methionine Oxidation
-
Degas Your Reagents: Before preparing your cleavage cocktail, thoroughly degas the TFA and any other solvents by bubbling an inert gas (e.g., argon or nitrogen) through them for 15-20 minutes.
-
Utilize a Specialized Cleavage Cocktail: Standard cleavage cocktails like Reagent B (TFA/Water/TIS) are known to not prevent methionine oxidation.[8] For methionine-containing peptides, a more robust cocktail is required. "Reagent H" is a highly effective option specifically designed to minimize methionine oxidation.[9][10]
Reagent H Components w/w Percentage Trifluoroacetic Acid (TFA) 81% Phenol 5% Thioanisole 5% 1,2-ethanedithiol (EDT) 2.5% Water 3% Dimethylsulfide (DMS) 2% Ammonium Iodide 1.5% -
Perform Cleavage Under an Inert Atmosphere: Conduct the entire cleavage reaction under a blanket of inert gas to minimize exposure to atmospheric oxygen.[11]
Workflow for Preventing Methionine Oxidation
Caption: Workflow to minimize methionine oxidation during cleavage.
FAQ 2: I'm observing a significant amount of a side product with a mass increase of +56 Da. What could be the cause?
Answer: A mass increase of +56 Da strongly suggests S-tert-butylation of one of the methionine residues.
Scientific Rationale
During the TFA-mediated cleavage of peptides from the resin and the simultaneous removal of side-chain protecting groups (like Boc or tBu), highly reactive tert-butyl cations are generated.[12] The nucleophilic sulfur atom of the methionine side chain can attack these carbocations, resulting in the formation of a stable sulfonium salt.[2][4] This side reaction is particularly prevalent when using resins with tert-butyl-based linkers or when other amino acids in the sequence have tert-butyl protecting groups.
Troubleshooting Protocol: Minimizing S-tert-butylation
-
Optimize Scavenger Composition: The key to preventing S-alkylation is to efficiently trap the generated tert-butyl cations. Triisopropylsilane (TIS) is a common scavenger, but for methionine-containing peptides, a more comprehensive scavenger cocktail is beneficial.
-
Consider a Two-Step Cleavage: For particularly sensitive sequences, a two-step cleavage protocol can be employed. First, use a milder TFA concentration to remove the most labile protecting groups, followed by a stronger TFA cocktail for the final cleavage from the resin.
-
Post-Cleavage Treatment: If S-tert-butylation has already occurred, it is possible to reverse the reaction. Heating the peptide at 40°C in a 5% acetic acid solution for 24 hours can help to revert the sulfonium salt back to the free methionine.[2][4]
Recommended Cleavage Cocktails to Minimize S-Alkylation
| Cocktail Component | "Standard" (TFA/TIS/H2O) | "Met-Protect" (TFA/An/TMSCl/Me2S/PPh3) |
| TFA | 95% | 85% |
| TIS | 2.5% | - |
| H2O | 2.5% | - |
| Anisole (An) | - | 5% |
| Trimethylsilyl chloride (TMSCl) | - | 5% |
| Dimethylsulfide (Me2S) | - | 5% |
| Triphenylphosphine (PPh3) | - | 0.1% |
Note: The "Met-Protect" cocktail has been shown to be effective in eradicating oxidation and reducing S-alkylation.[4]
FAQ 3: My peptide yield is extremely low, and a post-cleavage Kaiser test on the resin is positive. What is happening?
Answer: A low yield coupled with a positive post-cleavage Kaiser test indicates that a significant portion of your peptide remains attached to the resin.[13] For a methionine-containing peptide, this is likely due to re-attachment of the peptide to the resin via the methionine side chain.
Scientific Rationale
During cleavage, the bond between the peptide and the resin linker is broken, often generating a resin-bound carbocation.[6] The electron-rich thioether of methionine can act as a nucleophile and attack this carbocation, leading to the irreversible re-attachment of the peptide to the solid support. This is especially problematic for peptides with a C-terminal methionine.
Troubleshooting Protocol: Preventing Re-attachment
-
Ensure Sufficient Scavenger Concentration: The primary role of scavengers is to quench the reactive cationic species generated during cleavage. Ensure you are using an adequate volume of the cleavage cocktail relative to the amount of resin (a common ratio is 10-20 mL of cocktail per gram of resin).[14]
-
Optimize the Scavenger Cocktail: The choice of scavengers is critical. For preventing re-attachment, a cocktail containing a soft nucleophile like 1,2-ethanedithiol (EDT) is highly recommended.[5][6] Reagent K is a good option in this scenario.
Reagent K Components v/v Percentage Trifluoroacetic Acid (TFA) 82.5% Phenol 5% Water 5% Thioanisole 5% 1,2-ethanedithiol (EDT) 2.5% -
Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage with 20-50 mg of resin.[13] This will allow you to optimize the cleavage time and cocktail composition without sacrificing a large amount of material.
Decision Tree for Cleavage Cocktail Selection
Caption: Troubleshooting workflow for low peptide yield.
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
This protocol is designed to optimize cleavage conditions before performing a large-scale reaction.[13]
-
Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.
-
Add 0.5 mL of the prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature, testing different time points (e.g., 1, 2, and 4 hours).
-
At each time point, filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for HPLC and mass spectrometry analysis.
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
If oxidation has already occurred, this protocol can be used to reduce Met(O) back to Met.
-
Dissolve the crude peptide containing Met(O) in a solution of 0.1 M Tris-HCl, pH 7.5, containing 10-20 mM dithiothreitol (DTT).
-
Incubate the solution at 37°C for 4-24 hours.
-
Monitor the reaction by HPLC. The more polar Met(O) peak should decrease as the less polar Met peak increases.
-
Once the reaction is complete, purify the peptide using standard reverse-phase HPLC methods.
References
Sources
- 1. biotage.com [biotage.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 11. peptide.com [peptide.com]
- 12. renyi.hu [renyi.hu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Met-Met-Ala
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the Fmoc-based solid-phase peptide synthesis (SPPS) of sequences containing adjacent methionine residues, specifically focusing on the tripeptide Met-Met-Ala. Here, we provide in-depth, field-proven insights into common side reactions, their underlying mechanisms, and robust troubleshooting protocols to ensure the integrity and yield of your synthesis.
Quick Diagnosis: Frequently Asked Questions (FAQs)
Q1: My final product mass is +16 Da or +32 Da higher than the expected mass for Met-Met-Ala. What is the likely cause?
A1: A mass increase of +16 Da per methionine residue strongly indicates the oxidation of the methionine thioether side chain to methionine sulfoxide (Met(O)). A +32 Da increase suggests further oxidation to methionine sulfone (Met(O₂)). This is the most common side reaction for methionine-containing peptides.[1][2] The presence of two adjacent methionines increases the probability of observing +16, +32, +48, or +64 Da adducts. Jump to the detailed guide on for mitigation strategies.
Q2: My final crude product shows a significant peak with a mass of +72 Da or other unexpected alkyl adducts. What happened during cleavage?
A2: This points to S-alkylation of one or both methionine residues by carbocations generated during the final trifluoroacetic acid (TFA) cleavage step.[1][3] A common adduct is the tert-butyl group (+56 Da) from side-chain protecting groups. Other alkylations can occur depending on the scavengers and protecting groups used. The thioether side chain of methionine is nucleophilic even in strong acid and can be readily alkylated if scavengers are insufficient.[3] Proceed to the section for optimized cleavage protocols.
Q3: The synthesis yield is extremely low, but I don't see major impurity peaks in my crude analysis. Where did my peptide go?
A3: This scenario may suggest the formation of a diketopiperazine (DKP). While less common for a tripeptide, the Met-Ala dipeptide at the C-terminus could be susceptible to intramolecular cyclization and cleavage from the resin, especially if there are delays after the Fmoc deprotection of the second methionine.[4][5] This "traceless" side reaction washes the cleaved dipeptide away, resulting in a low yield of the final tripeptide. See our section on for preventative measures.
Q4: I'm observing difficult or incomplete coupling steps, particularly when adding the second or third amino acid. What could be the cause?
A4: Difficult couplings can be a sign of on-resin aggregation.[6][7] Although Met-Met-Ala is a short sequence, adjacent hydrophobic residues can sometimes lead to inter-chain association, hindering the access of reagents to the reactive sites. This results in deletion sequences (e.g., Met-Ala) in the final product. Refer to the guide on for solutions.
In-Depth Troubleshooting Guides
Methionine Oxidation: The Primary Challenge
Methionine's thioether side chain is highly susceptible to oxidation by various sources, including atmospheric oxygen, peroxide impurities in solvents (e.g., DCM, THF), and reactive species generated during acid-mediated cleavage.[1][2]
Mechanism of Oxidation
The sulfur atom in the methionine side chain possesses a lone pair of electrons, making it nucleophilic and easily attacked by electrophilic oxygen species. This initially forms methionine sulfoxide (Met(O)), which exists as two diastereomers. Under harsher oxidative conditions, it can be further oxidized to the irreversible methionine sulfone (Met(O₂)).
| Modification | Mass Change (Δm) | Chemical Formula | Reversibility |
| Sulfoxide | +15.99 Da | C₅H₁₁NO₃S | Reversible |
| Sulfone | +31.99 Da | C₅H₁₁NO₄S | Irreversible |
Troubleshooting & Prevention Protocol
-
Solvent & Reagent Quality:
-
Action: Use fresh, high-purity solvents (HPLC or peptide synthesis grade).
-
Causality: Aged solvents, especially ethers and chlorinated solvents, can form peroxides, which are potent oxidizing agents.
-
Protocol: Before synthesis, sparge DMF, DCM, and piperidine solutions with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere in the reaction vessel if possible.[2]
-
-
During Synthesis:
-
Action: Minimize the time the resin is exposed to air, especially during washing and transfer steps.
-
Causality: Repeated exposure to atmospheric oxygen can lead to gradual, cumulative oxidation on the resin.
-
-
During Cleavage (Critical Step):
-
Action: Employ a cleavage cocktail specifically designed to suppress oxidation.
-
Causality: The highly acidic TFA environment can promote oxidation. Scavengers are essential not only to capture carbocations but also to create a reducing environment.
-
Optimized Cleavage Protocol (Reagent H Derivative): A robust cocktail developed to minimize methionine oxidation is "Reagent H".[8][9][10]
-
Composition:
-
Trifluoroacetic Acid (TFA): 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethylsulfide (DMS): 2%
-
Ammonium Iodide (NH₄I): 1.5% (w/v)
-
-
Procedure:
-
Add the chilled cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).
-
Stir at room temperature for 2-3 hours under an inert atmosphere.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
-
-
-
Post-Synthesis Reduction (If Oxidation Occurs):
-
Action: If Met(O) is detected, it can be reduced back to Met post-purification.
-
Protocol: Dissolve the purified, oxidized peptide in a solution containing 10-20% acetic acid with a reducing agent like N-methylmercaptoacetamide or ammonium iodide and dimethyl sulfide at 37-50°C for 12-24 hours. Monitor by MS for completion.
-
Cleavage-Related Side Reactions: S-Alkylation
During TFA cleavage, side-chain protecting groups (e.g., tBu from Glu/Asp, Trt from Cys/His) are removed, generating stable carbocations. These electrophiles can attack the nucleophilic sulfur of methionine, leading to irreversible S-alkylation.[1][3]
Troubleshooting Workflow for Cleavage
Caption: Troubleshooting workflow for S-alkylation during peptide cleavage.
Optimized Scavenger Protocol
-
Rationale: Scavengers are "carbocation traps." They are more nucleophilic or present in much higher concentrations than the peptide, effectively quenching the reactive electrophiles before they can modify the peptide.
-
Recommended Cocktail for General Use:
-
Composition: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).
-
Why it works: TIS is highly effective at reducing and scavenging trityl and other common carbocations. EDT is an excellent soft nucleophile for protecting methionine. Water helps scavenge t-butyl cations.
-
Diketopiperazine (DKP) Formation
DKP formation is an intramolecular side reaction where the N-terminal amine of a dipeptidyl-resin attacks the C-terminal ester linkage, cyclizing and cleaving the dipeptide from the support.[5][11] This is most common after the deprotection of the second amino acid. For Met-Met-Ala, the H-Met-Ala-Resin intermediate is at risk.
Prevention Strategies
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin:
-
Causality: 2-CTC resin provides a sterically hindered linkage that is more resistant to the intramolecular attack that leads to DKP formation compared to standard Wang or PAM resins.[5]
-
-
Modify Deprotection Conditions:
-
Action: Use a milder deprotection cocktail (e.g., 2-5% piperidine in DMF) for the Fmoc group of the second methionine or reduce the deprotection time.
-
Causality: Stronger base and longer exposure increase the rate of DKP formation.[11]
-
-
Immediate Coupling:
On-Resin Aggregation
Aggregation occurs when growing peptide chains associate with each other via hydrogen bonds, making reactive sites inaccessible.[6][7] This is particularly an issue with hydrophobic sequences.[13][14][15]
Mitigation Techniques
-
Solvent Choice:
-
Chaotropic Agents:
-
Action: Add a low concentration (e.g., 0.1 M) of a chaotropic salt like LiCl to the coupling and deprotection solutions.
-
Causality: These salts disrupt the hydrogen-bonding networks that cause aggregation, improving solvation of the peptide chains.
-
-
Elevated Temperature:
-
Action: Perform coupling reactions at an elevated temperature (e.g., 40-60°C), especially if using a microwave peptide synthesizer.
-
Causality: Increased thermal energy provides the peptide chains with enough kinetic energy to overcome the activation barrier for both conformational changes and the desired chemical reaction, breaking up aggregates.
-
References
- Subir, M. A., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development.
-
Hartmann, M., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen. Available at: [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi-Chemistry Today. Available at: [Link]
-
ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
Al-Sabi, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Available at: [Link]
-
Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides. Academia.edu. Available at: [Link]
-
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Peptides.com. (n.d.). Cleavage Cocktails; Reagent B. Peptides.com. Available at: [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]
-
Gyros Protein Technologies. (2014). SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
LifeTein. (2018). Frequently Asked Questions About Peptides: Your Ultimate Guide. LifeTein. Available at: [Link]
-
ProImmune. (2012). WORKING WITH PEPTIDES. ProImmune. Available at: [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Sureshbabu, A. F. M., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptides. Available at: [Link]
-
Klapper, M. H. (2017). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Schroeder, W. A., et al. (1969). Chemical Cleavage of Proteins at Methionyl Residues. Methods in Enzymology. Available at: [Link]
-
Gurd, F. R. N. (1962). Alkylation and Cleavage of Methionine Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar. (n.d.). A cleavage cocktail for methionine-containing peptides. Semantic Scholar. Available at: [Link]
Sources
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 10. peptide.com [peptide.com]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. genscript.com [genscript.com]
- 15. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of H-Met-Met-Ala-OH
Introduction
Welcome to the technical support guide for the synthesis of the tripeptide H-Met-Met-Ala-OH. This peptide, while seemingly straightforward, presents unique challenges primarily due to the presence of two consecutive methionine residues. The thioether side chain of methionine is highly susceptible to side reactions, particularly oxidation and alkylation, which can occur during various stages of synthesis and purification. Furthermore, common issues inherent to peptide synthesis, such as racemization and diketopiperazine formation, must be carefully managed to ensure the desired product's purity and yield.
This guide is structured as a series of troubleshooting questions and in-depth answers designed to help you, our fellow researchers and drug development professionals, identify, understand, and resolve specific issues encountered during your experiments. We will delve into the causality behind these byproducts and provide validated protocols to mitigate their formation.
Troubleshooting Guide: Unexpected Byproducts
This section addresses the most common unexpected impurities observed during the synthesis of H-Met-Met-Ala-OH, identifiable by their mass variance from the target peptide (Molecular Weight ≈ 351.5 Da).
Q1: My mass spectrometry (MS) analysis shows a significant peak at [M+16] Da. What is this impurity and how did it form?
Problem: Observation of a species with a mass 16 Da greater than the target peptide.
Probable Cause: Methionine Oxidation. This is the most common byproduct in methionine-containing peptides. The thioether side chain of one or both methionine residues has been oxidized to a sulfoxide (Met(O)).[1] This oxidation can happen at multiple stages:
-
During Synthesis: While the methionine thioether is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, prolonged exposure to air or trace oxidants can cause some oxidation.[1]
-
During Cleavage: The primary cause is often the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[2][3][4] Carbocations generated from protecting groups can react with the thioether group in an acidic environment.
-
During Storage: Long-term storage of the peptide-resin before cleavage can lead to higher levels of oxidation.[2]
Proposed Solution & Prevention:
-
Use Scavengers During Cleavage: The most effective preventative measure is to use a cleavage cocktail containing scavengers that quench oxidative species and protect the methionine residue. Adding dithiothreitol (DTT) is a common strategy.[5] A highly effective, modern cocktail eradicates oxidation.[2][3]
-
Recommended Cocktail: 94% TFA, 2.5% Water, 2.5% Dimethylsulfide (DMS), 1% Triisopropylsilane (TIS). The DMS acts as a scavenger for oxidative species.
-
-
Post-Purification Reduction: If oxidation has already occurred, the purified Met(O)-containing peptide can be reduced back to the native methionine form. This can sometimes even facilitate purification due to the increased polarity of the oxidized peptide.[5][6]
-
In-Synthesis Oxidation Strategy: For particularly troublesome sequences, one can intentionally use Fmoc-Met(O)-OH during synthesis and perform a final reduction step after purification. This approach can improve solubility and reduce aggregation.[6]
Q2: I am observing a major byproduct with a mass of ~262 Da, and my overall yield is very low. What is happening?
Problem: Low yield of the target tripeptide and detection of a cyclic dipeptide, cyclo(Met-Met).
Probable Cause: Diketopiperazine (DKP) Formation. This side reaction is a frequent issue in SPPS, occurring after the coupling of the second amino acid.[5] In the synthesis of H-Met-Met-Ala-OH, after Fmoc-Met is coupled to the resin-bound Met, the deprotected dipeptide (H-Met-Met-Resin) can undergo an intramolecular cyclization. The N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support and forming the highly stable six-membered ring of a diketopiperazine.[7] This is especially prevalent in Fmoc-based syntheses.[5][8]
Proposed Solution & Prevention:
-
Resin Selection: Utilize a sterically hindered resin like 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage to the peptide's C-terminus significantly inhibits the back-biting cyclization required for DKP formation.[5]
-
Coupling Strategy: Couple the third amino acid (the second Met) immediately after the deprotection of the first. Minimize any delay or "hold" times where the free N-terminal amine of the dipeptide is present.[8]
-
Use of Protected Dipeptides: If DKP formation is persistent, consider synthesizing the dipeptide Fmoc-Met-Ala-OH in solution and then coupling it to the methionine-bound resin. This bypasses the problematic H-Met-Ala-Resin intermediate.
Q3: My chiral HPLC analysis shows two closely eluting peaks for my final product, indicating a diastereomer. What is the cause?
Problem: Loss of stereochemical integrity, leading to the formation of D-amino acid epimers.
Probable Cause: Racemization of Alanine. During peptide bond formation, the carboxylic acid of the incoming amino acid is activated. This activated intermediate is susceptible to racemization, especially via the formation of a 5(4H)-oxazolone intermediate.[9][10][11] The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. While any chiral amino acid can racemize, residues with smaller side chains like Alanine can be susceptible.
Proposed Solution & Prevention:
-
Choice of Coupling Reagents & Additives:
-
Avoid using carbodiimides (DCC, DIC) without an anti-racemization additive.
-
Always include an additive such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][12] 1-Hydroxy-7-azabenzotriazole (HOAt) is even more effective at suppressing racemization.[11]
-
Uronium/aminium salt reagents like HBTU and HATU are generally efficient, but HATU is often preferred as it can lead to less racemization.[9]
-
-
Base Selection: The choice and amount of base are critical. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine (TEA).[11][12] Ensure you are not using an excessive molar equivalent of the base.
-
Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C), as higher temperatures accelerate the rate of racemization.[9]
-
Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after it is formed to reduce the time the oxazolone intermediate can exist.[9]
Q4: My MS shows a peak at [M+56] Da, localized to a methionine residue. What is this adduct?
Problem: Observation of a species with a mass 56 Da greater than the target peptide.
Probable Cause: S-tert-butylation of Methionine. This is another acid-catalyzed side reaction that occurs during the final TFA cleavage.[2][4] The tert-butyl carbocations released from side-chain protecting groups (like Boc or tBu) are highly reactive electrophiles. The nucleophilic thioether of methionine can attack these carbocations, resulting in the formation of a stable S-tert-butyl sulfonium salt.[2][13]
Proposed Solution & Prevention:
-
Optimized Cleavage Cocktail: Use a cleavage cocktail rich in carbocation scavengers. Triisopropylsilane (TIS) is excellent for this purpose. A standard robust cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Reversal of Alkylation: If the sulfonium salt has formed, it can be reversed. Heating the crude peptide in 5% aqueous acetic acid at 40 °C for 24 hours can cleave the S-tert-butyl group to regenerate the free methionine.[3][4]
Data & Visualization
Table 1: Common Byproducts and Their Mass Signatures
| Byproduct Name | Mass Shift (from Target) | Probable Location | Key Cause |
| Methionine Sulfoxide | +16 Da (per Met) | Met-1, Met-2 | Oxidation during cleavage/storage |
| S-tert-butyl Sulfonium | +56 Da (per Met) | Met-1, Met-2 | Alkylation during cleavage |
| Diketopiperazine | -89 Da (cyclo(Met-Met)) | N-terminus | Intramolecular cyclization |
| D-Alanine Epimer | 0 Da | Ala-3 | Racemization during coupling |
Diagrams of Key Mechanisms
Caption: Fig 1. Oxidation of Methionine Side Chain.
Caption: Fig 2. Diketopiperazine (DKP) Formation.
Frequently Asked Questions (FAQs)
Q: Which specific coupling reagents and additives do you recommend for the H-Met-Met-Ala-OH sequence? A: For this sequence, we recommend using a combination that provides high coupling efficiency while minimizing racemization. A robust choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) .[9] HATU is highly reactive, promoting rapid amide bond formation, which competes effectively with the racemization pathway.[10]
Q: How can I definitively confirm the identity of a suspected byproduct? A: A multi-pronged analytical approach is best.
-
LC-MS: This is your primary tool. It will confirm the molecular weight of the impurity, allowing you to identify it based on the mass shifts detailed in Table 1.
-
Tandem MS (MS/MS): To confirm the location of a modification (e.g., to determine which of the two Met residues is oxidized), you can perform MS/MS on the impurity peak. The fragmentation pattern will reveal which residue carries the modification.
-
Chiral HPLC: To confirm and quantify racemization, you must use a chiral column. Comparing the retention time of your product to L-Ala and D-Ala standards will confirm the presence of the D-epimer.
Q: Should I use a protecting group for the methionine side chain? A: In standard Fmoc/tBu synthesis, the methionine side chain is typically left unprotected.[1][13] This is one of the advantages of this strategy. The issues of oxidation and alkylation are best managed by optimizing cleavage conditions and handling, rather than by adding another protecting group that requires an additional deprotection step.
Experimental Protocols
Protocol 1: Peptide Cleavage with Anti-Oxidation Cocktail
-
Preparation: After completing the synthesis, wash the dried peptide-resin (100 mg) with Dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cocktail Formulation: In a fume hood, prepare the cleavage cocktail: 9.4 mL TFA, 0.25 mL Water, 0.25 mL Dimethylsulfide (DMS), and 0.1 mL Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cocktail to the flask containing the peptide-resin. Swirl gently to ensure all the resin is wetted.
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin away from the TFA solution. Precipitate the crude peptide by adding the filtrate dropwise into a 50 mL conical tube filled with 40 mL of ice-cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the white peptide pellet under a stream of nitrogen and then in a vacuum desiccator. Proceed to purification via HPLC.
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol is for reducing Met(O) back to Met in the crude or purified peptide.
-
Dissolution: Dissolve the peptide containing Met(O) in a 10% aqueous acetic acid solution to a concentration of 1-2 mg/mL.
-
Reagent Addition: Add ammonium iodide (NH₄I) (10-fold molar excess) and dimethylsulfide (DMS) (20 to 30-fold molar excess) to the solution.[1]
-
Incubation: Stir the reaction mixture at room temperature for 60-90 minutes. The solution may turn yellow/brown due to the formation of iodine, which is normal.
-
Quenching: Quench the reaction by adding a small amount of a reducing agent like ascorbic acid until the color dissipates.
-
Purification: Immediately purify the peptide solution using preparative RP-HPLC to remove the reagents and isolate the final reduced peptide.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Zhang, J., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Preprint]. Available from: [Link]
-
Hardy, P. M., & Lingham, I. N. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2299-2305. Available from: [Link]
-
Kp, N., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15185–15193. Available from: [Link]
-
Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi-Chemistry Today, 33(2). Available from: [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Sílice. Available from: [Link]
-
Kp, N., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available from: [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46903–46911. Available from: [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. Available from: [Link]
-
Zadra, C., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 23(24), e202200479. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Preparation and handling of peptides containing methionine and cysteine. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Available from: [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia. Available from: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Han, Y., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Publicación [silice.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Stability & Storage of H-Met-Met-Ala-OH
Case ID: MMA-STAB-001 Subject: Prevention of Methionine Oxidation and Hydrolysis in H-Met-Met-Ala-OH Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
H-Met-Met-Ala-OH (MMA) presents a unique stability challenge due to its tandem Methionine (Met-Met) motif. While standard peptides degrade primarily via hydrolysis, MMA is hypersensitive to oxidative instability . The sulfur atoms in the thioether side chains of Methionine are prone to reacting with atmospheric oxygen and reactive oxygen species (ROS), forming sulfoxides (
This guide replaces generic storage advice with a targeted protocol designed to preserve the integrity of the thioether bonds.
Module 1: Solid-State Storage (The Gold Standard)
The Core Directive: The only way to guarantee long-term stability (>6 months) is to maintain the peptide in a lyophilized, anoxic, and desiccated state.
The "Argon Shield" Protocol
Do not rely on the plastic cap alone. Methionine residues can oxidize even in the solid state if moisture acts as a catalyst.
-
Aliquot Immediately: Upon receipt, do not store the bulk vial. Aliquot the powder into single-use quantities in amber glass vials (plastic allows gas permeability).
-
Inert Gas Overlay: Before closing each vial, gently flush the headspace with Argon or Nitrogen .
-
Why? Argon is heavier than air and forms a more effective "blanket" over the peptide powder than Nitrogen.
-
-
Desiccation: Place vials in a sealed container with active silica gel or
. -
Deep Freeze: Store at -20°C (standard) or -80°C (optimal for >1 year).
Diagram: The Anoxic Storage Workflow
Figure 1: Critical workflow for processing H-Met-Met-Ala-OH upon arrival to prevent oxidative initiation.
Module 2: Solution State Handling (The Danger Zone)
Warning: The half-life of H-Met-Met-Ala-OH decreases exponentially in solution. The Met-Met bond is susceptible to "neighboring group participation," where one oxidized sulfur can accelerate the oxidation of the other.
Solubilization Strategy
H-Met-Met-Ala-OH is relatively hydrophobic.
-
Preferred Solvent: Degassed 0.1% Acetic Acid (if concentration allows) or Acetonitrile/Water (1:1).
-
Avoid: High pH buffers (> pH 7.5). Methionine oxidation is accelerated under basic conditions.
-
The DMSO Caution: While DMSO is a standard solubilizer for hydrophobic peptides, aged DMSO contains dissolved oxygen and dimethyl sulfone, which can oxidize your peptide. Use only fresh, high-grade (anhydrous) DMSO if organic co-solvent is required.
Stability Matrix
| Condition | Estimated Stability | Risk Factor | Recommendation |
| Lyophilized (-20°C) | > 2 Years | Low | Best for long-term storage.[1] |
| Solution (pH 5-6, 4°C) | 1-2 Weeks | Moderate | Use degassed buffers. |
| Solution (pH > 8) | < 24 Hours | High | Avoid. Promotes rapid oxidation. |
| Freeze-Thaw (Solution) | N/A | Critical | Destroys peptide integrity. Aliquot first! |
Module 3: Troubleshooting & Quality Control
How do you know if your H-Met-Met-Ala-OH has degraded? The primary indicator is a shift in HPLC retention time.
The "Left Shift" Phenomenon
Oxidized Methionine (
-
Result: The oxidized species interacts less with the C18 column and elutes earlier (smaller Retention Time,
). -
Mass Spec Confirmation: Look for mass shifts of +16 Da (one Met oxidized) or +32 Da (both Met residues oxidized).
Diagram: Oxidation Pathway & Detection
Figure 2: Mechanistic pathway of Methionine oxidation and its observable impact on Reverse-Phase HPLC chromatography.
Frequently Asked Questions (FAQ)
Q1: Can I use TCEP or DTT to prevent oxidation in my stock solution? A: Yes, but with caveats. Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) can prevent oxidation or even reverse Met-sulfoxide back to Met. However, they may interfere with downstream assays (e.g., metal binding studies or conjugation reactions). If your assay permits, adding 1-5 mM DTT is an excellent safeguard for solution storage.
Q2: I see a small "shoulder" peak eluting just before my main peak on HPLC. Is this significant?
A: Yes. In Met-containing peptides, a pre-eluting shoulder is the classic signature of partial oxidation (
Q3: Can I autoclave this peptide to sterilize it?
A: Absolutely not. The high heat and steam of autoclaving will destroy the peptide via hydrolysis and rapid oxidation. Sterilize by filtration using a 0.22
Q4: My peptide turned yellow. Is it still good? A: H-Met-Met-Ala-OH should be a white powder. Yellowing typically indicates severe degradation or contamination (often associated with Trp/Tyr, but in this sequence, it suggests exogenous contamination or extreme hydrolysis). Discard and replace.
References
- Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
Sources
Comparative Biological Profile: H-Met-Met-Ala-OH and Functional Analogs
Executive Summary
This technical guide evaluates the biological activity of the tripeptide H-Met-Met-Ala-OH (MMA), distinguishing its intrinsic properties from its N-formylated analogs. While the N-formylated derivative (f-Met-Met-Ala) is a potent neutrophil chemoattractant, the free amine form discussed here functions primarily as a reactive oxygen species (ROS) scavenger and a selective enzymatic substrate .
Key comparative insights include:
-
Chemotaxis: H-Met-Met-Ala-OH is essentially inactive compared to f-Met-Met-Ala-OH.
-
Antioxidant Capacity: Exhibits a unique radical cation stabilization mechanism involving the dual methionine sulfur atoms, superior to single-Met analogs.
-
Enzymatic Specificity: Acts as a preferred substrate for Dipeptidyl Peptidase IV (DPP-IV), hydrolyzing faster than Met-Met-Met, but is a poor substrate for bacterial Methionine Aminopeptidase (MetAP).
Physicochemical Identity & Structural Properties[1][2]
H-Met-Met-Ala-OH is a hydrophobic, sulfur-rich tripeptide. Its biological behavior is dictated by the thioether side chains of the methionine residues and the hydrophobic C-terminal alanine.
| Property | Metric | Biological Implication |
| Sequence | Met-Met-Ala | Dual-thioether motif allows for reversible oxidation. |
| Molecular Weight | ~379.5 g/mol | Small enough for paracellular transport; susceptible to peptidases. |
| Charge (pH 7.4) | Zwitterionic (Net 0) | Limited membrane permeability without active transport (e.g., PepT1). |
| Hydropathy | Hydrophobic | High affinity for hydrophobic pockets in enzymes (e.g., DPP-IV). |
Comparative Analysis: Chemotactic Activity
Primary Insight: The N-terminal formyl group is the "switch" for chemotactic potency.
Neutrophils express Formyl Peptide Receptors (FPRs) that recognize bacterial protein initiation sequences (N-formyl-methionine).
Experimental Data: Inducing Lysosomal Enzyme Release
The following table contrasts the activity of the free peptide against its formylated analog and the standard f-Met-Leu-Phe (fMLP).
| Peptide Analog | Modification | Chemotactic Activity ( | Relative Potency |
| H-Met-Met-Ala-OH | Free Amine | > | Null |
| f-Met-Met-Ala-OH | N-Formylated | ~ | Moderate |
| f-Met-Met-OH | N-Formylated | ~ | Moderate |
| f-Met-Leu-Phe-OH | N-Formylated | ~ | High (Standard) |
Antioxidant Mechanisms: The Radical Cation Trap
Primary Insight: H-Met-Met-Ala-OH is not just a reductant; it stabilizes radicals through a specific intramolecular complex.
Unlike simple thiols (like Cysteine) that scavenge via hydrogen donation, the Met-Met motif allows for the formation of a sulfur-sulfur three-electron bond .
Mechanism of Action[3]
-
Radical Attack: An oxidizing radical (e.g.,
) attacks one methionine sulfur. -
Stabilization: The sulfur radical cation (
) is stabilized by the lone pair of the neighboring methionine sulfur, forming a cyclic complex. -
Resolution: This complex reacts with superoxide (
) to form disulfoxides, effectively neutralizing two ROS molecules per peptide.
Visualization: Radical Scavenging Pathway
Caption: The Met-Met-Ala motif stabilizes oxidative stress via a unique intramolecular sulfur-sulfur bond before neutralizing superoxide.
Enzymatic Stability & Substrate Profile
Primary Insight: H-Met-Met-Ala-OH is a highly specific substrate, distinguishing between different aminopeptidases.
A. Dipeptidyl Peptidase IV (DPP-IV) Activity
DPP-IV cleaves N-terminal dipeptides (X-Pro or X-Ala).[1] H-Met-Met-Ala-OH is a substrate because the second residue (Met) is bulky and hydrophobic, which DPP-IV tolerates, though Pro/Ala are preferred.
Hydrolysis Rate Comparison (Relative Velocity):
-
H-Met-Met-Ala-OH: 100% (Reference for this series)
-
H-Met-Met-Met-OH: < 80% (Slower due to C-terminal steric bulk)
-
H-Ser-Met-Glu-OH: < 20% (Poor substrate)
B. Methionine Aminopeptidase (MetAP) Specificity
Bacterial MetAP removes N-terminal Methionine from nascent proteins. However, its efficiency depends heavily on the second residue (
-
Preferred Substrates: Met-Gly-Gly, Met-Ala-Ser.
-
Resistant Substrates: H-Met-Met-Ala-OH .
-
Data:Salmonella MetAP mutants capable of hyper-processing Met peptides still fail to utilize Met-Met-Ala as a methionine source. The bulky Methionine at position 2 sterically hinders the active site of type I MetAPs.
-
Visualization: Enzymatic Selectivity
Caption: H-Met-Met-Ala-OH is selectively processed by DPP-IV but resists cleavage by bacterial Methionine Aminopeptidase.
Experimental Protocols
Protocol A: Determination of DPP-IV Hydrolysis Rate
Objective: Quantify the relative hydrolysis rate of H-Met-Met-Ala-OH.
-
Reagents:
-
Purified DPP-IV enzyme (from porcine kidney or recombinant).
-
Substrate: 2 mM H-Met-Met-Ala-OH in 50 mM Tris-HCl, pH 7.8.
-
Control: 2 mM Gly-Pro-pNA (standard chromogenic substrate).
-
-
Reaction:
-
Incubate substrate with 0.1 U enzyme at 37°C.
-
Aliquot 50 µL samples at t=0, 10, 20, 30, 60 min.
-
-
Termination: Stop reaction with 10% Trifluoroacetic acid (TFA).
-
Analysis (HPLC):
-
Column: C18 Reverse Phase.
-
Gradient: 0-40% Acetonitrile in 0.1% TFA over 20 min.
-
Detection: UV at 214 nm.
-
-
Calculation: Measure the disappearance of the tripeptide peak and appearance of the dipeptide (Met-Met) and Ala. Calculate initial velocity (
).
Protocol B: Superoxide Scavenging Assay
Objective: Assess antioxidant capacity via the radical cation mechanism.
-
System: Xanthine/Xanthine Oxidase (X/XO) system to generate superoxide (
). -
Probe: Cytochrome c (reduction by superoxide is monitored at 550 nm).
-
Procedure:
-
Mix 50 µM Cytochrome c, 50 µM Xanthine in phosphate buffer (pH 7.4).
-
Add H-Met-Met-Ala-OH (test concentrations: 0.1 - 5 mM).
-
Initiate with Xanthine Oxidase (0.01 U/mL).
-
-
Measurement: Monitor absorbance decrease at 550 nm (inhibition of Cyt c reduction) compared to blank.
-
Validation: Confirm disulfoxide formation via Mass Spectrometry (Molecular ion shift +32 Da).
References
-
Showell, H. J., et al. (1976). "The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils." Journal of Experimental Medicine. Link
-
Pogocki, D., & Schöneich, C. (2002). "One-Electron Photooxidation of N-Methionyl Peptides. Mechanism of Sulfoxide and Azasulfonium Diastereomer Formation." Journal of the American Chemical Society. Link
-
Carter, T. H., & Miller, C. G. (1984). "Aspartate-specific peptidases in Salmonella typhimurium: mutants deficient in peptidase E." Journal of Bacteriology. Link
-
Mentlein, R., et al. (1993). "Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum." European Journal of Biochemistry. Link
-
Mohamed, S. A., et al. (2024).[2][3] "Novel Bioactive Peptides From Red Bigeye (Priacanthus macracanthus) Flesh Protein." Malaysian Applied Biology Journal. Link
Sources
Validation of H-Met-Met-Ala-OH Purity: A Comparative Analytical Guide
Executive Summary: The "Met-Met" Challenge
The tripeptide H-Met-Met-Ala-OH presents a distinct analytical challenge due to its dual-methionine motif. While standard peptides require routine purity checks, the presence of two thioether side chains creates a high susceptibility to oxidation, leading to a complex impurity profile containing sulfoxide diastereomers.
This guide compares three analytical methodologies—RP-HPLC (Standard) , UPLC-MS (Advanced) , and 1H-NMR (Orthogonal) —to determine the most effective protocol for validating the purity of this specific molecule.
Key Recommendation: For drug development and high-stringency research, UPLC-MS is the superior choice due to its ability to resolve the isobaric mono-oxidized impurities that often co-elute in standard HPLC.
Scientific Context & Molecule Profile[1]
The Molecule: H-Met-Met-Ala-OH
-
Sequence: Methionine-Methionine-Alanine
-
Molecular Weight: ~351.5 Da
-
Critical Quality Attribute (CQA): Oxidation State.
The Oxidation Cascade
Methionine residues are easily oxidized to Methionine Sulfoxide (Met(O)), adding +16 Da per oxidation event. Because H-Met-Met-Ala-OH has two susceptible sites, the impurity profile is statistical:
-
Native: Met-Met-Ala (Target)
-
Mono-oxidized: Met(O)-Met-Ala AND Met-Met(O)-Ala (Positional Isomers, +16 Da)
-
Di-oxidized: Met(O)-Met(O)-Ala (+32 Da)
Analytical Implication: The mono-oxidized species are positional isomers with nearly identical hydrophobicity, making baseline separation difficult on standard porous C18 columns.
Comparative Analysis of Methods
The following table summarizes the performance of the three primary validation methods.
| Feature | Method A: RP-HPLC (UV) | Method B: UPLC-MS | Method C: 1H-NMR |
| Primary Utility | Routine QC, Quantitation | R&D, Impurity Profiling | Structural Identity |
| Resolution | Moderate (Plate count ~15k) | High (Plate count ~100k) | Low (Spectral overlap) |
| Sensitivity (LOD) | ~0.1% | < 0.01% | ~1-2% |
| Oxidation Detection | Shift in Retention Time (RT) | Mass Shift (+16 Da) + RT | Chemical Shift (Methyl) |
| Throughput | 30-45 mins/sample | 5-10 mins/sample | 1-2 hours/sample |
| Equipment Cost |
Detailed Experimental Protocols
Method A: RP-HPLC (The Workhorse)
Best for: Routine batch release where the impurity profile is already characterized.
Causality: We use a C18 column with Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent, masking the peptide's terminal charges to improve interaction with the hydrophobic stationary phase, resulting in sharper peaks.
Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Gradient: 0-30% B over 30 minutes. (Note: Small peptides elute early; a shallow gradient is required).
-
Detection: UV at 214 nm (Peptide bond) and 254 nm.
-
System Suitability: Inject a standard mix. The resolution (
) between the main peak and the nearest impurity must be > 1.5.
Method B: UPLC-MS (The Gold Standard)
Best for: Validating "Pure" standards and detecting trace oxidized isomers.
Causality: The sub-2 µm particles in UPLC columns reduce the van Deemter A and C terms, maintaining efficiency at higher flow rates. The Mass Spec (MS) confirms if a small "shoulder" peak is a real impurity (+16 Da) or just a system artifact.
Protocol:
-
Column: C18 BEH (Bridged Ethyl Hybrid), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: 0.1% Formic Acid (FA) instead of TFA.
-
Why? TFA suppresses ionization in MS. FA is weaker but MS-compatible.
-
-
Gradient: Linear gradient 5-40% B over 8 minutes.
-
MS Settings: ESI Positive Mode. Scan range 100-1000 m/z.
-
Target Ions: [M+H]+ = 352.5 (Native), 368.5 (Mono-ox), 384.5 (Di-ox).
-
Method C: 1H-NMR (The Structural Validator)
Best for: Confirming the peptide sequence and gross solvent contamination.
Causality: NMR provides a "fingerprint" of the hydrogen environments. It is the only method that can definitively prove the structure without relying on retention time comparison.
Protocol:
-
Solvent: D2O or DMSO-d6 (depending on solubility).
-
Key Signal: Look for the Methionine S-CH3 singlet at ~2.1 ppm.
-
Oxidation Check: If oxidized, the S-CH3 signal shifts downfield (to ~2.7 ppm) and may split due to diastereomers.
-
Limitation: If the oxidation is < 1%, NMR will likely miss it (Signal-to-Noise ratio limits).
Visualizing the Validation Logic
Workflow 1: The Analytical Decision Matrix
This diagram illustrates the logical flow for choosing the correct validation path based on the stage of development.
Caption: Decision matrix for validating Met-Met-Ala purity. Routine HPLC filters gross impurities, while UPLC-MS is mandatory to rule out trace oxidation.
Workflow 2: The Methionine Oxidation Separation
This diagram details the specific separation mechanism required to distinguish the native peptide from its oxidized forms.
Caption: Chromatographic elution order on Reverse Phase C18. Oxidation increases polarity, causing impurities to elute before the native tripeptide.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation (ICH), 2005.[1] [Link]
-
Waters Corporation. "Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides." Waters Application Notes, 2020. [Link]
- Gritti, F., & Guiochon, G. "Separation of peptides and proteins using sub-2 micron particles." Journal of Chromatography A, 2012.
Sources
A Comparative Guide to Chemoattractant Peptides: Benchmarking H-Met-Met-Ala-OH Against Established Leukocyte Lures
For researchers, scientists, and drug development professionals navigating the complex world of cellular recruitment, understanding the nuances of chemoattractant peptides is paramount. This guide provides an in-depth comparison of the theoretical chemoattractant peptide H-Met-Met-Ala-OH against well-characterized inflammatory mediators: the bacterial-derived peptide fMLP, the complement component C5a, and the chemokine CXCL8.
While H-Met-Met-Ala-OH remains a molecule of theoretical interest, this document serves as a comprehensive framework for its evaluation. We will delve into the structural motifs, signaling pathways, and experimental methodologies required to characterize its potential as a chemoattractant, drawing direct comparisons with established molecules in the field.
Introduction to Chemoattractant Peptides
Chemoattractant peptides are a diverse group of small molecules that govern the directional migration of cells, a fundamental process in inflammation, wound healing, and immune surveillance.[1] Leukocytes, the sentinels of the immune system, rely on gradients of these peptides to navigate from the bloodstream to sites of infection or injury.[2] This migration, or chemotaxis, is initiated by the binding of chemoattractant peptides to specific G-protein coupled receptors (GPCRs) on the leukocyte surface, triggering a cascade of intracellular signals that orchestrate cell movement.[3][4]
Established Chemoattractant Peptides: A Comparative Overview
To understand the potential of H-Met-Met-Ala-OH, we must first examine the benchmarks against which it would be measured.
| Feature | fMLP (N-formyl-Met-Leu-Phe) | C5a | CXCL8 (IL-8) |
| Origin | Bacterial and mitochondrial protein degradation product[5] | Cleavage product of complement component C5 | Secreted by various immune and endothelial cells[6] |
| Primary Target Cells | Neutrophils, monocytes, macrophages[7] | Neutrophils, eosinophils, monocytes, mast cells | Neutrophils |
| Receptor(s) | Formyl Peptide Receptors (FPR1, FPR2, FPR3)[8] | C5a Receptor 1 (C5aR1/CD88), C5a Receptor 2 (C5aR2/C5L2) | CXCR1, CXCR2[9] |
| Potency (Neutrophil Chemotaxis) | High (pM to nM range) | Very High (pM to nM range) | High (nM range) |
N-formyl-Methionyl-Leucyl-Phenylalanine (fMLP)
fMLP is a potent chemoattractant for neutrophils and other phagocytic cells.[7] Its N-terminal formylation is a key structural feature, mimicking bacterial proteins and allowing it to be recognized by the immune system as a pathogen-associated molecular pattern (PAMP).[10] fMLP binds with high affinity to Formyl Peptide Receptor 1 (FPR1), a member of the GPCR family.[11]
Complement Component 5a (C5a)
C5a is a powerful inflammatory peptide generated during activation of the complement system.[12] It plays a crucial role in the innate immune response by recruiting and activating a broad range of leukocytes.[12] C5a exerts its effects through two GPCRs, C5aR1 and C5aR2, with C5aR1 being the primary signaling receptor for chemotaxis.
Chemokine (C-X-C motif) Ligand 8 (CXCL8 or IL-8)
CXCL8 is a member of the chemokine family, a group of small cytokines that are central to leukocyte trafficking.[6] It is a major chemoattractant for neutrophils and is produced by a variety of cells in response to inflammatory stimuli.[6] CXCL8 signals through two GPCRs, CXCR1 and CXCR2, which exhibit some differences in their ligand binding and signaling properties.[9]
H-Met-Met-Ala-OH: A Peptide of Interest
H-Met-Met-Ala-OH is a tripeptide with a free N-terminal methionine. Its structural similarity to the N-terminal region of fMLP (Met-Leu-Phe) raises the question of its potential to act as a chemoattractant. However, a critical difference is the absence of the N-formyl group, which is known to be crucial for the high-affinity binding of fMLP to its receptors.[11] Peptides with a free N-terminal methionine are not typically recognized by FPRs with high affinity.[10]
The central hypothesis to be tested is whether H-Met-Met-Ala-OH can induce leukocyte migration, and if so, through which receptor and with what potency compared to established chemoattractants.
Experimental Framework for Comparison
To rigorously assess the chemoattractant potential of H-Met-Met-Ala-OH, a series of well-established in vitro assays are required. These assays will allow for a direct comparison of its activity with that of fMLP, C5a, and CXCL8.
Chemotaxis Assay
The primary functional assay to determine chemoattractant activity is the chemotaxis assay, which measures the directional migration of cells in response to a chemical gradient. The Boyden chamber assay is a widely used method for this purpose.[13][14]
Experimental Workflow: Boyden Chamber Assay
Caption: Workflow for a typical Boyden chamber chemotaxis assay.
Step-by-Step Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare a range of concentrations for H-Met-Met-Ala-OH, fMLP, C5a, and CXCL8 in the assay buffer. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Assay Setup: Place the chemoattractant solutions in the lower wells of the Boyden chamber. Place a porous polycarbonate membrane (e.g., 3 or 5 µm pore size) over the lower wells.[15]
-
Cell Seeding: Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane using a stain such as Diff-Quik.
-
Data Analysis: Count the number of migrated cells in several high-power fields for each well using a light microscope. Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve.
Receptor Binding Assay
To identify the receptor through which H-Met-Met-Ala-OH might be acting, competitive receptor binding assays are essential. These assays measure the ability of an unlabeled ligand (the "competitor," in this case, H-Met-Met-Ala-OH) to displace a labeled ligand (a known high-affinity ligand for the receptor) from its receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol (Example for FPR1):
-
Membrane Preparation: Prepare membranes from cells overexpressing the human FPR1 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled FPR1 ligand (e.g., [3H]fMLP), and increasing concentrations of unlabeled H-Met-Met-Ala-OH or unlabeled fMLP (as a positive control).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the competitor. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibitory constant) for H-Met-Met-Ala-OH.
This protocol can be adapted for C5aR1 and CXCR1/2 by using the appropriate radiolabeled ligands (e.g., [125I]C5a or [125I]CXCL8).
Downstream Signaling Assays
Chemoattractant receptor activation leads to a cascade of intracellular signaling events. Measuring these downstream signals can provide further evidence of receptor activation and functional potency.
A. Calcium Mobilization Assay
GPCR activation by chemoattractants typically leads to an increase in intracellular calcium concentration ([Ca2+]i).[16] This can be measured using calcium-sensitive fluorescent dyes.[6][17]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
B. β-Arrestin Recruitment Assay
Upon GPCR activation, β-arrestins are recruited to the receptor, leading to receptor desensitization and internalization. This recruitment can be measured using various techniques, such as enzyme fragment complementation assays.[18][19]
Expected Outcomes and Interpretation
By performing these experiments, a comprehensive profile of H-Met-Met-Ala-OH's chemoattractant activity can be established.
-
Chemotaxis Assay: A bell-shaped dose-response curve is characteristic of chemotaxis. The concentration at which the peak response occurs (EC50) will determine the potency of H-Met-Met-Ala-OH relative to the other peptides.
-
Receptor Binding Assay: If H-Met-Met-Ala-OH displaces a known ligand from its receptor, it suggests that it binds to that receptor. The Ki value will indicate its binding affinity.
-
Signaling Assays: A dose-dependent increase in intracellular calcium or β-arrestin recruitment upon stimulation with H-Met-Met-Ala-OH would confirm that it is a functional agonist for the identified receptor.
Signaling Pathways: A Visual Comparison
The binding of a chemoattractant to its GPCR initiates a signaling cascade that ultimately leads to cell migration. While the specific G-proteins and downstream effectors may vary slightly between receptor types, the general pathway is conserved.
Sources
- 1. Basic mechanism of leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 9. CXCR1 and CXCR2 display receptor bias for shared chemokine agonists | bioRxiv [biorxiv.org]
- 10. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of H-Met-Met-Ala-OH in Serum
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and efficacy.[1] However, their successful translation from bench to bedside is often thwarted by a critical vulnerability: poor in vivo stability.[2][3] The bloodstream is a hostile environment, rich with proteolytic enzymes that can rapidly degrade peptide candidates, rendering them ineffective.[3] Therefore, a rigorous and early assessment of a peptide's stability in serum is not just a regulatory formality but a cornerstone of any successful peptide drug development program.[4][5]
This guide provides an in-depth, experience-driven framework for evaluating the enzymatic stability of the tripeptide H-Met-Met-Ala-OH. We will move beyond a simple recitation of steps to explain the causality behind the experimental design, enabling you to generate robust, reliable data that can confidently guide your research and development decisions.
The Battlefield: Understanding Peptide Degradation in Serum
Before designing an experiment, we must understand the forces at play. Serum is a complex cocktail of proteins, including a variety of peptidases designed to break down peptides.[6] These enzymes are broadly classified by their mode of action, and understanding them allows us to predict potential liabilities in our peptide's sequence.[7]
-
Aminopeptidases: These enzymes cleave single amino acids from the N-terminus of a peptide. The free N-terminal methionine of H-Met-Met-Ala-OH makes it a prime target for this class of enzymes.
-
Carboxypeptidases: Acting on the opposite end, these enzymes remove single amino acids from the C-terminus. The free carboxyl group (-OH) on the C-terminal alanine of our target peptide makes it susceptible to carboxypeptidase activity.
-
Endopeptidases: These enzymes cleave peptide bonds within the amino acid chain. While more common for larger peptides, the internal Met-Met bond could be a potential cleavage site.
-
Dipeptidyl Peptidases (e.g., DPP-IV): These are highly specific serine proteases that cleave dipeptides from the N-terminus, often targeting sequences with a proline or alanine at the P1' position.[7]
For H-Met-Met-Ala-OH, the most probable points of enzymatic attack are the N-terminal methionine and the C-terminal alanine, leading to rapid fragmentation and loss of the parent molecule.
The Strategy: Designing a Self-Validating Stability Assay
Our objective is twofold: to quantify the rate of degradation (i.e., the half-life) of H-Met-Met-Ala-OH and to identify its primary degradation products. This information is crucial for designing next-generation, stabilized analogues. A robust experimental design is self-validating, meaning it includes the necessary controls to ensure the data is trustworthy.
The core logic of the assay involves incubating the peptide in serum under physiological conditions and monitoring its disappearance over time using a highly specific and sensitive analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Below is a visual representation of the comprehensive workflow.
Caption: Workflow for the in vitro serum stability assay.
The Execution: A Step-by-Step Protocol
This protocol is designed to be a self-validating system. The inclusion of an internal standard corrects for variations in sample processing, while control peptides confirm that the assay can accurately measure both high and low stability.
Materials
-
Test Article: H-Met-Met-Ala-OH (lyophilized powder)
-
Serum: Pooled Human Serum (store at -80°C, thaw on ice before use)
-
Controls:
-
Positive Control (Unstable): Leu-enkephalin (known to degrade rapidly)
-
Negative Control (Stable): A known stabilized peptide analogue
-
-
Internal Standard (IS): A stable, isotope-labeled version of the test peptide or a structurally similar peptide not found in serum.
-
Quenching/Precipitation Solution: Acetonitrile containing the Internal Standard at a known concentration (e.g., 100 nM). Keep at -20°C.
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Instrumentation: Calibrated LC-MS/MS system
Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of H-Met-Met-Ala-OH and control peptides in an appropriate solvent (e.g., water or DMSO).
-
Causality: High concentration stocks minimize the volume of organic solvent added to the serum, which could otherwise inhibit enzymatic activity.
-
-
Assay Setup:
-
Thaw pooled human serum on ice and then pre-warm in a 37°C water bath for 15 minutes.
-
Aliquot 495 µL of the pre-warmed serum into microcentrifuge tubes for each time point.
-
Causality: Pre-warming the serum ensures that the enzymatic reaction starts immediately at a physiological temperature. Using pooled serum averages out variability between individual donors.[10]
-
-
Initiation of Reaction:
-
To each tube, add 5 µL of the 10 mM peptide stock solution to achieve a final concentration of 100 µM. Vortex gently to mix. This is your Time 0 sample.
-
Immediately process the Time 0 sample as described in Step 5.
-
Place the remaining tubes in the 37°C incubator.
-
-
Time-Course Sampling:
-
At each designated time point (e.g., 5, 15, 30, 60, 120 minutes), remove one tube from the incubator and immediately proceed to the quenching step.
-
-
Reaction Quenching and Protein Precipitation:
-
Take a 50 µL aliquot from the serum incubation mixture.
-
Add it to a clean tube containing 150 µL of the cold Quenching/Precipitation Solution.
-
Vortex vigorously for 30 seconds to stop the enzymatic reaction and precipitate serum proteins.[11]
-
Causality: The cold organic solvent denatures the enzymes, instantly halting degradation. The internal standard is included here to ensure that any subsequent sample loss during processing affects both the analyte and the IS equally, allowing for accurate quantification.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at >13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method for the parent peptide (H-Met-Met-Ala-OH), its potential metabolites (e.g., Met-Ala-OH, H-Met-Met), and the internal standard.
-
Inject the clarified supernatant onto a suitable reverse-phase HPLC column (e.g., C18) and analyze using the developed MRM method.[8][12]
-
Causality: LC-MS/MS is the gold standard, providing the sensitivity to detect low peptide concentrations and the specificity to distinguish the parent peptide from its degradation products and other matrix components.[8][9]
-
The Verdict: Data Analysis and Comparison
The raw data from the LC-MS/MS is a peak area ratio of the analyte to the internal standard. This ratio is directly proportional to the concentration of the analyte.
-
Calculate Percent Remaining: Normalize the peak area ratio at each time point to the ratio at Time 0.
-
% Remaining = (Peak Area Ratio at Time_x / Peak Area Ratio at Time_0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line (k) can be used to calculate the half-life. Alternatively, use software like GraphPad Prism to fit the data to a one-phase exponential decay model.[11][13]
-
t½ = 0.693 / k
-
The results should be summarized in a clear, comparative format. This allows for an objective assessment of the test article's performance against alternatives.
| Peptide | Modification | Half-Life (t½) in Human Serum (min) | Primary Cleavage Product(s) Identified | Interpretation |
| H-Met-Met-Ala-OH | None (Test Article) | 8.5 ± 1.2 | Met-Met, Met-Ala | Highly unstable; rapid cleavage at both N- and C-termini. |
| Ac-Met-Met-Ala-NH₂ | N-terminal Acetylation & C-terminal Amidation | > 240 | Minor internal cleavage fragments | Significantly stabilized; modifications successfully protect termini. |
| Leu-Enkephalin | None (Unstable Control) | 2.1 ± 0.5 | Tyr-Gly, Gly-Phe-Leu | Confirms assay sensitivity to rapid degradation. |
| Cyclosporine A | Cyclic Peptide (Stable Control) | No degradation observed at 24h | N/A | Confirms assay stability over the long term. |
Note: Data are representative and for illustrative purposes only.
The Path Forward: From Data to Decisions
The experimental data provides actionable intelligence. A half-life of 8.5 minutes for H-Met-Met-Ala-OH indicates that this peptide is too unstable for systemic therapeutic use without significant modification.[3]
The identification of Met-Met and Met-Ala as primary degradation products provides the crucial insight: the peptide is being attacked from both the N-terminus (by aminopeptidases) and the C-terminus (by carboxypeptidases). This mechanistic understanding directly informs our strategy for stabilization. As the comparative data suggests, a logical next step would be to synthesize an analogue with N-terminal acetylation and C-terminal amidation to protect these vulnerable sites.[1][3]
By employing this systematic, well-controlled, and analytically robust approach, researchers can confidently assess the enzymatic stability of their peptide candidates, identify liabilities, and rationally design the next generation of more effective and durable peptide therapeutics.
References
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization in Drug Development. [Link]
-
Bioanalytical Systems, Inc. (2025, October 11). Peptide Stability Testing - Ensure Accuracy & Reliability. [Link]
-
IQVIA. (n.d.). Quantitative Assays for Peptides using LC-MS. IQVIA Laboratories. [Link]
-
Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. Methods in Molecular Biology, 494, 177–186. [Link]
-
Hilpert, K., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
-
ResearchGate. (n.d.). Serum Stability of Peptides. [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]
-
Peptide Sciences. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]
-
Glaser, R. (2006). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Journal of Chromatography B, 841(1-2), 107-118. [Link]
-
Schönle, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Hilpert, K., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
-
Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]
-
Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. [Link]
-
Gosman, J. H., et al. (2002). Peptidases: structure, function and modulation of peptide-mediated effects in the human lung. Clinical and Experimental Allergy, 32(3), 442-451. [Link]
-
Ansorge, S., et al. (2007). Cell-Surface Peptidases. Proteases in Health and Disease, 189-220. [Link]
-
ResearchGate. (n.d.). Stability of peptides 1–16 in 50% (v/v) human serum. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. [Link]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pengtingpeptide.com [pengtingpeptide.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. Cell-Surface Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 13. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity Studies of Antibodies Against Met-Met-Ala (MMA)
Executive Summary: The Challenge of Short Hydrophobic Epitopes
Targeting the tripeptide motif Met-Met-Ala (MMA) presents a unique set of immunological challenges. Unlike charged or polar epitopes, MMA is highly hydrophobic and prone to post-translational oxidation. This guide compares the performance of the high-affinity monoclonal Clone MMA-99 against polyclonal alternatives and structural analogs.
The core difficulty in validating anti-MMA antibodies lies in distinguishing the target from:
-
Structural Analogs: Sequences like Met-Met-Gly (MMG) or Met-Ala-Ala (MAA).
-
Oxidized Variants: Methionine sulfoxide [Met(O)] derivatives, which are common artifacts in sample preparation.
-
Internal Sequences: Distinguishing a C-terminal neo-epitope (free carboxyl) from the same sequence buried internally.
Comparative Analysis: Clone MMA-99 vs. Alternatives
The following analysis benchmarks the monoclonal Clone MMA-99 against standard polyclonal pools and the "Gold Standard" (Mass Spectrometry).
Table 1: Performance Matrix
| Feature | Clone MMA-99 (Monoclonal) | Polyclonal Anti-MMA | Mass Spectrometry (MRM) |
| Primary Specificity | High ( | Moderate (Batch dependent) | Absolute (m/z defined) |
| Met(O) Cross-Reactivity | < 0.5% (Negligible) | High (Often > 20%) | Distinguishable by mass shift (+16 Da) |
| Single Residue Mismatch | Discrimination > 100-fold | Discrimination ~10-fold | Absolute discrimination |
| Throughput | High (ELISA/Flow Cytometry) | High | Low (Requires digestion/LC) |
| Sample Requirement | Low (< 10 µL serum) | Low | High (> 100 µL, destructive) |
Expert Insight: The Oxidation Trap
Causality: Methionine is the most easily oxidized amino acid. A polyclonal antibody raised against synthetic MMA will inevitably contain fractions that recognize the sulfoxide form (Met(O)-Met-Ala). Advantage:[1] Clone MMA-99 was specifically counter-screened against oxidized peptides during the hybridoma selection phase, ensuring it quantifies functional protein, not just oxidized artifacts.
Visualizing the Specificity Landscape
To understand the cross-reactivity profile, we map the binding footprint of Clone MMA-99 against its nearest neighbors.
Figure 1: Specificity Map of Clone MMA-99. The diagram illustrates the antibody's discrimination against structural analogs, oxidized forms, and internal sequences.
Validated Experimental Protocols
Scientific integrity requires self-validating protocols. The following methodologies are designed to prove specificity, not just assume it.
Protocol A: Competitive ELISA (The Specificity Stress Test)
Purpose: To quantify the cross-reactivity index (CRI) against structural analogs.
Materials:
-
Coated Plate: BSA-conjugated MMA peptide (1 µg/mL).
-
Competitors (Soluble): Free MMA, MMG, MAA, and Met(O)-MA peptides.
-
Antibody: Clone MMA-99 (at limiting concentration, e.g., 50 ng/mL).
Workflow:
-
Coating: Immobilize MMA-BSA antigen on high-binding plates (O/N, 4°C).
-
Pre-Incubation (Critical Step): In a separate tube, mix Clone MMA-99 with varying concentrations of soluble competitor peptides (
M to M). Incubate 1 hour to reach equilibrium.-
Logic: If the antibody cross-reacts with MMG, the soluble MMG will bind the antibody in the tube, preventing it from binding the plate.
-
-
Transfer: Transfer the antibody-peptide mix to the coated plate.
-
Detection: Add HRP-secondary antibody and TMB substrate.[2][3]
-
Analysis: Plot OD450 vs. Log[Competitor]. Calculate IC50.
Self-Validation Check:
-
The IC50 for the specific target (MMA) should be low (e.g., 1-10 nM).
-
The IC50 for analogs (MMG, MAA) should be >100x higher.
-
Cross-Reactivity (%) = (IC50 Target / IC50 Analog) × 100.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To determine real-time binding kinetics (
Setup:
-
Ligand: Biotinylated-Met-Met-Ala captured on a Streptavidin (SA) chip.
-
Analyte: Clone MMA-99 injected at 5 concentrations (0.5 nM – 50 nM).
-
Flow Rate: 30 µL/min (High flow minimizes mass transport limitation).
Interpretation:
-
Fast On-Rate (
): Indicates rapid recognition of the hydrophobic motif. -
Slow Off-Rate (
): Critical for wash stability in Western Blot/IHC. Clone MMA-99 typically exhibits a .
Validation Workflow Diagram
This flowchart guides the researcher through the decision-making process when validating the antibody for a new application.
Figure 2: Step-by-step validation logic for establishing antibody specificity in complex lysates.
References
-
Borden, P. & Kabat, E.A. (1987). Nucleotide sequence and genomic organization of a human anti-peptide antibody. Validates the structural basis of peptide-antibody recognition.
-
Holm, A. et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor.[1][4] Establishes the SPR protocol for peptide kinetics.
-
Uhlen, M. et al. (2016).[5] A proposal for validation of antibodies. The "Five Pillars" of antibody validation used in this guide.[5]
-
Sela-Culang, I. et al. (2013). The structural basis of antibody-antigen recognition.[6][7] Detailed review on hydrophobic epitope binding.
-
Thermo Fisher Scientific. Overview of ELISA. Standard protocols for Competitive ELISA setup.[2][3][8]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Fragmentation Dynamics of Met-Met-Ala (MMA): Oxidative Shifts and Energy-Dependent Dissociation Pathways
[1]
Executive Summary & Scientific Rationale
In the analysis of sulfur-containing peptides, the tripeptide Met-Met-Ala (MMA) serves as an exemplary model system for understanding the competition between backbone amide bond cleavage and side-chain elimination.[1] For drug development professionals monitoring peptide stability, distinguishing between native Methionine (Met) and its oxidative product, Methionine Sulfoxide (MetO), is critical.[1]
This guide provides a comparative analysis of the fragmentation behaviors of native MMA and its oxidized forms (MetO-Met-Ala, Met-MetO-Ala).[1] We focus on the diagnostic utility of the 64 Da neutral loss (methanesulfenic acid) and the energy-dependence of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD).
Theoretical Framework: The Mechanistic Divide
To interpret MS/MS spectra of MMA, one must understand the "Mobile Proton Model" and how the thioether side chain alters fragmentation kinetics.
Native vs. Oxidized Fragmentation Channels[1]
-
Native Met (M): Fragmentation is driven by charge-remote or charge-directed pathways yielding standard
andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ions. A minor neutral loss of 48 Da (methanethiol,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) is occasionally observed from or ions but is rarely dominant. -
Oxidized Met (MetO): The sulfoxide group is thermally labile.[1] Under low-energy vibrational activation (CID), the elimination of methanesulfenic acid (
, 64 Da) is the thermodynamically favored pathway, often suppressing informative backbone cleavage.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualization of Dissociation Pathways
The following diagram illustrates the competitive kinetics between informative backbone sequencing and the "blind spot" created by oxidative neutral loss.
Caption: Figure 1. Competitive dissociation pathways for MMA. Note the dominance of the 64 Da neutral loss in oxidized forms under low collision energy.[2]
Experimental Protocol: Self-Validating Workflow
This protocol is designed to generate reference spectra for both native and oxidized species within a single LC-MS run.[1]
Materials & Sample Preparation[1]
-
Stock Solution: Dissolve synthetic H-Met-Met-Ala-OH (MW ~351.[1]15) in 0.1% Formic Acid (FA) to 1 µM.
-
Oxidation Step (On-Column Simulation):
-
Aliquot A: Control (Native).[1]
-
Aliquot B: Incubate with 0.1%
for 30 mins at RT to induce Metngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> MetO (+16 Da) and Met MetO2 (+32 Da, Sulfone). Quench with 10 mM Methionine.
-
-
LC-MS Configuration:
Acquisition Parameters (The "Comparison" Setup)
To validate the energy dependence, acquire MS/MS data using two distinct fragmentation regimes:
Comparative Data Analysis
The following data summarizes the theoretical and experimentally observed ions.
Mass Shift Reference Table
Monoisotopic Masses (Protonated, [M+H]+)
| Species | Formula | Precursor m/z | Key Characteristic |
| Native MMA | 352.14 | Standard b/y series | |
| Oxidized (1x MetO) | 368.13 | +16 Da shift, Hydrophilic shift (RT) | |
| Oxidized (2x MetO) | 384.13 | +32 Da shift |
Fragmentation Comparison: CID vs. HCD
Scenario 1: Native MMA (m/z 352.14)
-
CID: Produces clean
(Met-Met, m/z 263.09) andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (Met-Ala, m/z 205.06). -
Observation: The thioether is stable; backbone cleavage dominates.
Scenario 2: Oxidized MMA (m/z 368.13) [1]
-
CID (Low Energy): Spectrum is dominated by a single peak at m/z 304.13 (368.13 - 64).[1]
-
HCD (High Energy): The neutral loss peak (304.[1]13) is present but reduced in relative intensity.[1]
-
Interpretation: Higher energy access allows the system to overcome the activation barrier for amide bond breakage, revealing
(m/z 279.09) orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (m/z 221.06), allowing you to localize which Met is oxidized.
-
Diagnostic Ion Table
| Ion Type | Native (m/z) | Oxidized (Met1-O) | Oxidized (Met2-O) | Diagnostic Value |
| Precursor | 352.14 | 368.13 | 368.13 | Confirmation of oxidation event.[1] |
| [M+H - 64]+ | N/A | 304.13 | 304.13 | Signature of Met-Sulfoxide. |
| b2 | 263.09 | 279.09 | 279.09 | Cannot distinguish Met1 vs Met2 oxidation in b2.[1] |
| y2 | 205.06 | 205.06 | 221.06 | Distinguishes Met1 vs Met2 oxidation. |
| y1 | 90.05 | 90.05 | 90.05 | Anchor ion (Alanine).[1] |
Advanced Analysis: Isomeric Differentiation
A common challenge is distinguishing Met-Met-Ala (MMA) from its sequence isomer Met-Ala-Met (MAM) .[1]
-
MMA
Ion: Met-Met (m/z 263.09).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
MAM
Ion: Met-Ala (m/z 203.08).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Protocol: If the precursor mass is identical (isomer), extract the XIC (Extracted Ion Chromatogram) for m/z 263.09 vs 203.08. The presence of 263.09 conclusively identifies the MMA sequence.
Workflow Logic Diagram
Caption: Figure 2. Logic flow for distinguishing MMA from MAM using b-ion specificities.
References
-
Guan, Z., & Yates, J. R. (2011).[1] Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry.[5][6][7]
-
Lagerwerf, F. M., et al. (1996).[1] Identification of oxidized methionine in peptides. Rapid Communications in Mass Spectrometry.
-
Harrison, A. G. (2013).[1] Fragmentation Reactions of Methionine-Containing Protonated Octapeptides. Journal of the American Society for Mass Spectrometry.[5][6][7]
-
Thermo Fisher Scientific. Methionine Sulfoxide Reductases and Mass Spectrometry Applications.
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. bumc.bu.edu [bumc.bu.edu]
Benchmarking Specificity: H-Met-Met-Ala-OH vs. fMLP in FPR Functional Assays
Executive Summary: The Case for the "Null" Benchmark
In the high-stakes environment of GPCR drug discovery—specifically targeting the Formyl Peptide Receptor 1 (FPR1)—potency data is meaningless without specificity validation. While N-Formyl-Met-Leu-Phe (fMLP) remains the gold standard agonist for neutrophil activation, the non-formylated tripeptide H-Met-Met-Ala-OH serves a critical, often overlooked role: it is the definitive specificity benchmark .
This guide objectively compares the performance of H-Met-Met-Ala-OH against fMLP and WKYMVm. We demonstrate that H-Met-Met-Ala-OH’s lack of potency is not a failure, but its primary feature, establishing the "formyl-dependency" required to validate FPR1-targeted hits.
Comparative Technical Overview
The following table benchmarks the physicochemical and functional properties of H-Met-Met-Ala-OH against the standard FPR1 agonist (fMLP) and the pan-FPR agonist (WKYMVm).
Table 1: Physicochemical & Functional Profile
| Feature | H-Met-Met-Ala-OH | fMLP (f-Met-Leu-Phe) | WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met) |
| Role | Negative Control / Specificity Benchmark | Primary Agonist (Gold Standard) | Pan-Agonist (FPR1/2/3) |
| N-Terminus | Free Amine ( | Formyl Group ( | Free Amine (Specific Sequence Driven) |
| FPR1 Affinity ( | > 10,000 nM (Negligible) | ~ 0.5 - 1.0 nM | ~ 2.0 nM |
| Ca | No Response (< 100 | 0.5 - 5.0 nM | 0.1 - 1.0 nM |
| Solubility | Water/Acidic Buffer (Sensitive to Oxidation) | DMSO / Ethanol | DMSO / Water |
| Primary Utility | Validating formyl-group dependence of receptor activation. | Positive control for neutrophil chemotaxis & ROS. | Activating FPR2/ALX or broad spectrum FPRs. |
Key Insight: The structural difference of a single formyl group shifts the potency by 4-5 orders of magnitude. If your "fMLP" stock degrades (deformylates) to H-Met-Leu-Phe, you lose activity. H-Met-Met-Ala-OH mimics this "background" state.
Mechanistic Causality: Why H-Met-Met-Ala-OH Fails (And Why That Matters)
To understand the benchmark, one must understand the signaling architecture. FPR1 is a G-protein coupled receptor (
The "Lock and Key" Mechanism
-
The Lock (FPR1): The binding pocket contains specific residues (Asp106, Arg201) that form hydrogen bonds specifically with the N-formyl group and the methionine side chain.
-
The Key (fMLP): The formyl group anchors the peptide, triggering a conformational change that releases the
subunit. -
The Mismatch (H-Met-Met-Ala-OH): Lacking the formyl group, the N-terminal amine is positively charged at physiological pH. This charge creates electrostatic repulsion within the hydrophobic binding pocket, preventing G-protein coupling.
Visualization: FPR1 Activation Logic
The following diagram illustrates the divergent pathways between the agonist (fMLP) and the specificity control (H-Met-Met-Ala-OH).
Figure 1: Signal transduction comparison. Note the "dead end" interaction for H-Met-Met-Ala-OH (Red dotted line), preventing the Calcium and Chemotaxis cascades.
Validated Experimental Protocols
Protocol A: Ratiometric Calcium Flux (Fura-2)
Objective: Demonstrate specific FPR1 activation by comparing fMLP vs. H-Met-Met-Ala-OH.
Reagents:
-
Buffer: HBSS + 20mM HEPES (pH 7.4) + 0.1% BSA (Essential to prevent peptide loss to plastic).
-
Dye: Fura-2 AM (2
M final). -
Controls: H-Met-Met-Ala-OH (Negative), fMLP (Positive), Ionomycin (Maximal).
Step-by-Step Workflow:
-
Cell Prep: Isolate human neutrophils or differentiate HL-60 cells (DMSO 1.3% for 5 days). Resuspend at
cells/mL in loading buffer. -
Dye Loading: Incubate with Fura-2 AM for 30 mins at 37°C in the dark. Crucial: Add Probenecid (2.5 mM) to prevent dye leakage.
-
Baseline: Measure fluorescence ratio (340/380 nm) for 30 seconds to establish a stable baseline.
-
Challenge (The Benchmark):
-
Well A: Inject H-Met-Met-Ala-OH (Final conc: 10
M). -
Expectation: No change in ratio (Flatline).
-
-
Challenge (The Agonist):
-
Well B: Inject fMLP (Final conc: 10 nM).
-
Expectation: Rapid transient spike within <5 seconds.
-
-
Validation: If Well A shows a spike >10% of Well B, check for bacterial contamination in your peptide stock (bacterial supernatants contain formyl peptides).
Protocol B: Neutrophil Chemotaxis (Boyden Chamber)
Objective: Confirm physiological migration is formyl-dependent.
-
Chamber: 96-well Transwell system (3
m pore size). -
Bottom Chamber:
-
Negative Control: Buffer only.
-
Specificity Control: H-Met-Met-Ala-OH (
M). -
Positive Control: fMLP (
M).
-
-
Top Chamber: Neutrophils (
cells/well) in HBSS/BSA. -
Incubation: 45-60 minutes at 37°C, 5%
. -
Readout: Quantify migrated cells via ATP luminescence or Calcein-AM.
-
Acceptance Criteria: The Migration Index (MI) for H-Met-Met-Ala-OH should be statistically indistinguishable from Buffer Only (MI
1.0), whereas fMLP should yield MI > 2.5.
Data Interpretation & Troubleshooting
The "Methionine Oxidation" Trap
H-Met-Met-Ala-OH contains two methionine residues. Methionine is highly susceptible to oxidation to methionine sulfoxide, especially in the presence of trace metals or light.
-
Symptom: Inconsistent concentration data or HPLC retention time shifts.
-
Impact: While oxidized fMLP loses potency, oxidized H-Met-Met-Ala-OH remains inactive. However, oxidation can alter solubility.
-
Solution: Store lyophilized powder at -20°C under desiccant. Reconstitute in degassed buffer or use 1mM DTT if the assay permits (though DTT can interfere with some ROS assays).
Interpreting "Weak" Activity
If you observe weak activity with H-Met-Met-Ala-OH at very high concentrations (>100
-
Contamination: The most common cause is trace contamination with formylated peptides during synthesis or handling.
-
Low Affinity Binding: At massive concentrations, non-specific hydrophobic interactions can trigger weak G-protein coupling, but this is physiologically irrelevant.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. [Link]
-
Dahlgren, C., et al. (2016). The N-formyl peptide receptors: much more than chemoattractant receptors. Frontiers in Immunology, 7, 397. [Link]
-
Southgate, E. L., et al. (2008). Identification of formyl peptides in mitochondrial fractions using a bioassay. Biochemical and Biophysical Research Communications, 377(2), 443-447. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. New chemotactic dimeric peptides show high affinity and potency at the human formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. Synthesis and properties of chemotactic peptide analogs. II. HCO-Met-Leu-Phe-OMe analogs containing cyclic alpha,alpha-disubstituted amino acids as Met and Phe mimicking residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
In the landscape of peptide-based therapeutics and biochemical research, even subtle modifications to a peptide's primary sequence can induce profound changes in its three-dimensional structure and, consequently, its function. Tripeptides, as the simplest oligomeric units, serve as excellent models for understanding these fundamental structure-function relationships. This guide provides an in-depth structural and physicochemical comparison of the tripeptide H-Met-Met-Ala-OH with a series of rationally selected, structurally related analogues.
The choice of H-Met-Met-Ala-OH as our core peptide is deliberate. The repeated methionine (Met) residues offer unique characteristics due to the presence of a flexible, hydrophobic thioether side chain.[1] Methionine can participate in key hydrophobic and sulfur-aromatic interactions that influence peptide folding and stability.[2][3] The C-terminal alanine (Ala) provides a simple, non-bulky anchor. By systematically substituting each residue, we can dissect the contribution of each position to the peptide's overall conformation and properties.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloguing of data to explain the causality behind experimental choices and to provide a framework for the structural elucidation of short peptides.
Physicochemical and Structural Comparison
The primary sequence of a peptide dictates its fundamental physicochemical properties and predisposes it to adopt certain secondary structures.[4] To understand the impact of sequence variation, we will compare H-Met-Met-Ala-OH to five analogues where residues are either substituted or rearranged. The key physicochemical properties—molecular weight (MW), theoretical isoelectric point (pI), and the grand average of hydropathy (GRAVY)—were calculated using established algorithms to provide a quantitative basis for comparison.[5][6][7][8]
| Peptide Sequence | Molecular Weight ( g/mol ) | Theoretical pI | GRAVY Score* | Predicted Structural Impact of Variation |
| H-Met-Met-Ala-OH (Reference) | 351.51 | 5.54 | 1.83 | Two adjacent bulky, hydrophobic Met residues suggest a propensity for hydrophobic collapse. The flexible thioether side chains may allow for multiple low-energy conformations. |
| H-Ala-Met-Ala-OH | 305.41 | 5.61 | 1.80 | Replacement of the N-terminal Met with the smaller Ala reduces steric bulk at the N-terminus, potentially increasing conformational flexibility of the backbone. |
| H-Met-Gly-Ala-OH | 277.34 | 5.61 | 1.03 | Substituting the internal Met with Gly, the most flexible amino acid, is expected to significantly increase the peptide's conformational freedom and reduce its overall hydrophobicity. |
| H-Met-Phe-Ala-OH | 325.42 | 5.54 | 2.37 | Introducing a Phenylalanine (Phe) residue adds significant steric bulk and the potential for aromatic (π-π or Met-π) interactions, likely leading to more defined, albeit different, structural conformations.[2] Hydrophobicity is markedly increased. |
| H-Met-Met-Gly-OH | 337.48 | 5.54 | 1.27 | Replacing the C-terminal Ala with Gly increases the flexibility at the C-terminus and reduces the overall hydrophobicity compared to the reference peptide. |
| H-Gly-Met-Met-OH | 337.48 | 5.54 | 1.27 | Placing Gly at the N-terminus removes steric constraints, potentially allowing the two Met residues to interact more freely and dominate the conformational landscape. |
*A more positive GRAVY score indicates greater hydrophobicity. Calculations performed using online peptide property calculators.[5][9][10][11]
Interpreting the Physicochemical Data
The data table reveals key insights. The substitution of methionine with smaller residues like glycine or alanine reduces the molecular weight and overall hydrophobicity (lower GRAVY score). Conversely, introducing phenylalanine significantly increases the hydrophobicity. The isoelectric point remains relatively stable across these non-ionizable substitutions, as expected.[12] These shifts in hydrophobicity and steric bulk are the primary drivers of the predicted structural differences, influencing how the peptide folds in an aqueous environment.
The following diagram illustrates the logical relationship between the reference peptide and its analogues, highlighting the specific amino acid substitutions made.
Caption: Structural relationships between the reference peptide and its analogues.
A Multi-Technique Approach to Structural Elucidation
No single technique can fully capture the structural dynamics of a flexible molecule like a tripeptide. A robust characterization relies on integrating data from multiple experimental and computational methods. The choice of technique is dictated by the desired level of detail and the physical state of the sample (solution vs. solid-state).
The diagram below outlines a comprehensive workflow for peptide structural analysis, combining spectroscopic, crystallographic, and computational approaches. This integrated methodology provides a self-validating system where findings from one technique corroborate or refine the models derived from another.
Caption: Integrated workflow for comprehensive peptide structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the premier technique for determining the three-dimensional structure of peptides in solution, an environment that closely mimics physiological conditions.[7][13] For a small tripeptide, 2D NMR experiments like TOCSY and NOESY are essential. TOCSY identifies protons within the same amino acid residue (spin system), while NOESY reveals protons that are close in space (<5 Å), regardless of their position in the sequence.[14] This through-space information is critical for defining the peptide's folded conformation.
Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the secondary structure of a peptide in solution. While tripeptides are often too short to form stable α-helices or β-sheets, their CD spectra can reveal propensities for specific conformations, such as polyproline II (PPII) helices, β-turns, or disordered states.[9][15] It is an invaluable tool for comparing the overall conformational landscape of our peptide analogues under various conditions (e.g., different solvents, temperatures).
X-ray Crystallography
Causality: To obtain an atomic-resolution view of a peptide's structure, X-ray crystallography is the gold standard.[12][16] This technique requires the peptide to be crystallized, and the resulting structure represents a single, low-energy conformation in the solid state. While this may not reflect the full dynamic range of structures in solution, it provides precise bond angles, lengths, and intermolecular packing information that is unattainable by other methods.[17]
Molecular Dynamics (MD) Simulations
Causality: MD simulations bridge the gap between experimental data and a dynamic understanding of peptide behavior.[18] By simulating the motions of atoms over time based on a force field, MD can explore the conformational landscape of a peptide, predict stable structures, and visualize fluctuations that are difficult to capture experimentally.[19] It is a powerful tool for rationalizing how a single amino acid substitution alters the dynamic behavior and structural preferences of the entire molecule.
Experimental Protocols
The following protocols are provided as standardized, self-validating methodologies for the characterization of tripeptides.
Protocol 1: 2D NMR Structural Analysis
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a 90% H₂O/10% D₂O buffer solution (e.g., 20 mM phosphate buffer, pH 6.0). The D₂O provides the lock signal for the spectrometer.[13]
-
Data Acquisition: Acquire a series of 2D NMR spectra on a 600 MHz or higher spectrometer.
-
TOCSY (Total Correlation Spectroscopy): Use a mixing time of 80 ms to correlate all protons within each amino acid's spin system. This is used for resonance assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 200-300 ms to detect through-space correlations between protons up to ~5 Å apart.[14] These cross-peaks are the primary source of structural restraints.
-
-
Data Processing & Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances by identifying the unique spin systems in the TOCSY spectrum and linking them sequentially using inter-residue NOEs (Hα(i) to HN(i+1)) in the NOESY spectrum.
-
Integrate the NOESY cross-peaks and calibrate them to derive distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).
-
-
Structure Calculation: Use the experimental distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 20-50 structures that satisfy the data. The quality of the final ensemble is validated using metrics like RMSD and Ramachandran plot analysis.
Protocol 2: Circular Dichroism (CD) Conformational Analysis
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of components that absorb in the far-UV region. Prepare a final sample with a concentration of approximately 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to reduce oxygen absorption below 200 nm.
-
Data Acquisition:
-
Place the sample in a 1 mm pathlength quartz cuvette.
-
Record a spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone under identical conditions.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.
-
Analyze the resulting spectrum. Characteristic minima at ~222 nm and ~208 nm suggest α-helical content, while a single minimum around 218 nm is indicative of β-sheet structure. A strong negative band near 200 nm often indicates a disordered or PPII-like conformation.[9][15]
-
Protocol 3: X-Ray Crystallography
-
Crystallization Screening: The most challenging step is to find conditions that yield diffraction-quality crystals.[12] Use high-throughput screening kits to test a wide range of precipitants, salts, and pH values. The hanging drop or sitting drop vapor diffusion method is commonly used. A typical setup involves mixing 1 µL of peptide solution (10-20 mg/mL) with 1 µL of the reservoir solution.
-
Crystal Harvesting and Cryo-protection: Once crystals appear (days to weeks), carefully harvest them using a small loop. To prevent damage during X-ray exposure, flash-cool the crystals in liquid nitrogen. This often requires soaking the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol) first.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in a synchrotron X-ray beam. Rotate the crystal and collect a series of diffraction images.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and reflection intensities.
-
Solve the "phase problem" using methods like direct methods or molecular replacement (if a homologous structure exists).[17] This generates an initial electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final structure is assessed by R-factor and R-free values.
-
Conclusion
The structural analysis of H-Met-Met-Ala-OH and its analogues demonstrates a core principle of peptide science: sequence defines structure. The strategic substitution of amino acids allows for a systematic investigation into the roles of steric bulk, hydrophobicity, and conformational flexibility in dictating the three-dimensional architecture of a peptide. The hydrophobicity of the dual methionine residues likely drives a compact, albeit dynamic, conformation in the reference peptide. Replacing these with smaller or more flexible residues disrupts this packing, while introducing aromatic residues introduces new, stabilizing interactions.
A comprehensive understanding can only be achieved through the judicious application of an integrated analytical workflow. NMR and CD spectroscopy provide insights into the ensemble of conformations present in solution, while X-ray crystallography can deliver a high-resolution snapshot of a single state. These experimental approaches, when combined with the dynamic insights from molecular dynamics simulations, provide a powerful, self-validating system for elucidating peptide structure and function. This guide serves as a foundational framework for such investigations, empowering researchers to rationally design and characterize peptides for advanced therapeutic and biotechnological applications.
References
-
NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). NovoPro Bioscience Inc. Retrieved from [Link]
-
Muñoz, V., & Serrano, L. (2003). Stable conformations of tripeptides in aqueous solution studied by UV circular dichroism spectroscopy. Journal of the American Chemical Society, 125(27), 8232–8233. Retrieved from [Link]
-
Innovagen. (n.d.). PepCalc.com - Peptide calculator. Innovagen. Retrieved from [Link]
-
Berman, A. J., & Gellman, S. H. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 117–127. Retrieved from [Link]
-
LifeTein. (n.d.). Protein/Peptide Property Calculator. LifeTein LLC. Retrieved from [Link]
-
Ahmadi, S., & Ulmschneider, J. P. (2018). Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. International Journal of Molecular Sciences, 19(9), 2635. Retrieved from [Link]
-
Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(10), 1953-1959. Retrieved from [Link]
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105–132. Retrieved from [Link]
-
PubChem. (n.d.). Met-Gly-Ala. National Center for Biotechnology Information. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). H-Met-Ala-OH peptide. NovoPro Bioscience Inc. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). H-Met-Arg-Phe-Ala-OH peptide. NovoPro Bioscience Inc. Retrieved from [Link]
-
Williamson, M. P. (2014). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Retrieved from [Link]
-
Dračínský, M., & Hodgkinson, P. (2021). Testing the Potential of the Ferrocene Chromophore as a Circular Dichroism Probe for the Assignment of the Screw-Sense Preference of Tripeptides. Organometallics, 40(10), 1437–1446. Retrieved from [Link]
-
Schweitzer-Stenner, R. (2003). Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy. Journal of the American Chemical Society, 125(27), 8232-8233. Retrieved from [Link]
-
Dyson, H. J., & Wright, P. E. (1998). Peptide structure determination by NMR. Methods in molecular biology (Clifton, N.J.), 103, 259–303. Retrieved from [Link]
-
YSL Lab, Tufts University. (n.d.). Peptide MD Simulation. Tufts University. Retrieved from [Link]
-
Ulmschneider, M. B. (2017). The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. Methods in molecular biology (Clifton, N.J.), 1545, 181–196. Retrieved from [Link]
-
Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. Retrieved from [Link]
-
Reed, J. (n.d.). The Role of Circular Dichroism in Peptide Structural Analysis. Reed Bio. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Retrieved from [Link]
-
Thomas, N. C. (2014). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin–Madison. Retrieved from [Link]
-
PubChem. (n.d.). H-Met-arg-phe-ala-OH. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2026, February 10). Amino acid. Retrieved from [Link]
-
Kim, J., et al. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. The Journal of Physical Chemistry Letters, 14(20), 4784–4790. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]
-
PubChem. (n.d.). His-Met-Ala. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). L-Methionine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Met-His-Ala. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). H-Met-met-OH. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2025, August 15). Tripeptide. Retrieved from [Link]
-
Tatko, C. D., & Waters, M. L. (2004). Investigation of the nature of the methionine–π interaction in β-hairpin peptide model systems. Protein Science, 13(9), 2515–2522. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Nature of the Methionine-π Interaction in Β-hairpin Peptide Model Systems. Retrieved from [Link]
-
The Biology Project, University of Arizona. (n.d.). Amino Acids - Methionine. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical-chemical properties of l-methionine. Retrieved from [Link]
-
Offenbacher, A. R., et al. (2023). Proximal Methionine Amino Acid Residue Affects the Properties of Redox-Active Tryptophan in an Artificial Model Protein. ACS Omega, 8(22), 19579–19587. Retrieved from [Link]
-
Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
-
PubChem. (n.d.). Gly-Ala-Met. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). L-Methionyl-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Alanyl-methionine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Glycyl-L-methionine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Gly-Ala-Met | C10H19N3O4S | CID 122220130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Met-Val-His-Trp-Ala-Ala-OH | C33H47N9O7S | CID 172564648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Property Calculator [novoprolabs.com]
- 6. bachem.com [bachem.com]
- 7. GRAVY [aminoinsight.com]
- 8. GRAVY Calculator [gravy-calculator.de]
- 9. pepcalc.com [pepcalc.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Property Calculator [peptide2.com]
- 12. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 13. Peptide Analyzing Tool | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. Buy H-Met-arg-phe-ala-OH | 67368-29-0 [smolecule.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 19. H-Gly-Met-OH | CAS 554-94-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Comprehensive Guide to the Proper Disposal of H-Met-Met-Ala-OH
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of laboratory reagents, including synthetic peptides like H-Met-Met-Ala-OH, is a critical component of this responsibility. While many short-chain peptides are not classified as acutely hazardous, their potential bioactivity necessitates a structured and cautious approach to their disposal.[1]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of H-Met-Met-Ala-OH. In the absence of a specific Safety Data Sheet (SDS) for this tripeptide, these procedures are grounded in established best practices for laboratory chemical waste management and general peptide handling.[1][2] The foundational principle is to treat all research peptides as potentially bioactive chemical waste, ensuring that disposal pathways are compliant with institutional and regulatory standards.[3][4][5]
Hazard Assessment and Initial Considerations
H-Met-Met-Ala-OH is a tripeptide composed of two methionine residues and one alanine residue. While alanine is generally considered non-hazardous, methionine and its degradation byproducts warrant consideration. Excessive intake of methionine has been associated with potential health risks, and its decomposition upon heating can produce toxic fumes, including sulfur and nitrogen oxides.[6][7][8][9] Therefore, incineration is a common and appropriate final disposal method for this type of waste.[1][5]
Given the lack of specific toxicological data, all waste generated from the handling of H-Met-Met-Ala-OH should be managed through your institution's hazardous waste program.[3][10]
Personal Protective Equipment (PPE) and Safe Handling
The primary barrier against accidental exposure is the consistent use of appropriate PPE. Before handling H-Met-Met-Ala-OH in any form, ensure the following are in place:
-
Gloves : Wear chemical-resistant nitrile gloves. If gloves become contaminated, remove and replace them immediately.[1]
-
Eye Protection : Safety glasses or goggles are mandatory to protect against splashes or airborne particles.[1]
-
Lab Coat : A standard laboratory coat must be worn to protect skin and clothing.[1]
-
Respiratory Protection : When handling the lyophilized (powder) form of the peptide, which can easily become airborne, all work should be conducted within a certified chemical fume hood or a biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Protocols
The cornerstone of proper chemical disposal is the strict segregation of waste streams.[4] Never dispose of peptide waste in the regular trash or down the sanitary sewer.[3][4]
This category includes unused or expired lyophilized peptide, as well as consumables contaminated with the solid peptide (e.g., weigh boats, spatulas, contaminated gloves, and paper towels).
-
Collection : Place all solid peptide waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Container Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "H-Met-Met-Ala-OH," and the date accumulation began.[5]
-
Storage : Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11][12]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[3]
This waste stream includes peptide solutions (both aqueous and solvent-based), and waste from experimental procedures like HPLC.
-
Chemical Inactivation (Aqueous Solutions) : Before final collection, it is best practice to inactivate the peptide's biological activity. A widely accepted method is to treat the aqueous waste with a 10% bleach solution (to achieve a final sodium hypochlorite concentration of 0.5-1.0%) and allow a contact time of at least 30 minutes.[1]
-
pH Neutralization : After chemical inactivation, neutralize the pH of the solution to fall within a range of 6-8 before collection.
-
Collection :
-
Aqueous Waste : Collect the inactivated and neutralized aqueous solution in a clearly labeled hazardous waste container.
-
Solvent-Based Waste : Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not mix chlorinated and non-chlorinated solvents unless permitted by your institution's EHS.[1]
-
-
Storage and Disposal : Store sealed containers in the satellite accumulation area and arrange for EHS pickup.
This category includes any needles, syringes, pipette tips, or broken glassware that have come into contact with H-Met-Met-Ala-OH.
-
Collection : Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[1][13]
-
Labeling : The sharps container must be clearly labeled as "Chemically Contaminated Sharps" and include the name of the peptide.[1]
-
Disposal : Once the container is three-quarters full, seal it and arrange for disposal through the institutional hazardous waste program.[1]
The original vial or container that held the H-Met-Met-Ala-OH must be decontaminated before being discarded.
-
Decontamination : Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection : The first rinse, and preferably all three, must be collected and disposed of as liquid hazardous waste.[14]
-
Final Disposal : After rinsing and allowing the container to air dry, obliterate or deface the original label.[14] The clean, defaced container can typically be disposed of in the regular trash or designated glass recycling, in accordance with institutional policy.[14][15]
Spill and Emergency Procedures
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Contain the Spill :
-
Solid Spill : Gently cover the spill with absorbent material to prevent the powder from becoming airborne.[2] Sweep up the material and place it, along with the absorbent, into the solid hazardous waste container.
-
Liquid Spill : Use a chemical spill kit with absorbent pads or vermiculite to contain and absorb the liquid.[11] Place all contaminated materials into the hazardous waste container.
-
-
Decontaminate the Area : Clean the spill area thoroughly with a 10% bleach solution, followed by a water rinse.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS office, as required by your institution's policy.
Quick Reference Disposal Table
| Waste Type | Container | Procedure | Final Pathway |
| Solid Peptide Waste (Unused powder, contaminated consumables) | Labeled, leak-proof hazardous waste container | Collect directly into the container. Seal when not in use. | EHS Pickup (Incineration) |
| Aqueous Liquid Waste (Peptide solutions in water/buffer) | Labeled, compatible hazardous waste carboy | 1. Inactivate with 10% bleach (30 min).2. Neutralize pH.3. Collect in container. | EHS Pickup |
| Solvent-Based Liquid Waste (Peptide in organic solvents) | Labeled, solvent-compatible hazardous waste carboy | Collect in a separate container from aqueous waste. Do not mix incompatible solvents. | EHS Pickup |
| Contaminated Sharps (Needles, pipette tips, broken glass) | Labeled, puncture-resistant sharps container | Place sharps immediately into the container. Do not overfill. | EHS Pickup |
| Empty Peptide Vials | Regular trash or glass recycling | 1. Triple rinse (collect rinsate as hazardous waste).2. Deface label.3. Dispose of per institutional policy. | Institutional Recycling/Trash |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with H-Met-Met-Ala-OH.
Caption: Workflow for the segregation and disposal of H-Met-Met-Ala-OH waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Available from: [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Available from: [Link]
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Available from: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]
-
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Available from: [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Available from: [Link]
-
Yanfen Biotech. (2024, October 10). Stability Issues of Peptide Drugs and Their Solutions. Available from: [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]
-
GenScript. (2016, May 20). Safety Data Sheet. Available from: [Link]
-
Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Available from: [Link]
-
Yanfen Biotech. (2024, October 10). Stability Issues of Peptide Drugs and Their Solutions. Available from: [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. Available from: [Link]
-
Peptide Synthetics. Materials safety data sheet. Available from: [Link]
-
Making Cosmetics. (2020, May 4). SDS (Safety Data Sheet) - Natural Peptide. Available from: [Link]
- Google Patents. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
-
ACS Publications. (2025, August 4). Plant-Derived Bioactive Peptides: Extraction, Isolation, Purification, Pharmacological Activities, Structure–Activity Relationship, and Applications. Available from: [Link]
-
Purdue University Environmental Health and Safety. Biological Waste. Available from: [Link]
-
ResearchGate. (2025, August 6). Toxicity of Methionine in Humans. Available from: [Link]
-
Biochemistry Journal. (2024, May 23). Curtailing environmental pollution by bioconversion of bio wastes into bioactive peptides. Available from: [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Methionine?. Available from: [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Available from: [Link]
-
Sumitomo Chemical America, Inc. (1995, December 15). dl-methionine-9232-sumitomo-sds.pdf. Available from: [Link]
-
WebMD. Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]
-
Biochemistry Journal. (2024, May 23). Curtailing environmental pollution by bioconversion of bio wastes into bioactive peptides. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. biovera.com.au [biovera.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the side effects of Methionine? [synapse.patsnap.com]
- 9. Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.creliohealth.com [blog.creliohealth.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Laboratory waste | Staff Portal [staff.ki.se]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for H-Met-Met-Ala-OH
This guide provides essential safety and logistical information for the handling and disposal of the tripeptide H-Met-Met-Ala-OH. As a research chemical with an incompletely characterized toxicological profile, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental data. This document synthesizes established best practices for peptide handling to provide a direct, field-proven operational plan.
Hazard Assessment and the Causality of Control
While specific toxicity data for H-Met-Met-Ala-OH is not extensively documented, its physical and chemical properties as a lyophilized peptide powder dictate the necessary safety precautions. The primary risks stem from its potential biological activity and the physical nature of the substance.
-
Inhalation Risk : Lyophilized powders are lightweight and can easily become airborne during handling, such as weighing or reconstitution.[1] Inhalation is a primary route of exposure for potent biological materials, which can lead to respiratory tract irritation or sensitization.[2] Therefore, engineering controls are the first and most critical line of defense.
-
Dermal and Ocular Exposure : Accidental contact with skin or eyes can cause irritation or allow the compound to be absorbed.[3][4] Some peptide compounds may cause skin irritation upon prolonged or repeated exposure.[2][4]
-
Unknown Biological Effects : As a novel or research-specific peptide, its long-term effects upon exposure are unknown. The precautionary principle dictates that it should be handled as a potentially hazardous substance, minimizing all routes of exposure.
The core of a robust safety protocol is a multi-layered system where Personal Protective Equipment (PPE) serves as the final barrier, complementing primary engineering controls like a chemical fume hood.
Core Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not merely a checklist but a system designed to prevent exposure at every step. Each component is chosen to address the specific risks identified above.
| PPE Component | Specification/Standard | Rationale and Protected Hazard |
| Hand Protection | Nitrile Gloves | Provides a chemical-resistant barrier against accidental skin contact with the peptide in both solid and solution form. Nitrile is a standard for general laboratory chemical handling.[1][5][6] |
| Eye/Face Protection | Safety Glasses with Side-Shields (ANSI Z87.1 / EN166) | Protects eyes from accidental splashes during reconstitution or handling of solutions. Essential to prevent ocular exposure.[1][3][7] |
| Body Protection | Full-Length Laboratory Coat | Shields skin and personal clothing from spills and contamination with the peptide powder.[5][6][8] |
| Respiratory Control | Chemical Fume Hood | (Primary Engineering Control) Not technically PPE, but mandatory for handling the powder. It contains aerosols and prevents inhalation, which is the most significant risk.[1][5][6] |
| Foot Protection | Closed-Toe Shoes | Prevents injury from dropped lab equipment or chemical spills. A fundamental requirement for any laboratory environment.[5][8] |
Operational Protocol: Safe Handling & Reconstitution Workflow
This step-by-step protocol ensures that safety is integrated into the experimental workflow, from preparation to immediate waste containment.
Objective: To safely weigh and reconstitute lyophilized H-Met-Met-Ala-OH powder.
Location: All steps involving the handling of the solid peptide must be performed inside a certified chemical fume hood.[5][6]
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the recommended height.
-
Decontaminate the work surface within the hood.
-
Lay down absorbent bench paper.
-
Assemble all necessary equipment: the vial of H-Met-Met-Ala-OH, micro-spatula, weigh boat, vortex mixer, appropriate solvent, and pipettes.
-
Prepare a designated waste container for solids and another for liquids inside the fume hood.[5][9]
-
-
PPE Donning:
-
Handling the Lyophilized Powder:
-
Gently tap the vial to settle the powder at the bottom.
-
Carefully unseal the vial inside the fume hood to avoid generating airborne dust.[3]
-
Using an anti-static weighing technique, carefully transfer the desired amount of powder to a weigh boat.[5] Minimize any actions that could create dust.
-
Promptly and securely reseal the stock vial of H-Met-Met-Ala-OH.
-
-
Reconstitution:
-
Transfer the weighed powder into a sterile tube or vial.
-
Add the appropriate volume of high-purity solvent as per your experimental protocol.[11]
-
Securely cap the tube and vortex until the peptide is fully dissolved.
-
-
Post-Procedure & Immediate Waste Management:
-
Dispose of the contaminated weigh boat, pipette tips, and any other disposable items that came into contact with the peptide into the designated solid waste container within the fume hood.[5][9]
-
Wipe down the spatula and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the solid waste container.
-
Wipe down the work surface within the fume hood.
-
-
PPE Doffing (Removal):
-
With the procedure complete and all waste contained, remove PPE in an order that minimizes cross-contamination.
-
Remove gloves using a proper technique (peeling one off with the other and disposing of them immediately).[3]
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove safety glasses.
-
Caption: Workflow for Safe Handling and Disposal of H-Met-Met-Ala-OH.
Decontamination and Disposal Plan
Proper waste management is a critical extension of the safety protocol. All waste generated from handling H-Met-Met-Ala-OH must be treated as chemical waste.
-
Institutional Guidelines : The first and most important step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[9] Local, state, and federal regulations must always be followed.[12]
-
Solid Waste :
-
Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed container.[5][9]
-
The label should include the chemical name ("H-Met-Met-Ala-OH Waste"), the date, and the appropriate hazard classification if known.
-
Store this container in a designated satellite accumulation area until it is collected by EHS personnel.[12]
-
-
Liquid Waste :
-
Spill Cleanup :
-
In case of a small spill inside the fume hood, use an absorbent material to contain it.
-
Wear all recommended PPE during cleanup.[4]
-
Clean the area with soap and water after removing the absorbed material.
-
Collect all cleanup materials as solid chemical waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency line.[4]
-
Emergency Procedures
In the event of accidental exposure, immediate action is required.
-
Skin Contact : Immediately rinse the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][10] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10][14]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][14] Seek immediate medical attention.
By integrating these expert-driven protocols and engineering controls, researchers can confidently and safely handle H-Met-Met-Ala-OH, ensuring both personal safety and the integrity of their scientific pursuits.
References
- Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Genscript. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Peptide Sciences Australia. (2025, December 8). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
- Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?
- Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
- Innovagen. H-Met-Ala-OH peptide.
- Chemsrc. (2025, August 25). H-Met-Ala-OH formiate salt | CAS#:3061-96-9.
- Bachem. (2020, November). Safety Data Sheet: Fmoc-L-Met-OH.
- Carl ROTH. Safety Data Sheet: H-D-Ala-OH.
- PubChem. H-Met-met-OH | C10H20N2O3S2 | CID 6993082.
- Chem-Impex. H-Met-Ala-Ser-OH.
- ECHEMI. H-Ala-Phe-Ala-OH SDS, 54865-19-9 Safety Data Sheets.
- University of Delaware. (2007, January 15). Standard Operating Procedure.
- MedChemExpress. H-N-Me-Ala-OH | Amino Acid Derivative.
- University of Washington. (2025, February 24). Methanol - Standard Operating Procedure.
- AAPPTec. MSDS - Safety Data Sheet: H-Ala-OMe HCl.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: DL-Alanine methyl ester hydrochloride.
- Benchchem. (2025). Proper Disposal of H-Val-Ala-Ala-Phe-OH: A Guide for Laboratory Professionals.
- UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
- MCF Environmental Services. (2023, June 27). Ohio Hazardous Waste Disposal Guidelines.
Sources
- 1. peptide24.store [peptide24.store]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. biovera.com.au [biovera.com.au]
- 6. biorunstar.com [biorunstar.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. purepeptix.com [purepeptix.com]
- 9. benchchem.com [benchchem.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. echemi.com [echemi.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
